molecular formula C9H17NO4 B116027 Isopropoxycarbonyl-l-valine CAS No. 140923-27-9

Isopropoxycarbonyl-l-valine

Número de catálogo: B116027
Número CAS: 140923-27-9
Peso molecular: 203.24 g/mol
Clave InChI: BOEQBJGCRDSQAI-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Isopropoxycarbonyl-l-valine is a useful research compound. Its molecular formula is C9H17NO4 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
The exact mass of the compound Isopropoxycarbonyl-l-valine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Isopropoxycarbonyl-l-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropoxycarbonyl-l-valine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5(2)7(8(11)12)10-9(13)14-6(3)4/h5-7H,1-4H3,(H,10,13)(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOEQBJGCRDSQAI-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288470
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140923-27-9
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140923-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1-Methylethoxy)carbonyl]-L-valine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Foundational Concepts: Understanding Isopropoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Isopropoxycarbonyl-L-valine

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of Isopropoxycarbonyl-L-valine (Ipc-L-Val), a key derivative of the essential amino acid L-valine. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the synthesis, applications, and analytical methodologies associated with this compound, grounding its utility in the principles of synthetic and medicinal chemistry.

Isopropoxycarbonyl-L-valine is a synthetically modified amino acid. At its core is L-valine, an essential branched-chain amino acid (BCAA) vital for protein biosynthesis, muscle metabolism, and tissue repair.[1][2] The critical modification is the attachment of an isopropoxycarbonyl group to the alpha-amino nitrogen of L-valine. This modification transforms the zwitterionic L-valine into a molecule with tailored properties for specific applications in organic synthesis.

The primary role of the isopropoxycarbonyl group is to serve as a protecting group . In multi-step syntheses, particularly in peptide synthesis or the construction of complex pharmaceutical molecules, it is crucial to prevent the highly reactive amino group from participating in unintended side reactions.[3][4] By converting the amine into a carbamate, its nucleophilicity is temporarily masked, allowing for selective reactions at other sites on the molecule.[3][5] The choice of this specific protecting group is dictated by its stability under certain reaction conditions and the specific, often mild, conditions required for its subsequent removal.[5]

Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in a laboratory setting. The key properties of Isopropoxycarbonyl-L-valine are summarized below.

PropertyValueSource
IUPAC Name (2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid[6][7]
Synonyms N-(Isopropoxycarbonyl)-L-valine, Ipc-L-Val[6][7]
CAS Number 140923-27-9[6][7]
Molecular Formula C₉H₁₇NO₄[6][7]
Molecular Weight 203.24 g/mol [6][7]
Boiling Point 334.5 °C at 760 mmHg[8]
Density 1.098 g/cm³[8]

Synthesis and Strategic Application

The strategic value of Ipc-L-Val lies in its role as a chiral building block and protected amino acid intermediate. Its synthesis is a foundational step for its incorporation into more complex target molecules.

Synthesis Protocol: N-Protection of L-valine

The synthesis of N-alkoxycarbonyl-L-valine derivatives is typically achieved via a nucleophilic substitution reaction between the amino acid and a corresponding chloroformate. The following protocol is a representative method adapted from established procedures for similar N-alkoxycarbonylations.[2][6]

Causality: The reaction is performed under basic conditions (e.g., using triethylamine or sodium hydroxide) for two primary reasons. First, the base deprotonates the carboxylic acid group of L-valine, enhancing its solubility in the reaction medium. Second, and more critically, it acts as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the unreacted L-valine's amino group.

Experimental Protocol:

  • Dissolution: L-valine (1.0 eq) is suspended in a suitable solvent such as methanol, ethanol, or an aqueous solution.[6] A base, such as triethylamine (1.1 eq) or sodium hydroxide, is added, and the mixture is stirred until a clear solution is obtained.

  • Reaction: The solution is cooled to 0-10 °C. Isopropyl chloroformate (1.05 eq) is added dropwise to the stirred solution, maintaining the low temperature to control the exothermic reaction.

  • Monitoring: The reaction is stirred for several hours and monitored for completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in water.

  • Acidification & Isolation: The aqueous solution is acidified to a pH of 1.0-2.0 with an acid like HCl.[6] This step protonates the carboxylate group of the product, causing it to precipitate out of the aqueous solution due to its reduced solubility.

  • Purification: The precipitated solid, Isopropoxycarbonyl-L-valine, is collected by filtration, washed with cold water, and dried under vacuum to yield the final product.

Diagram: Synthesis of Isopropoxycarbonyl-L-valine

G Valine L-Valine Product Isopropoxycarbonyl-L-valine Valine->Product Nucleophilic Attack Chloroformate Isopropyl Chloroformate Chloroformate->Product Base Base (e.g., Triethylamine) Byproduct Byproduct (e.g., Triethylammonium chloride) Base->Byproduct HCl Scavenging

Caption: General reaction scheme for the N-protection of L-valine.

Application in Pharmaceutical Synthesis: The Case of Valganciclovir

L-valine derivatives are pivotal in prodrug strategies, designed to enhance the oral bioavailability of parent drugs that are otherwise poorly absorbed.[9][10] A prominent example is Valganciclovir, the L-valyl ester prodrug of Ganciclovir.[11][12] After oral administration, Valganciclovir is absorbed via peptide transporters in the intestine and is then rapidly hydrolyzed by esterases in the intestinal wall and liver to release the active drug, Ganciclovir, and the natural amino acid, L-valine.[12][13] This strategy increases the bioavailability of Ganciclovir by approximately tenfold.[13]

While many syntheses of Valganciclovir use N-benzyloxycarbonyl (Cbz)-L-valine, the principles apply to other N-protected valine derivatives like Ipc-L-Val.[14] The N-protecting group is essential during the esterification (coupling) step to prevent the amino group from forming amide side products.

Diagram: General Workflow for Prodrug Synthesis

G start Start: N-Protected L-Valine (e.g., Ipc-L-Val) step1 1. Carboxyl Activation (e.g., form mixed anhydride) start->step1 step2 2. Coupling (Esterification) with protected Ganciclovir step1->step2 intermediate Protected Prodrug Intermediate step2->intermediate step3 3. Deprotection of N-protecting group (e.g., Hydrogenolysis for Cbz) intermediate->step3 end Final Product: Valganciclovir step3->end

Caption: Synthetic workflow for Valganciclovir using N-protected L-valine.

Analytical and Biological Profile

Rigorous analytical control and an understanding of the molecule's biological fate are critical for its use in regulated environments like pharmaceutical development.

Analytical Methodologies

The purity and identity of Isopropoxycarbonyl-L-valine are typically confirmed using a combination of chromatographic and spectroscopic techniques.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the workhorse method for assessing purity. Since Ipc-L-Val lacks a strong chromophore, UV detection at low wavelengths (200-210 nm) is necessary to detect the carboxyl and carbamate groups.[15] Alternatively, pre-column derivatization with agents like o-phthalaldehyde (OPA) can be used for more sensitive fluorescence detection, though this is more common for analyzing the free amino acid.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation, providing unambiguous evidence of the L-valine core and the attached isopropoxycarbonyl group.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound, providing further evidence of its identity.

Self-Validating Protocol: Purity Determination by RP-HPLC

This protocol is designed to be self-validating by including a system suitability test to ensure the chromatographic system is performing correctly before sample analysis.

  • System Preparation:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A time-programmed gradient from 95% A to 100% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 30 °C.

  • System Suitability: Inject a standard solution of Ipc-L-Val spiked with a small amount of L-valine. The system is suitable if the resolution between the two peaks is greater than 2.0 and the tailing factor for the Ipc-L-Val peak is less than 1.5.

  • Sample Analysis: Prepare the sample of Ipc-L-Val at a concentration of approximately 1 mg/mL in a 50:50 mixture of Mobile Phase A and B. Inject and integrate the resulting chromatogram.

  • Calculation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Deprotection and Biological Fate

The isopropoxycarbonyl group, like other carbamate protecting groups, must be removed to unmask the amine. The conditions for this deprotection step must be chosen carefully to avoid degrading other functional groups in the molecule.[18] While the isopropoxycarbonyl group is less common than Boc or Cbz, its cleavage would typically be achieved under conditions that cleave other alkyl carbamates, such as strong acidic conditions.

Once the protecting group is removed in a synthetic sequence, or if a prodrug ester is cleaved in vivo, the resulting L-valine enters the body's natural metabolic pathways.

Diagram: Biological Context of L-valine

G Prodrug L-Valine Prodrug (e.g., Valganciclovir) Hydrolysis Esterase Hydrolysis (Intestine, Liver) Prodrug->Hydrolysis LValine L-Valine Hydrolysis->LValine ActiveDrug Active Drug (e.g., Ganciclovir) Hydrolysis->ActiveDrug Pathway1 Protein Synthesis LValine->Pathway1 Pathway2 Energy Metabolism (Catabolism) LValine->Pathway2 Therapeutic_Action Therapeutic Action ActiveDrug->Therapeutic_Action ActiveDrug->Therapeutic_Action

Caption: In vivo activation of an L-valine prodrug and metabolic fate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, Isopropoxycarbonyl-L-valine presents several hazards.[6]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

Isopropoxycarbonyl-L-valine represents a valuable and specialized chemical tool for organic synthesis. By temporarily masking the reactive amino group of the essential amino acid L-valine, it enables the precise, controlled construction of complex molecules. Its utility is particularly evident in the synthesis of chiral pharmaceutical agents and in the design of prodrugs like Valganciclovir, where L-valine derivatives are critical for improving therapeutic efficacy through enhanced bioavailability. A thorough understanding of its synthesis, analytical control, and the principles of its application empowers researchers to effectively leverage this compound in the advancement of chemical and pharmaceutical sciences.

References

  • National Center for Biotechnology Information. (n.d.). L-Valine. PubChem. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Valine. Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. PubChem. Retrieved from [Link]

  • Study.com. (n.d.). Video: Valine | Structure, Function & Significance. Retrieved from [Link]

  • Ye, G., et al. (2014).
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • ResearchGate. (2025). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2. Synthesis of valganciclovir hydrochloride (1). Retrieved from [Link]

  • Google Patents. (n.d.). US20100311130A1 - Enzymatic ester hydrolysis.
  • MDPI. (2020). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • ACS Publications. (2006). Subtilisin-Catalyzed Synthesis of Amino Acid and Peptide Esters. Application in a Two-Step Enzymatic Ligation Strategy. Organic Letters. Retrieved from [Link]

  • Evans, D. A. (n.d.). Protective Groups. Harvard University.
  • Semantic Scholar. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. Retrieved from [Link]

  • ACS Publications. (2011). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. Molecular Pharmaceutics. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Determination of amino acid without derivatization by using HPLC - HILIC column. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • PubMed. (1991). Hydrolysis of peptide esters by different enzymes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2010). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. PMC. Retrieved from [Link]

  • IOP Publishing. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2018). A Novel, Efficient and Green Synthesis of Valganciclovir Hydrochloride Using Deep Eutectic Solvent. Retrieved from [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732630A - CBZ-valganciclovir preparation method.
  • ChemSrc. (n.d.). isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Retrieved from [Link]

  • ResearchGate. (2025). HPLC determination of acidic D-amino acids and their N-methyl derivatives in biological tissues. Retrieved from [Link]

  • Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.
  • YouTube. (2015). Hydrolysis Reactions for Esters, Amides, and Glycosidic Bonds. Retrieved from [Link]

  • ChemSrc. (n.d.). isopropoxycarbonyl-l-valine Chemical Properties. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Isopropoxycarbonyl-L-valine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and peptide chemistry, the strategic use of protecting groups is paramount to achieving synthetic precision and efficiency. Among the repertoire of available protecting groups, carbamates have established themselves as a cornerstone for amine protection. This guide provides an in-depth technical exploration of Isopropoxycarbonyl-L-valine (Ipc-L-valine), a key building block in the synthesis of complex peptides and pharmaceutical intermediates. As a senior application scientist, my objective is to present not just a compilation of data, but a cohesive narrative grounded in the principles of synthetic chemistry, offering practical insights into the utility of this versatile compound. This document moves beyond a rigid template, instead offering a structured yet flexible exploration of Ipc-L-valine's chemical properties, synthesis, and applications, with a focus on the causality behind experimental choices and the importance of self-validating protocols.

Compound Identification and Core Chemical Properties

Isopropoxycarbonyl-L-valine is a derivative of the essential amino acid L-valine, where the amino group is protected by an isopropoxycarbonyl group. This modification is crucial in peptide synthesis to prevent unwanted side reactions at the N-terminus during peptide bond formation.

Chemical Structure and Identifiers
  • IUPAC Name: (2S)-2-(isopropoxycarbonylamino)-3-methylbutanoic acid[1]

  • Synonyms: N-Isopropoxycarbonyl-L-valine, Ipc-L-Val-OH, i-propoxycarbonyl-L-valine[2]

  • CAS Number: 140923-27-9[2]

  • Molecular Formula: C₉H₁₇NO₄[1]

  • Molecular Weight: 203.24 g/mol [1]

The structure of Isopropoxycarbonyl-L-valine is characterized by the chiral center at the alpha-carbon of the valine residue, retaining the (S)-configuration of the natural amino acid. The isopropoxycarbonyl group introduces a moderately bulky, lipophilic moiety that influences the compound's solubility and reactivity.

Physicochemical Properties

A summary of the key physicochemical properties of Isopropoxycarbonyl-L-valine is presented in the table below. These properties are essential for understanding the compound's behavior in various solvent systems and for developing appropriate purification and handling procedures.

PropertyValueSource
Appearance Colorless to light yellow viscous liquid[1]
Storage Temperature 2-8°C[1]

Synthesis of Isopropoxycarbonyl-L-valine

The most common and efficient method for the synthesis of N-alkoxycarbonyl amino acids, including Isopropoxycarbonyl-L-valine, is the Schotten-Baumann reaction. This reaction involves the acylation of the amino acid with an appropriate chloroformate in the presence of a base.[3][4][5]

Reaction Principle

The Schotten-Baumann reaction is a robust method for forming amides from amines and acid chlorides.[3][4] In the synthesis of Ipc-L-valine, the nucleophilic amino group of L-valine attacks the electrophilic carbonyl carbon of isopropyl chloroformate. The reaction is typically carried out in a biphasic system or in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[4]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products L_Valine L-Valine Ipc_L_Valine Isopropoxycarbonyl-L-valine L_Valine->Ipc_L_Valine Acylation Isopropyl_Chloroformate Isopropyl Chloroformate Isopropyl_Chloroformate->Ipc_L_Valine Base Base (e.g., NaOH, Na2CO3) Solvent Solvent (e.g., Water/Organic co-solvent) HCl HCl (neutralized by base) G cluster_protection Protection cluster_coupling Peptide Coupling cluster_deprotection Deprotection L-Valine L-Valine Ipc-L-Valine Ipc-L-Valine L-Valine->Ipc-L-Valine + Isopropyl Chloroformate (Base) Ipc-Dipeptide Ipc-Dipeptide Ipc-L-Valine->Ipc-Dipeptide + Amino Acid Ester (Coupling Agent) Dipeptide Dipeptide Ipc-Dipeptide->Dipeptide Acidic or Basic Cleavage

Sources

An In-Depth Technical Guide to Isopropoxycarbonyl-L-valine: Structure, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-Isopropoxycarbonyl-L-valine, a critical chiral building block in modern pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, provides a detailed and validated synthetic protocol, and explores its significant applications, particularly in the development of antiviral therapeutics.

Introduction: The Strategic Importance of N-Protected Amino Acids

In the landscape of pharmaceutical chemistry, the precise construction of complex molecules is paramount. Amino acids, as the fundamental units of peptides and proteins, offer a rich source of chiral synthons. However, their inherent reactivity, possessing both an amine and a carboxylic acid group, necessitates a strategic approach to their use in synthesis. This is achieved through the use of protecting groups, which temporarily mask one functional group, allowing for selective reaction at another.

N-Isopropoxycarbonyl-L-valine belongs to the class of N-alkoxycarbonyl amino acids, where the amino group of the essential amino acid L-valine is protected by an isopropoxycarbonyl group. This protection strategy is fundamental to preventing unwanted side reactions during peptide bond formation and other critical synthetic steps.[1] The choice of the isopropoxycarbonyl group offers specific advantages in terms of stability and cleavage conditions, making it a valuable tool in the synthetic chemist's arsenal.

Molecular Structure and Physicochemical Properties

The accurate characterization of a starting material is a prerequisite for any successful synthetic campaign. The structural and physical properties of N-Isopropoxycarbonyl-L-valine are well-defined.

Chemical Structure:

A 2D representation of the Isopropoxycarbonyl-L-valine structure.

Table 1: Physicochemical Properties of Isopropoxycarbonyl-L-valine

PropertyValueSource
Molecular Formula C₉H₁₇NO₄
Molecular Weight 203.24 g/mol
IUPAC Name (2S)-3-methyl-2-(propan-2-yloxycarbonylamino)butanoic acid
CAS Number 140923-27-9
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in many organic solventsGeneral knowledge

Synthesis of Isopropoxycarbonyl-L-valine: A Validated Protocol

The synthesis of N-alkoxycarbonyl amino acids is a well-established transformation in organic chemistry, typically proceeding via the Schotten-Baumann reaction.[2] This involves the acylation of the amino acid with an appropriate chloroformate under basic conditions. The following protocol is a robust and scalable method for the preparation of N-Isopropoxycarbonyl-L-valine.

Reaction Principle

The synthesis involves the nucleophilic attack of the deprotonated amino group of L-valine on the electrophilic carbonyl carbon of isopropyl chloroformate. The reaction is carried out in an aqueous basic solution to neutralize the liberated hydrochloric acid and to maintain the amino acid in its nucleophilic form.

G cluster_0 Reaction Workflow L-Valine L-Valine Reaction Vessel Reaction Vessel L-Valine->Reaction Vessel Isopropyl Chloroformate Isopropyl Chloroformate Isopropyl Chloroformate->Reaction Vessel Acidification Acidification Reaction Vessel->Acidification 1. Reaction 2. Quench Extraction & Purification Extraction & Purification Acidification->Extraction & Purification Isopropoxycarbonyl-L-valine Isopropoxycarbonyl-L-valine Extraction & Purification->Isopropoxycarbonyl-L-valine

A high-level workflow for the synthesis of Isopropoxycarbonyl-L-valine.

Detailed Experimental Protocol

Materials and Reagents:

  • L-Valine (high purity)

  • Isopropyl chloroformate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • Dissolution of L-Valine: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve L-valine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide (2.2 eq) at room temperature. Stir until a clear solution is obtained.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Addition of Isopropyl Chloroformate: Add isopropyl chloroformate (1.1 eq) dropwise to the cooled solution via the dropping funnel over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. Vigorous stirring is crucial during this addition to ensure efficient mixing.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up - Acidification: Once the reaction is complete, cool the mixture again in an ice-water bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid. A white precipitate of the product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal and Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford N-Isopropoxycarbonyl-L-valine as a white solid.

Rationale Behind Experimental Choices
  • Use of Sodium Hydroxide: The base serves two critical purposes: it deprotonates the amino group of L-valine, rendering it nucleophilic, and it neutralizes the hydrochloric acid byproduct of the reaction, driving the equilibrium towards the product.

  • Controlled Temperature: The reaction is performed at low temperatures to minimize potential side reactions, such as the hydrolysis of isopropyl chloroformate and to prevent racemization of the chiral center.

  • Vigorous Stirring: Ensures efficient mixing of the biphasic reaction mixture, maximizing the contact between the reactants and promoting a higher reaction rate and yield.

  • Acidification: Protonates the carboxylate group of the product, making it less water-soluble and facilitating its extraction into an organic solvent.

  • Extraction with Ethyl Acetate: This solvent is a good choice for extracting the product due to its moderate polarity and relatively low boiling point, which allows for easy removal.

Applications in Drug Development

N-protected valine derivatives are indispensable building blocks in the synthesis of a wide array of pharmaceuticals.[1] The isopropoxycarbonyl moiety in N-Isopropoxycarbonyl-L-valine provides a stable protecting group that can be selectively removed under specific conditions, a key requirement in multi-step syntheses.

Key Intermediate in Antiviral Drug Synthesis

A significant application of N-alkoxycarbonyl-L-valine derivatives is in the synthesis of antiviral drugs, particularly for the treatment of Hepatitis C.[3] These compounds serve as crucial intermediates in the synthesis of direct-acting antivirals (DAAs) that target viral proteins essential for replication.

Example: Synthesis of Hepatitis C Virus (HCV) NS5A Inhibitors

N-methoxycarbonyl-L-valine, a close analog of the title compound, is explicitly mentioned as a key intermediate in the synthesis of antiviral medications such as Daclatasvir and Velpatasvir.[3] The isopropoxycarbonyl derivative can be utilized in a similar fashion. The L-valine moiety is often incorporated to enhance the pharmacokinetic properties of the final drug molecule, such as improving its absorption and metabolic stability.

G cluster_1 Role in Antiviral Synthesis Isopropoxycarbonyl-L-valine Isopropoxycarbonyl-L-valine Multi-step Synthesis Multi-step Synthesis Isopropoxycarbonyl-L-valine->Multi-step Synthesis Chiral Building Block HCV NS5A Inhibitor HCV NS5A Inhibitor Multi-step Synthesis->HCV NS5A Inhibitor Final Drug Product Final Drug Product HCV NS5A Inhibitor->Final Drug Product

Sources

The Versatile Role of N-Isopropoxycarbonyl-L-valine in Modern Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Intermediate

N-Isopropoxycarbonyl-L-valine, a protected derivative of the essential amino acid L-valine, serves as a critical building block in various advanced research and development applications. Its unique structural features, combining the chirality of L-valine with a moderately stable N-protecting group, make it a valuable tool in the synthesis of complex molecules, particularly in the realms of antiviral drug development and peptide chemistry. This technical guide provides an in-depth exploration of the primary research uses of N-Isopropoxycarbonyl-L-valine, offering insights into the causality behind its application and detailed experimental frameworks.

Core Chemical Attributes

PropertyValueSource
Chemical Name (2S)-3-methyl-2-{[(propan-2-yloxy)carbonyl]amino}butanoic acid[1]
CAS Number 140923-27-9[2][3]
Molecular Formula C9H17NO4[1]
Molecular Weight 203.24 g/mol [1]
Appearance Colorless to light yellow viscous liquid[3]
Storage 2-8°C[3]

Synthesis of N-Isopropoxycarbonyl-L-valine

The synthesis of N-Isopropoxycarbonyl-L-valine typically involves the reaction of L-valine with an isopropyl chloroformate derivative under basic conditions. This straightforward approach allows for the efficient protection of the amino group of L-valine.

A plausible synthetic route is analogous to the synthesis of N-methoxycarbonyl-L-valine[4].

Experimental Protocol: Synthesis of N-Isopropoxycarbonyl-L-valine

  • Dissolution: In a reaction vessel, dissolve L-valine in a suitable solvent such as methanol or ethanol.

  • Base Addition: Add a base, for example, triethylamine, to the solution to deprotonate the amino group of L-valine, rendering it nucleophilic.

  • Acylation: Slowly add isopropyl chloroformate to the reaction mixture. The reaction is typically carried out at a controlled temperature to manage exothermicity.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude product is then purified, which may involve an acidic work-up to protonate the carboxylic acid, followed by extraction and crystallization to yield pure N-Isopropoxycarbonyl-L-valine.

Application 1: A Crucial Intermediate in Antiviral Drug Synthesis - The Case of Valganciclovir

One of the most significant applications of N-protected L-valine derivatives, including N-Isopropoxycarbonyl-L-valine, is in the synthesis of antiviral prodrugs. A prime example is Valganciclovir, the L-valyl ester of the antiviral drug Ganciclovir.[5] The addition of the L-valine moiety significantly enhances the oral bioavailability of Ganciclovir.[6]

The synthesis of Valganciclovir involves the esterification of a protected Ganciclovir intermediate with an N-protected L-valine derivative. While many published syntheses utilize N-benzyloxycarbonyl (Cbz) or N-tert-butoxycarbonyl (Boc) protected L-valine, the principles are directly applicable to N-Isopropoxycarbonyl-L-valine.[7] The N-protecting group is essential to prevent self-coupling of the amino acid and to direct the reaction to the desired ester formation.

The Causality Behind the Synthetic Strategy

The core of the synthetic strategy lies in the selective esterification of one of the hydroxyl groups of Ganciclovir with the carboxyl group of N-protected L-valine. This is typically achieved using a coupling agent, such as a carbodiimide (e.g., dicyclohexylcarbodiimide - DCC), which activates the carboxylic acid for nucleophilic attack by the hydroxyl group of Ganciclovir.[8] The final step involves the deprotection of the N-alkoxycarbonyl group to yield Valganciclovir.

Valganciclovir_Synthesis Ganciclovir Ganciclovir Protected_Ganciclovir Protected Ganciclovir (e.g., mono-acetyl) Ganciclovir->Protected_Ganciclovir Protection Coupling Coupling Reaction (e.g., DCC, DMAP) Protected_Ganciclovir->Coupling N_Ipc_Valine N-Isopropoxycarbonyl-L-valine N_Ipc_Valine->Coupling Protected_Valganciclovir N-Isopropoxycarbonyl-Valganciclovir Coupling->Protected_Valganciclovir Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Valganciclovir->Deprotection Valganciclovir Valganciclovir Deprotection->Valganciclovir

Caption: General workflow for the synthesis of Valganciclovir.

Experimental Protocol: Representative Synthesis of Valganciclovir using N-Alkoxycarbonyl-L-valine

This protocol is a generalized representation based on established methods for Valganciclovir synthesis.[8][9]

  • Activation of N-Isopropoxycarbonyl-L-valine: In a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF), dissolve N-Isopropoxycarbonyl-L-valine. Add a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Coupling Reaction: To this activated mixture, add a protected Ganciclovir derivative (e.g., mono-acetyl ganciclovir). Stir the reaction mixture at room temperature until completion.

  • Work-up and Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. The filtrate is then subjected to an appropriate work-up, which may include washing with aqueous solutions and extraction. The crude product is purified by chromatography.

  • Deprotection: The N-isopropoxycarbonyl protecting group is removed. For a Cbz group, this is typically achieved by hydrogenolysis using a palladium catalyst.[9] For an isopropoxycarbonyl group, acidic conditions similar to those used for Boc deprotection would be employed, though specific conditions would need to be optimized.

  • Final Product Isolation: The final product, Valganciclovir, is isolated and purified, often as a hydrochloride salt.

Application 2: A Versatile Protecting Group in Peptide Synthesis

In the intricate world of peptide synthesis, the use of protecting groups is fundamental to prevent unwanted side reactions and ensure the correct peptide sequence is assembled.[10] N-Isopropoxycarbonyl-L-valine, as a protected amino acid, is a valuable reagent in solid-phase peptide synthesis (SPPS).

The Rationale for N-Protection in SPPS

The isopropoxycarbonyl group serves as a temporary shield for the α-amino group of L-valine. This allows for the activation of its carboxyl group and subsequent coupling to the free amino group of the growing peptide chain, which is anchored to a solid support. After the coupling reaction, the N-protecting group is selectively removed to expose a new N-terminal amino group, ready for the next coupling cycle.

SPPS_Workflow Resin Resin with free N-terminal amine Coupling Coupling Resin->Coupling N_Ipc_Valine N-Isopropoxycarbonyl-L-valine Activation Activation (e.g., DIC/Oxyma) N_Ipc_Valine->Activation Activation->Coupling Washing1 Washing Coupling->Washing1 Deprotection N-terminal Deprotection Washing1->Deprotection Washing2 Washing Deprotection->Washing2 Next_AA Next Coupling Cycle Washing2->Next_AA Final_Cleavage Final Cleavage from Resin Washing2->Final_Cleavage Next_AA->Coupling

Caption: A simplified workflow of Solid-Phase Peptide Synthesis.

Comparison with Standard Protecting Groups: Boc and Fmoc

The choice of N-protecting group is a critical decision in SPPS, with the two most common strategies being the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[11][12][13][14]

Protecting GroupDeprotection ConditionKey Advantages
Boc Strong acid (e.g., TFA)Robust, well-established chemistry.
Fmoc Base (e.g., piperidine)Milder final cleavage conditions, orthogonal to many side-chain protecting groups.
Isopropoxycarbonyl (Ipc) Mild to strong acid (inferred)Potentially offers different selectivity and milder deprotection conditions compared to Boc.

The isopropoxycarbonyl group, being an alkoxycarbonyl group like Boc, is expected to be labile under acidic conditions. The specific conditions for its removal would likely be milder than those required for Boc deprotection due to the reduced steric hindrance and electronic effects of the isopropyl group compared to the tert-butyl group. This could be advantageous in the synthesis of peptides containing acid-sensitive residues. However, it would not be orthogonal to the acid-labile side-chain protecting groups commonly used in Boc-based SPPS.

Experimental Protocol: General Procedure for Incorporating N-Isopropoxycarbonyl-L-valine in SPPS

This protocol is adapted from standard procedures for Boc-based SPPS.[15]

  • Resin Preparation: Start with a suitable solid support (resin) with a free N-terminal amine. Swell the resin in an appropriate solvent like DMF.

  • Amino Acid Activation: In a separate vessel, dissolve N-Isopropoxycarbonyl-L-valine (3-5 equivalents relative to resin loading) and a coupling additive like Oxyma (3-5 equivalents) in DMF. Add a carbodiimide coupling agent such as DIC (3-5 equivalents) and allow the mixture to pre-activate.

  • Coupling: Add the pre-activated N-Isopropoxycarbonyl-L-valine solution to the swollen resin and agitate the mixture for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test.

  • Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Deprotection: Remove the N-isopropoxycarbonyl group using an appropriate acidic solution (e.g., a solution of TFA in DCM). The concentration and duration of this step would need to be optimized.

  • Washing: Wash the resin to remove the deprotection reagents and byproducts, preparing it for the next coupling cycle.

Conclusion: A Versatile Tool for Advanced Synthesis

N-Isopropoxycarbonyl-L-valine is a valuable reagent for researchers in drug discovery and peptide chemistry. Its role as a key intermediate in the synthesis of the antiviral drug Valganciclovir highlights its importance in pharmaceutical development. In the field of peptide synthesis, it offers an alternative N-protecting group with potentially unique properties that could be beneficial for the synthesis of specific peptide sequences. As research continues to demand the creation of increasingly complex molecules, the utility of such specialized building blocks is set to grow.

References

  • Novel Enzymatic Process For The Preparation Of Valganciclovir. Quick Company. (URL not available)
  • Reddy, G. M., et al. (2011). A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor. ARKIVOC, 2011(ii), 199-208. [Link]

  • Napoleon, A. A., Angajala, G., & Kumar, R. (2016). Novel synthesis of process related impurities of valganciclovir hydrochloride. ResearchGate. [Link]

  • Goswami-Giri, A. (2018). A simple, mild, and environmentally benign protocol for the synthesis of pharmaceutically important Valganciclovir hydrochloride. World Journal of Pharmaceutical Research, 7(7), 737-747. [Link]

  • Valganciclovir. Wikipedia. [Link]

  • Amino Acid Sidechain Deprotection. Aapptec Peptides. (URL not available)
  • Process for the preparation of valganciclovir hydrochloride.
  • Reddy, G. M., et al. (2013). Alternative Synthesis of Valganciclovir Hydrochloride. ResearchGate. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

  • Valganciclovir | C14H22N6O5 | CID 135413535. PubChem. [Link]

  • Application Notes and Protocols: Effective Coupling of Boc-L-Valine in Peptide Synthesis. Benchchem. (URL not available)
  • T boc fmoc protocols in peptide synthesis. Slideshare. [Link]

  • Synthesis of L-valine. PrepChem.com. [Link]

  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. Benchchem. (URL not available)
  • Deprotection Guide. Glen Research. [Link]

  • A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. [Link]

  • Comparison of Fmoc and Boc methods currently used for the chemical synthesis of peptides. ResearchGate. [Link]

  • A Comparative Analysis of Fmoc versus Boc Protecting Group Strategies in Solid-Phase Peptide Synthesis. Benchchem. (URL not available)
  • (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. PubChem. [Link]

  • Synthesis method of N-methoxycarbonyl group-L-valine.
  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (URL not available)
  • A Comparative Guide to Coupling Reagents for FMOC-L-Valine in Peptide Synthesis. Benchchem. (URL not available)
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. [Link]

Sources

A Technical Guide to Isopropoxycarbonyl-L-valine: From Chemical Reagent to a Potential Prodrug Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Isopropoxycarbonyl-L-valine, transitioning from its established role in chemical synthesis to its potential application within the strategic framework of prodrug design. We will explore the mechanistic principles of valine-mediated drug delivery, a powerful strategy to enhance the oral bioavailability of therapeutic agents. This document is structured to provide both foundational knowledge and actionable experimental protocols for professionals in the field of drug development.

Part 1: Isopropoxycarbonyl-L-valine: Foundational Properties

Isopropoxycarbonyl-L-valine, with the chemical formula C9H17NO4, is recognized primarily as a protected form of the essential amino acid L-valine.[1] In this context, its "mechanism of action" is chemical rather than pharmacological; the isopropoxycarbonyl group serves as a protecting moiety for the amine of L-valine, allowing for controlled peptide bond formation during complex organic synthesis.[2]

PropertyValueSource
Molecular Formula C9H17NO4[1]
Molecular Weight 203.24 g/mol [1]
CAS Number 140923-27-9[1][2]
Primary Application Synthesis of small peptides[2]

While Isopropoxycarbonyl-L-valine itself does not possess known intrinsic biological activity, its core component, L-valine, is a cornerstone of a highly successful prodrug strategy. Prodrugs are inactive precursors of a drug that are converted into the active form in the body. Attaching L-valine to a parent drug with poor absorption can dramatically improve its oral bioavailability, as famously demonstrated by the antiviral agents valacyclovir and valganciclovir.[3][4] This guide will focus on the mechanism by which the L-valine moiety achieves this enhancement.

Part 2: The Valine Prodrug Strategy: A Dual Mechanism of Action

The "mechanism of action" of a valine prodrug is a two-stage process: enhanced absorption followed by enzymatic activation. This strategy effectively overcomes key biopharmaceutical barriers that limit the efficacy of many orally administered drugs.

Stage 1: Enhanced Intestinal Absorption via Transporter Hijacking

Many potent drugs suffer from low oral bioavailability due to poor permeability across the intestinal wall.[4] The L-valine monoester strategy cleverly circumvents this by targeting and utilizing the high-capacity peptide transporter 1 (PEPT1), which is abundantly expressed on the surface of intestinal epithelial cells.[4][5]

The key steps are:

  • Ingestion: The valine prodrug is administered orally.

  • Recognition: The L-valine moiety of the prodrug is recognized as a substrate by the PEPT1 transporter.

  • Active Transport: PEPT1 actively transports the entire prodrug molecule from the intestinal lumen into the enterocytes. This active transport mechanism is significantly more efficient than passive diffusion for many polar drug molecules.[3]

This process is visualized in the signaling pathway below.

G cluster_lumen Intestinal Lumen cluster_cell Intestinal Epithelial Cell cluster_blood Portal Circulation Prodrug Valine Prodrug PEPT1 PEPT1 Transporter Prodrug->PEPT1 Recognition & Binding Prodrug_inside Valine Prodrug PEPT1->Prodrug_inside Active Transport Esterase Esterases Prodrug_inside->Esterase Substrate for ActiveDrug Active Drug Esterase->ActiveDrug Hydrolysis (Bioactivation) LValine L-Valine Esterase->LValine Cleavage ActiveDrug_blood Active Drug to Systemic Circulation ActiveDrug->ActiveDrug_blood Enters Bloodstream

Valine Prodrug Absorption and Activation Pathway.
Stage 2: Enzymatic Bioactivation to Release the Active Drug

Once inside the enterocytes or after passing into the portal circulation, the prodrug must be converted into its active pharmacological form. This is accomplished by endogenous enzymes, primarily carboxylesterases and a specific α-amino acid ester hydrolase known as valacyclovirase.[3][6]

These enzymes recognize and cleave the ester bond linking the L-valine moiety to the parent drug. This hydrolysis reaction is typically rapid and efficient, releasing two products:

  • The active parent drug, which can now enter systemic circulation and reach its therapeutic target.[3]

  • L-valine, a natural amino acid that is simply recycled by the body's metabolic pool.[7]

The success of this strategy hinges on a delicate balance: the prodrug must be stable enough to remain intact in the gastrointestinal tract but labile enough to be efficiently cleaved by enzymes following absorption.[6]

Part 3: Key Experimental Protocols for Prodrug Validation

For any novel valine-based prodrug, a series of in-vitro experiments is essential to validate its mechanism of action and predict its in-vivo performance.

Protocol 1: In Vitro Chemical Stability Assay

Objective: To determine the stability of the prodrug across a range of pH values simulating the transit through the stomach and intestine.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 1.2 for stomach, pH 6.8 for small intestine).

  • Incubation: Dissolve the prodrug in each buffer to a final concentration of 10 µM. Incubate at 37°C.

  • Sampling: At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each solution.

  • Quenching: Immediately quench any degradation by adding an equal volume of cold acetonitrile.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Data Calculation: Calculate the half-life (t½) of the prodrug at each pH. An ideal prodrug will show high stability (long t½) at these pH values.

Protocol 2: In Vitro Enzymatic Stability Assay

Objective: To confirm that the prodrug is efficiently converted to the active parent drug by metabolic enzymes.

Methodology:

  • System Preparation: Use a relevant enzymatic system, such as human liver microsomes (HLM) or Caco-2 cell homogenate, which contain a variety of esterases.[6]

  • Reaction Mixture: Prepare a reaction mixture containing the enzymatic system in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C, then initiate the reaction by adding the prodrug (e.g., final concentration of 1 µM).

  • Sampling & Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots and quench with cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) to quantify the disappearance of the prodrug and the formation of the parent drug.

  • Data Calculation: Determine the rate of metabolism and the half-life of the prodrug in the presence of enzymes.

Protocol 3: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of the prodrug and determine if it is a substrate for active transporters like PEPT1.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A-to-B):

    • Add the prodrug solution to the apical (A) side (representing the intestinal lumen).

    • At specified time intervals, take samples from the basolateral (B) side (representing the bloodstream).

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, perform the reverse experiment, adding the drug to the basolateral side and sampling from the apical side to measure efflux.

  • Analysis: Quantify the concentration of the prodrug in the collected samples using LC-MS/MS.

  • Data Calculation: Calculate the apparent permeability coefficient (Papp). A high Papp value (e.g., >10 x 10⁻⁶ cm/s) and an efflux ratio (Papp B-A / Papp A-B) of less than 2 suggest good absorption, likely mediated by an active uptake transporter.

G cluster_prep Preparation cluster_exp Experiment (at 37°C) cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (21 days) TEER Verify monolayer integrity (TEER) Culture->TEER Apical Add Prodrug to Apical side (Lumen simulation) TEER->Apical Basolateral Sample from Basolateral side (Blood simulation) at t=0, 30, 60, 120 min Apical->Basolateral Permeation LCMS Quantify Prodrug concentration by LC-MS/MS Basolateral->LCMS Papp Calculate Permeability Coefficient (Papp) LCMS->Papp Conclusion Conclusion Papp->Conclusion Evaluate Absorption Potential

Workflow for the Caco-2 Permeability Assay.

Part 4: Concluding Insights

Isopropoxycarbonyl-L-valine is a valuable reagent in chemical synthesis. However, the true power of its L-valine core is realized when it is strategically incorporated into a prodrug. The valine prodrug approach provides a robust and clinically validated mechanism of action to enhance the oral delivery of promising drug candidates. By leveraging specific intestinal transporters and subsequent enzymatic activation, researchers can significantly improve a drug's pharmacokinetic profile. The experimental protocols outlined in this guide provide a clear framework for the preclinical validation of novel valine-based prodrugs, forming a critical step in the drug development pipeline.

References

  • Lai, Y., & Tse, C. M. (2012). Molecular Basis of Prodrug Activation by Human Valacyclovirase, an α-Amino Acid Ester Hydrolase. Journal of Biological Chemistry. Retrieved from [Link]

  • Janjua, N. A., et al. (2012). Amino Acid Prodrugs for Oral Delivery: Challenges and Opportunities. Taylor & Francis Online. Retrieved from [Link]

  • Lee, S., et al. (2020). Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug. MDPI. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11063514, (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • Majumdar, S., et al. (2013). Amino Acids in the Development of Prodrugs. MDPI. Retrieved from [Link]

  • Katpelly, R., et al. (2010). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. National Institutes of Health. Retrieved from [Link]

  • Chemsrc. (n.d.). isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6287, L-Valine. Retrieved from [Link]

  • Wikipedia. (n.d.). Valine. Retrieved from [Link]

  • Gomez-Merino, D., et al. (2001). Evidence that the branched-chain amino acid L-valine prevents exercise-induced release of 5-HT in rat hippocampus. PubMed. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-valine. Retrieved from [Link]

Sources

The Isopropoxycarbonyl (iPoc) Protecting Group: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Orthogonality and Stability in Peptide Synthesis

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, structurally defined target molecules. These temporary modifications to reactive functional groups on amino acids prevent unwanted side reactions and direct the sequence of amide bond formation.[1][2] The ideal protecting group should be easily introduced, stable under various reaction conditions, and, crucially, removable under specific and mild conditions that do not affect other protecting groups or the integrity of the growing peptide chain.[1] This principle of "orthogonality" is the cornerstone of modern solid-phase peptide synthesis (SPPS), enabling the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact.[2][3]

While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups have long been the workhorses of peptide chemistry, each possesses inherent limitations.[2][4] The acid-labile Boc group requires harsh acidic conditions for cleavage, which can be detrimental to sensitive peptide sequences.[2] The base-labile Fmoc group, while milder in its deprotection, can be unsuitable for peptides with base-sensitive functionalities.[1] This guide introduces the isopropoxycarbonyl (iPoc) group, a promising alternative that offers a unique combination of stability and selective cleavage, thereby expanding the synthetic chemist's toolkit for the preparation of complex and sensitive peptides.

Chemical Properties and Advantages of the iPoc Protecting Group

The isopropoxycarbonyl (iPoc) group is an alkoxycarbonyl protecting group for amines. Structurally, it is a carbamate formed between the amino group of an amino acid and an isopropoxycarbonyl moiety.

The selection of the isopropyl group is not arbitrary. Research has shown that in the context of mixed anhydride formation for peptide coupling, isopropyl chloroformate is a superior reagent compared to its ethyl and isobutyl counterparts.[5][6] This superiority stems from the increased stability of the resulting mixed anhydrides, which in turn leads to a significant reduction in racemization during the coupling step.[5][6] This inherent stability and stereopreservation are key advantages that the iPoc group brings to peptide synthesis.

Introduction of the Isopropoxycarbonyl (iPoc) Group

The introduction of the iPoc group onto the α-amino group of an amino acid is typically achieved through a Schotten-Baumann-type reaction using isopropyl chloroformate as the acylating agent. This reaction is generally performed in a biphasic system or in an organic solvent in the presence of a base to neutralize the liberated hydrochloric acid.

Experimental Protocol: Synthesis of iPoc-Protected Amino Acids

Materials:

  • Amino acid

  • Isopropyl chloroformate

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolve the amino acid in a 1 M solution of sodium carbonate or sodium bicarbonate in water at 0 °C.

  • To this chilled solution, add a solution of isopropyl chloroformate in dioxane or THF dropwise while maintaining the temperature at 0 °C and ensuring vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, acidify the aqueous solution to pH 2-3 with 1 M HCl at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude iPoc-amino acid.

  • The crude product can be further purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • The use of a biphasic system with a water-soluble base like sodium carbonate or bicarbonate ensures that the amino acid is in its deprotonated, nucleophilic form while simultaneously neutralizing the HCl byproduct.

  • Performing the reaction at 0 °C minimizes potential side reactions, such as the formation of dipeptides.

  • The final acidification step protonates the carboxylic acid group of the iPoc-amino acid, allowing for its extraction into an organic solvent.

Cleavage of the Isopropoxycarbonyl (iPoc) Group: A Strategy of Orthogonality

A key advantage of the iPoc group lies in its distinct cleavage conditions compared to the widely used Boc and Fmoc groups. The iPoc group is stable to the acidic conditions used for Boc deprotection (e.g., trifluoroacetic acid, TFA) and the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF).[2][7] This orthogonality allows for the selective removal of Boc or Fmoc groups in the presence of an iPoc group, and vice versa, enabling complex synthetic strategies.

The cleavage of the iPoc group can be efficiently achieved under neutral conditions using trimethylsilyl iodide (TMSI).[8][9][10][] This reagent offers a mild and selective method for deprotection.

Mechanism of TMSI-Mediated Cleavage

The deprotection of carbamates with TMSI proceeds through a well-established mechanism. The silicon atom of TMSI acts as a Lewis acid, coordinating to the carbonyl oxygen of the carbamate. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the iodide ion. The iodide then attacks the isopropyl group in an SN2 reaction, leading to the formation of isopropyl iodide and a transient trimethylsilyl carbamate intermediate. This intermediate is readily hydrolyzed upon workup to release the free amine, carbon dioxide, and trimethylsilanol.[12]

G cluster_0 iPoc-Protected Amino Acid cluster_1 Reagents cluster_2 Intermediate cluster_3 Products cluster_4 Final Deprotection R-NH-C(=O)O-iPr R-NH-C(=O)O-iPr Intermediate [R-NH-C(=O)O(TMS)-iPr]⁺ I⁻ R-NH-C(=O)O-iPr->Intermediate Coordination TMSI TMSI TMSI->Intermediate R-NH-SiMe3 R-NH-SiMe₃ Intermediate->R-NH-SiMe3 SN2 Attack iPr-I iPr-I Intermediate->iPr-I CO2 CO₂ Intermediate->CO2 R-NH2 R-NH₂ R-NH-SiMe3->R-NH2 Hydrolysis H2O H₂O H2O->R-NH2

Mechanism of iPoc Cleavage by TMSI
Experimental Protocol: Cleavage of the iPoc Group

Materials:

  • iPoc-protected amino acid or peptide

  • Trimethylsilyl iodide (TMSI)

  • Acetonitrile or Dichloromethane (DCM)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolve the iPoc-protected substrate in anhydrous acetonitrile or DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Add trimethylsilyl iodide (TMSI) dropwise to the solution. The reaction is typically rapid.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by adding methanol at 0 °C.

  • Remove the volatile components under reduced pressure.

  • The crude amine can be precipitated by the addition of diethyl ether and collected by filtration.

  • Further purification can be achieved by chromatography if necessary.

Self-Validating System:

  • The reaction can be monitored in real-time by TLC, staining for both the starting material and the free amine product.

  • The formation of isopropyl iodide can also be detected by GC-MS analysis of the reaction mixture.

  • The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the complete removal of the iPoc group.

Comparative Analysis: iPoc vs. Boc and Fmoc

The utility of a protecting group is best understood in the context of its counterparts. The iPoc group offers a unique set of properties that distinguish it from the more traditional Boc and Fmoc groups.

FeatureIsopropoxycarbonyl (iPoc)tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Cleavage Condition Neutral (TMSI)Acidic (TFA)Basic (Piperidine)
Orthogonality Orthogonal to both Boc and FmocOrthogonal to FmocOrthogonal to Boc
Stability to Acid StableLabileStable
Stability to Base StableStableLabile
Racemization Risk Lower risk during coupling[5][6]Moderate riskLower risk with appropriate activators
Byproducts Isopropyl iodide, CO₂, TMS derivativesIsobutylene, CO₂Dibenzofulvene, piperidine adduct, CO₂

Applications in Drug Development and Complex Peptide Synthesis

The unique orthogonality of the iPoc protecting group opens up new avenues for the synthesis of complex peptides and peptide-based drug candidates. Its stability to both acidic and basic conditions allows for its use as a "super-orthogonal" protecting group in strategies that employ both Boc and Fmoc chemistries.

For example, in the synthesis of a branched peptide where one chain is assembled using Fmoc-SPPS and another using Boc-SPPS, the iPoc group could be used to protect a lysine side chain, allowing for the selective deprotection and elaboration of this position after the completion of both peptide chains.

G cluster_0 SPPS Workflow with iPoc Orthogonality Start Start with Resin-Bound Amino Acid Fmoc_SPPS Fmoc-SPPS Cycles (Piperidine Deprotection) Start->Fmoc_SPPS Chain A Elongation Boc_SPPS Boc-SPPS Cycles (TFA Deprotection) Start->Boc_SPPS Chain B Elongation iPoc_Deprotection Selective iPoc Deprotection (TMSI) Fmoc_SPPS->iPoc_Deprotection Boc_SPPS->iPoc_Deprotection Side_Chain_Mod Side-Chain Modification iPoc_Deprotection->Side_Chain_Mod Final_Cleavage Final Cleavage from Resin (e.g., Strong Acid) Side_Chain_Mod->Final_Cleavage Purified_Peptide Purified Complex Peptide Final_Cleavage->Purified_Peptide

SPPS Workflow with iPoc Orthogonality

Furthermore, the reduced risk of racemization associated with the use of isopropyl chloroformate in coupling reactions is particularly advantageous in the synthesis of long peptides or those containing racemization-prone amino acids.[5][6][13] This can lead to higher purity of the crude product and simplify the downstream purification process, which is a significant consideration in drug development and manufacturing.

Conclusion and Future Outlook

The isopropoxycarbonyl (iPoc) protecting group represents a valuable addition to the repertoire of tools available for peptide synthesis. Its unique stability profile, orthogonality to both Boc and Fmoc chemistries, and the potential for reduced racemization during coupling make it an attractive option for the synthesis of complex, sensitive, and high-purity peptides. The mild, neutral cleavage conditions using TMSI further enhance its appeal, particularly in the context of molecules bearing acid- or base-labile functionalities.

As the demand for more complex and modified peptide therapeutics continues to grow, the development and application of novel protecting group strategies will be crucial. The iPoc group, with its distinct advantages, is well-positioned to play an important role in advancing the frontiers of peptide chemistry and facilitating the discovery and development of new peptide-based drugs. Further research into the broader application of the iPoc group in various synthetic contexts is warranted and is expected to further solidify its position as a key enabling technology in the field.

References

  • Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]

  • Gases Grit. (2024). Protecting Groups And Their Essential Role In Peptide API Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Isopropyl chloroformate as a superior reagent for mixed anhydride generation and couplings in peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018). Soft cleavage of THP protected estradiols mediated by TMSI. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved from [Link]

  • Google Patents. (n.d.). EP4011901A1 - Method for the fmoc group cleavage.
  • ChemistryViews. (2022). New Carbamate Deprotection Complements Existing Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (1989). The isopropoxyacetic group for convenient base protection during solid-support synthesis of oligodeoxyribonucleotides and their triester analogs. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Photolabile 2-(2-Nitrophenyl)propyloxycarbonyl Protected Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Retrieved from [Link]

  • ResearchGate. (2018). ChemInform Abstract: Trimethylsilyl Iodide as a Multifunctional Agent in the One-Pot Synthesis of 9-(1H-Indol-3-yl)xanthen-4-(9H)-ones from O-Methyl Protected Salicylaldehydes, Indoles, and β-Dicarbonyl Compounds.. Retrieved from [Link]

  • Google Patents. (n.d.). US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides.
  • Google Patents. (n.d.). FR2881425A1 - Process for preparing amino-alcohols or alcohols from amino-acids, carboxylic acids or their esters, comprises reduction of carboxylic acid or ester groups to give alcohol group in the presence of a reducing agent.
  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • ResearchGate. (2023). Insoluble peptide after deprotection and cleavage?. Retrieved from [Link]

  • UCLA Chemistry and Biochemistry. (n.d.). 21.pdf. Retrieved from [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Retrieved from [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Conversion of alkyl carbamates into amines via treatment with trimethylsilyl iodide. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). N-Boc deprotection and isolation method for water-soluble zwitterionic compounds. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019222264A1 - Compositions and methods for chemical cleavage and deprotection of surface-bound oligonucleotides.
  • Patsnap. (n.d.). Drugs synthesis patented technology retrieval search results. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 7.4 Racemization Assays. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Iodine mediated deprotection of N-tert-butanesulfinyl amines: a functional group compatible method. Retrieved from [Link]

  • ResearchGate. (2018). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

The L-Valine Pro-Moiety: A Technical Guide to Enhancing Oral Bioavailability and Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenge of Oral Drug Delivery

In the realm of drug development, the oral route of administration remains the most preferred due to its convenience, patient compliance, and cost-effectiveness. However, many potent therapeutic agents suffer from poor oral bioavailability, limiting their clinical utility. This challenge has spurred the development of innovative prodrug strategies, designed to mask the active pharmaceutical ingredient (API) with a temporary chemical moiety, or "promoiety," to improve its pharmacokinetic profile. Among these, the use of amino acid esters, particularly L-valine esters, has emerged as a highly successful approach.

This technical guide delves into the biological activity and significance of the L-valine promoiety, with a specific focus on its application in the antiviral agent valganciclovir. While "Isopropoxycarbonyl-L-valine" itself is not a therapeutic agent, its core structure—an L-valine ester—is the cornerstone of valganciclovir's success. We will explore the causal mechanisms behind the enhanced bioavailability, the subsequent intracellular activation of the active drug, and provide detailed experimental protocols for researchers in the field.

The L-Valine Ester Advantage: A Case Study of Valganciclovir

Valganciclovir is an L-valyl ester prodrug of the antiviral drug ganciclovir.[1][2] Ganciclovir is highly effective against human cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as organ transplant recipients and individuals with HIV/AIDS.[1][3] However, its clinical use was historically hampered by very low oral bioavailability, necessitating intravenous administration.[4] The addition of the L-valine moiety in valganciclovir dramatically overcomes this limitation.

Enhanced Absorption and Bioavailability

The primary biological function of the L-valine ester in valganciclovir is to hijack the body's natural nutrient absorption pathways. The L-valine moiety increases the drug's absorption in the intestine.[1] Following oral administration, valganciclovir is rapidly and extensively absorbed and then hydrolyzed by esterases in the intestinal wall and liver to yield ganciclovir and the naturally occurring amino acid, L-valine.[1][2] This bypasses the poor absorption characteristics of ganciclovir itself.

The result is a significant improvement in the systemic exposure to ganciclovir. The oral bioavailability of ganciclovir from valganciclovir is approximately 60%, a tenfold increase compared to oral ganciclovir, which has a bioavailability of only about 6%.[4][5][6] This enhanced bioavailability allows for oral dosing of valganciclovir to achieve systemic ganciclovir concentrations comparable to those obtained with intravenous ganciclovir.[7][8]

Pharmacokinetic Profile

The conversion of valganciclovir to ganciclovir is rapid, with peak plasma concentrations of ganciclovir being reached approximately 1 to 2 hours after oral administration.[1][9] Systemic exposure to the valganciclovir prodrug itself is transient and low.[6]

Pharmacokinetic Parameter Oral Ganciclovir (1000 mg) Oral Valganciclovir (yielding ganciclovir) Intravenous Ganciclovir (5 mg/kg)
Absolute Bioavailability ~6%[6]~60%[1][5]100%
Mean Peak Concentration (Cmax) 0.47 ± 0.17 µg/mL[5]2.98 ± 0.77 µg/mL (from 360mg dose)[5]N/A
Area Under the Curve (AUC) 3.8 ± 1.2 µg·h/mL[5]10.8 ± 1.9 µg·h/mL (from 360mg dose)[5]25.1 ± 3.8 µg·h/mL[5]
Time to Peak (Tmax) 2.2 ± 1.0 h[5]1.0 ± 0.3 h[5]N/A
Elimination Half-life (of ganciclovir) ~4 hours[1]~4 hours[1]~4 hours[1]

Mechanism of Action: The Journey from Prodrug to Viral DNA Chain Terminator

Once the L-valine moiety has fulfilled its role in enhancing absorption and is cleaved, the released ganciclovir exerts its antiviral effect. Ganciclovir is a synthetic analogue of 2'-deoxyguanosine.[1] Its mechanism of action is dependent on its conversion to the active triphosphate form, a process that occurs preferentially in virus-infected cells.[3]

  • Initial Phosphorylation: In CMV-infected cells, ganciclovir is first phosphorylated to ganciclovir monophosphate by a viral protein kinase, pUL97.[1][3] This initial step is crucial for the drug's selectivity, as this enzyme is not present in uninfected host cells.

  • Further Phosphorylation: Cellular kinases in the host cell then catalyze the further phosphorylation of ganciclovir monophosphate to ganciclovir diphosphate and finally to ganciclovir triphosphate.[1]

  • Inhibition of Viral DNA Synthesis: Ganciclovir triphosphate is a competitive inhibitor of deoxyguanosine triphosphate (dGTP).[1] It gets incorporated into the growing viral DNA strand by viral DNA polymerase. Because ganciclovir triphosphate lacks the 3'-hydroxyl group necessary for the addition of the next nucleotide, its incorporation results in the premature termination of viral DNA elongation, thus halting viral replication.[3][10]

G cluster_absorption Gastrointestinal Tract & Liver cluster_action CMV-Infected Cell Valganciclovir Oral Valganciclovir (L-valyl-ganciclovir) Esterases Intestinal & Hepatic Esterases Valganciclovir->Esterases Hydrolysis Ganciclovir_Absorbed Ganciclovir (Absorbed into circulation) Esterases->Ganciclovir_Absorbed LValine L-Valine (Natural Amino Acid) Esterases->LValine Ganciclovir_Cell Ganciclovir Ganciclovir_Absorbed->Ganciclovir_Cell Enters Infected Cell ViralKinase Viral Kinase (pUL97) Ganciclovir_Cell->ViralKinase Phosphorylation Ganciclovir_MP Ganciclovir Monophosphate ViralKinase->Ganciclovir_MP CellularKinases Cellular Kinases Ganciclovir_TP Ganciclovir Triphosphate (Active Form) CellularKinases->Ganciclovir_TP Ganciclovir_MP->CellularKinases Further Phosphorylation Viral_DNA_Polymerase Viral DNA Polymerase Ganciclovir_TP->Viral_DNA_Polymerase Competitive Inhibition DNA_Termination Viral DNA Chain Termination Viral_DNA_Polymerase->DNA_Termination G A 1. Prepare confluent monolayer of human fibroblast cells in 24-well plates. C 3. Infect cell monolayers with a standard amount of CMV (e.g., 40-80 PFU/well). A->C B 2. Prepare serial dilutions of the prodrug (e.g., Valganciclovir) and parent drug (Ganciclovir). E 5. Overlay cells with agarose containing the drug dilutions. Include 'no drug' controls. B->E D 4. After 90 min adsorption, aspirate virus inoculum. C->D D->E F 6. Incubate plates for 7-10 days until plaques are visible in control wells. E->F G 7. Fix cells and stain (e.g., with crystal violet) to visualize and count plaques. F->G H 8. Calculate % plaque reduction vs control and determine IC50. G->H

Sources

An In-depth Technical Guide to Isopropoxycarbonyl-L-valine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic application of prodrugs has become a cornerstone of modern drug development, enabling scientists to overcome significant pharmacokinetic and pharmacodynamic hurdles. Among the various promoieties utilized, the L-valine ester group, particularly in the form of an isopropoxycarbonyl-L-valine conjugate, has emerged as a highly effective tool. This guide provides a comprehensive technical overview of the Isopropoxycarbonyl-L-valine moiety, detailing its mechanism of action, synthetic strategies, and critical role in enhancing the therapeutic potential of parent drug molecules. Drawing on the well-established success of valganciclovir, this document will explore the underlying scientific principles that make this prodrug strategy a powerful asset for researchers, scientists, and drug development professionals. We will delve into detailed experimental protocols, data interpretation, and the causality behind the experimental choices, offering field-proven insights for practical application.

Introduction: The Prodrug Imperative

Many promising drug candidates falter during development due to suboptimal physicochemical properties, leading to poor absorption, rapid metabolism, or inadequate distribution to the target site. The prodrug approach addresses these challenges by chemically modifying the active pharmaceutical ingredient (API) into an inactive or less active form.[1][2][] This temporary modification masks undesirable properties of the parent drug, facilitating its journey through the body. Once the prodrug reaches the desired biological compartment, enzymatic or chemical cleavage regenerates the active API, enabling it to exert its therapeutic effect.[1][2]

The Isopropoxycarbonyl-L-valine moiety is a sophisticated example of a targeted prodrug strategy. It leverages the body's natural transport mechanisms to significantly enhance the oral bioavailability of drugs that would otherwise be poorly absorbed.[4][5] The quintessential example of this strategy is Valganciclovir, the L-valyl ester prodrug of the antiviral agent Ganciclovir.[6][7] Oral Ganciclovir suffers from very low bioavailability (around 6%), severely limiting its clinical utility.[8] By masking a hydroxyl group with the L-valine ester, Valganciclovir achieves a tenfold increase in oral bioavailability, transforming the treatment landscape for cytomegalovirus (CMV) infections.[8][9]

Mechanism of Action: Hijacking Cellular Transport

The success of the L-valine ester prodrug strategy hinges on its ability to exploit the human peptide transporter 1 (PEPT1).[4][10] This high-capacity, low-affinity transporter is abundantly expressed on the apical membrane of intestinal epithelial cells and is responsible for the absorption of di- and tripeptides from digested food.[4][5]

The Role of PEPT1

Drugs with poor membrane permeability, such as the hydrophilic Ganciclovir, are not recognized by PEPT1. However, by attaching an L-valine ester, the resulting prodrug, Valganciclovir, mimics the structure of a dipeptide and becomes a substrate for PEPT1.[5][10][11] This allows the prodrug to be actively transported across the intestinal wall, bypassing the limitations of passive diffusion that hinder the parent drug.[4][10] The L-stereoisomer of valine is crucial, as it demonstrates significantly higher permeability via PEPT1 compared to its D-counterpart.[5][12]

Enzymatic Cleavage and Bioactivation

Once absorbed into the systemic circulation, the prodrug must be efficiently converted back to the active API. The ester bond linking the L-valine moiety to the parent drug is designed to be labile, serving as a substrate for ubiquitous esterase enzymes present in the intestines, liver, and blood.[6][13] These enzymes rapidly hydrolyze the ester linkage, releasing the active drug and the natural amino acid L-valine, which is then recycled by the body.[6][14]

The following diagram illustrates the journey of an Isopropoxycarbonyl-L-valine prodrug from oral administration to the release of the active drug.

Prodrug_Mechanism cluster_GI_Tract Gastrointestinal Tract cluster_Circulation Systemic Circulation cluster_Activation Bioactivation Oral_Admin Oral Administration of Prodrug Intestinal_Lumen Intestinal Lumen Oral_Admin->Intestinal_Lumen Dissolution PEPT1 PEPT1 Transporter Intestinal_Lumen->PEPT1 Recognition Enterocyte Intestinal Enterocyte Portal_Vein Portal Vein Enterocyte->Portal_Vein PEPT1->Enterocyte Active Transport Liver Liver Portal_Vein->Liver Systemic_Blood Systemic Blood Liver->Systemic_Blood Esterases Esterase Enzymes Systemic_Blood->Esterases Hydrolysis Active_Drug Active Drug (e.g., Ganciclovir) Esterases->Active_Drug Valine L-Valine Esterases->Valine Target_Site Target Site (e.g., Virus-infected cell) Active_Drug->Target_Site Pharmacological Action

Caption: Workflow of L-valine ester prodrug absorption and bioactivation.

Synthesis and Characterization: A Practical Approach

The synthesis of an Isopropoxycarbonyl-L-valine prodrug typically involves the coupling of a protected L-valine derivative with the parent drug molecule. A robust synthetic route is critical for ensuring high yield, purity, and scalability.

General Synthetic Scheme

The synthesis of Valganciclovir provides a well-documented template for this process.[9][15][16] The strategy often involves protecting reactive functional groups on both the parent drug and the L-valine to ensure selective ester formation.

Step 1: Protection of L-Valine: The amino group of L-valine is protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.[17]

Step 2: Protection of the Parent Drug (e.g., Ganciclovir): If the parent drug contains multiple reactive sites, such as the two hydroxyl groups in Ganciclovir, selective protection is necessary to direct the esterification to the desired position.[15][17]

Step 3: Coupling Reaction: The protected L-valine is activated and then reacted with the protected parent drug in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).[15]

Step 4: Deprotection: The protecting groups are removed under specific conditions to yield the final prodrug, which is often isolated as a salt (e.g., hydrochloride) to improve stability and handling.[9][17]

The following diagram outlines a generalized synthetic workflow.

Synthesis_Workflow cluster_Protection Step 1: Protection cluster_Coupling Step 2: Coupling Reaction cluster_Deprotection Step 3: Deprotection cluster_Purification Step 4: Isolation & Purification A Parent Drug (with -OH group) C Protected Parent Drug A->C Protecting Agent B L-Valine D Protected L-Valine (e.g., N-Boc-L-Valine) B->D e.g., Boc-Anhydride E Coupled Intermediate (Protected Prodrug) C->E D->E Coupling Agent (e.g., DCC, HOBt) F Final Prodrug (L-Valine Ester) E->F e.g., TFA or HCl G Purification (e.g., Crystallization) F->G

Caption: Generalized workflow for the synthesis of an L-valine ester prodrug.

Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and stability of the synthesized prodrug. A multi-pronged approach is required.

Analytical Technique Purpose Expected Outcome
HPLC/UPLC Determine purity and quantify the prodrug and any impurities.A major peak corresponding to the prodrug with purity >99%. Used to monitor reaction completion and stability.
Mass Spectrometry (MS) Confirm the molecular weight of the synthesized prodrug.The observed mass-to-charge ratio (m/z) should match the calculated molecular weight of the prodrug.
Nuclear Magnetic Resonance (NMR) Elucidate the chemical structure and confirm the site of esterification.¹H and ¹³C NMR spectra should show characteristic peaks for both the parent drug and the L-valine moiety, with chemical shifts confirming the ester linkage.
Fourier-Transform Infrared (FTIR) Spectroscopy Identify functional groups present in the molecule.Presence of a characteristic ester carbonyl (C=O) stretch, confirming the formation of the ester bond.

Preclinical Evaluation: A Self-Validating Protocol

Before advancing a prodrug candidate to clinical trials, a thorough preclinical evaluation is mandatory to assess its stability, conversion kinetics, and efficacy.

In Vitro Stability and Conversion Studies

The goal is to ensure the prodrug is stable enough to be absorbed intact but is readily converted to the parent drug in a biological environment.[18]

Protocol: Chemical and Enzymatic Stability Assessment

  • Objective: To determine the half-life of the prodrug under various conditions.

  • Materials:

    • Synthesized prodrug.

    • Buffers at physiologically relevant pH values (e.g., pH 1.2 for stomach, pH 6.8 for intestine, pH 7.4 for blood).[19]

    • Biological matrices: Simulated Gastric Fluid (SGF), Simulated Intestinal Fluid (SIF), human plasma, liver microsomes, or Caco-2 cell homogenates.[19][20][21]

  • Procedure:

    • Incubate the prodrug at a known concentration in each buffer and biological matrix at 37°C.

    • At predetermined time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots.

    • Quench the enzymatic reaction immediately (e.g., by adding ice-cold acetonitrile).[22]

    • Analyze the samples by LC-MS to quantify the remaining concentration of the prodrug and the appearance of the parent drug.

  • Data Analysis:

    • Plot the concentration of the prodrug versus time.

    • Calculate the half-life (t½) in each medium.

  • Causality and Interpretation:

    • High stability at low pH (e.g., pH 1.2) is desirable, indicating the prodrug will survive transit through the stomach.[19]

    • Rapid hydrolysis in plasma or liver microsomes is crucial, demonstrating efficient conversion to the active drug.[19] The half-life in these matrices should be significantly shorter than in simple buffers, confirming enzyme-mediated hydrolysis.[19]

In Vitro Permeability and Transport Studies

These assays confirm that the prodrug is a substrate for the PEPT1 transporter.

Protocol: Caco-2 Cell Permeability Assay

  • Objective: To measure the transport of the prodrug across a monolayer of Caco-2 cells, a model of the intestinal epithelium.

  • Procedure:

    • Culture Caco-2 cells on permeable supports until a confluent monolayer is formed.

    • Add the prodrug to the apical (AP) side, representing the intestinal lumen.

    • At various time points, sample the medium from the basolateral (BL) side, representing the bloodstream.

    • Quantify the concentration of the prodrug and parent drug in the BL samples using LC-MS.

    • To confirm PEPT1 involvement, perform a competitive inhibition study by co-incubating the prodrug with a known PEPT1 substrate like glycylsarcosine.[10]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp).

    • A significant reduction in Papp in the presence of the inhibitor confirms PEPT1-mediated transport.[12]

  • Causality and Interpretation:

    • A significantly higher Papp value for the prodrug compared to the parent drug demonstrates the success of the prodrug strategy in enhancing intestinal permeability.[12][23]

    • The competitive inhibition data provides direct evidence that the improved transport is due to interaction with the PEPT1 transporter.[10]

Broader Applications and Future Directions

While Valganciclovir is the most prominent example, the L-valine ester prodrug strategy has been successfully applied to other molecules, such as the anti-herpetic agent Acyclovir (Valacyclovir).[4][5][11] The principles can be extended to other drug classes that suffer from poor oral absorption due to low permeability, including other antivirals, anticancer agents, and antibiotics.[7][23]

Furthermore, this strategy is not limited to improving oral bioavailability. The high affinity of some valine esters for the PEPT2 transporter, which is expressed in the kidneys, opens possibilities for targeted renal drug delivery.[10][11]

Conclusion

The Isopropoxycarbonyl-L-valine prodrug strategy is a powerful, field-proven method for enhancing the therapeutic potential of drugs with poor oral bioavailability. By leveraging a deep understanding of cellular transport mechanisms and enzymatic bioactivation, drug discovery scientists can rationally design molecules that overcome significant pharmacokinetic barriers. The success of this approach, exemplified by Valganciclovir, is built on a foundation of sound synthetic chemistry, rigorous analytical characterization, and self-validating preclinical evaluation protocols. As the demand for orally administered therapeutics continues to grow, the strategic application of the L-valine ester moiety will remain an indispensable tool in the drug developer's arsenal.

References

  • Tenofovir Alafenamide. Grokipedia.
  • Synthesis of Valganciclovir Hydrochloride Congeners. Taylor & Francis Online.
  • Tenofovir Alafenamide Fumarate: A Breakthrough in HIV Tre
  • The Science Behind TAF: Understanding Tenofovir Alafenamide's Mechanism and Its Impact on Antiviral Therapy. NINGBO INNO PHARMCHEM CO.,LTD.
  • Changing the face of hepatitis C management – the design and development of sofosbuvir.
  • A succinct synthesis of valganciclovir hydrochloride, a cytomegalovirus (CMV) retinitis inhibitor#. Semantic Scholar.
  • Conversion of sofosbuvir to active drug in vivo.
  • Pharmacology of Tenofovir Disoproxil Fumarate And Tenofovir Alafenamide ; Mechanism of action, Uses. YouTube.
  • Alternative Synthesis of Valganciclovir Hydrochloride.
  • Introduction - Clinical Review Report: Tenofovir Alafenamide (Vemlidy). NCBI Bookshelf.
  • Sofosbuvir. PMC - NIH.
  • Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir. PubMed.
  • Valganciclovir. Wikipedia.
  • An Improved Process For The Prepar
  • The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD.
  • Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogen
  • Enhanced Absorption and Growth Inhibition with Amino Acid Monoester Prodrugs of Floxuridine by Targeting hPEPT1 Transporters. MDPI.
  • Cellular uptake mechanism of amino acid ester prodrugs in Caco-2/hPEPT1 cells overexpressing a human peptide transporter. PubMed.
  • Transport of valganciclovir, a ganciclovir prodrug, via peptide transporters PEPT1 and PEPT2. PubMed.
  • Recognition of L-amino acid ester compounds by rat peptide transporters PEPT1 and PEPT2. PubMed.
  • Challenges for the improvement of valganciclovir prophylaxis in solid organ transplantation and the possible role of therapeutic drug monitoring in adults. NIH.
  • In Vitro and Clinical Evaluations of the Drug-Drug Interaction Potential of a Metabotropic Glutamate 2/3 Receptor Agonist Prodrug with Intestinal Peptide Transporter 1. PMC - NIH.
  • Antiviral prodrugs – the development of successful prodrug strategies for antiviral chemotherapy. PMC - NIH.
  • A Comparative Guide to Synthetic Strategies for Ganciclovir Prodrugs. Benchchem.
  • In Vitro and In Vivo Evaluation of Microparticulate Drug Delivery Systems Composed of Macromolecular Prodrugs. NIH.
  • (PDF) Selection of Suitable Prodrug Candidates for in vivo Studies via in vitro Studies; The Correlation of Prodrug Stability in Between Cell Culture Homogenates and Human Tissue Homogenates.
  • Valganciclovir: Dosing Strategies for Effective Cytomegalovirus Prevention.
  • Clinical Profile of Valganciclovir Hydrochloride 50mg/mL Powder for Solution. GlobalRx.
  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT. NIH.
  • isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Chemsrc.
  • Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers.
  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applic
  • Subcutaneous prodrug formul
  • ISOPROPOXYCARBONYL-L-VALINE (140923-27-9). ChemicalBook.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH.
  • Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs.
  • LC-MS Bioanalysis of Ester Prodrugs and Other Esterase Labile Molecules.
  • (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. PubChem.
  • Valine Amino Acids: Properties, Function, Benefits, and Sources.
  • Enzymatic Strategies for the Preparation of Pharmaceutically Important Amino Acids through Hydrolysis of Amino Carboxylic Esters and Lactams. PubMed.
  • Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir | Request PDF.
  • ISOPROPOXYCARBONYL-L-VALINE (140923-27-9). ChemicalBook.
  • Analytic data for amino acid ester prodrugs of floxuridine | Download Table.
  • Amino Acids in the Development of Prodrugs. PMC - PubMed Central.
  • Amino Acids in the Development of Prodrugs.
  • Enhanced Cellular Uptake and Pharmacokinetic Characteristics of Doxorubicin-Valine Amide Prodrug. MDPI.
  • Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis.
  • Amino Acids for Prodrug Development. BOC Sciences.

Sources

Methodological & Application

Isopropoxycarbonyl-l-valine solid-phase peptide synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Robust Protocol for the Solid-Phase Synthesis of Peptides Containing Isopropoxycarbonyl-L-valine

Audience: Researchers, scientists, and drug development professionals engaged in synthetic peptide chemistry.

Introduction: Navigating the Challenge of Sterically Hindered Residues

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the assembly of complex sequences with high efficiency.[1] The process relies on a cycle of coupling and deprotection steps on a solid resin support.[2] A cornerstone of this strategy is the use of temporary protecting groups for the α-amino group of the incoming amino acid, which prevents unwanted polymerization.[3]

While the synthesis of many peptides has become routine, the incorporation of β-branched, sterically hindered amino acids like L-valine presents a significant challenge. The bulky isopropyl side-chain can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain, leading to slow reaction kinetics and incomplete couplings.[4] This guide details a comprehensive protocol for the successful incorporation of L-valine using an Isopropoxycarbonyl (Ipc) Nα-protecting group.

Scientific Rationale: The Isopropoxycarbonyl (Ipc) group is a urethane-based protecting group structurally analogous to the well-established tert-Butoxycarbonyl (Boc) group. Therefore, this protocol is grounded in the principles of the Boc/Bzl SPPS strategy. This approach is predicated on graduated acid lability: the temporary Nα-Ipc group is removed with a moderate acid (Trifluoroacetic Acid, TFA), while the more robust, permanent side-chain protecting groups (typically Benzyl-based) and the resin linkage require a much stronger acid (e.g., anhydrous Hydrofluoric Acid, HF) for final cleavage.[5][6] This strategy is particularly advantageous for hydrophobic or aggregation-prone sequences where the repetitive TFA deprotection step helps to solvate and disrupt secondary structures of the growing peptide chain.[7]

Phase 1: Materials & Resin Preparation

A successful synthesis begins with high-quality materials and properly prepared resin.

Table 1: Essential Reagents and Materials
Reagent/MaterialGrade/SpecificationSupplier ExamplePurpose
Resin Merrifield or PAM Resin, 1% DVB, 100-200 mesh, 0.5-1.0 mmol/gAAPPTec, ChemPepSolid support for peptide assembly. PAM resin offers higher stability to the linker.[8]
Ipc-L-Valine ≥99% PurityCustom SynthesisThe amino acid building block.
Dichloromethane (DCM) Anhydrous, Peptide Synthesis GradeSigma-AldrichPrimary solvent for washing, deprotection, and coupling.
N,N-Dimethylformamide (DMF) Anhydrous, Peptide Synthesis GradeChemPepSwelling and washing solvent; solvent for coupling reactions.
Trifluoroacetic Acid (TFA) Reagent Grade, ≥99%BiosynthReagent for Nα-Ipc deprotection and final cleavage.[9]
N,N-Diisopropylethylamine (DIEA) Reagent Grade, ≥99.5%AAPPTecNon-nucleophilic base for neutralization step.[2]
Coupling Reagent (e.g., HATU) ≥98% PurityBenchChemActivates the carboxylic acid for amide bond formation.[4]
Scavengers (e.g., Anisole, p-Cresol) Reagent GradeVariousTraps reactive carbocations during final cleavage.
Hydrofluoric Acid (HF) AnhydrousSpecialty Supplier Strong acid for final cleavage. Requires specialized apparatus.
Methyl t-butyl ether (MTBE) Reagent GradeVariousUsed for peptide precipitation after cleavage.
Protocol 1: Resin Swelling and Preparation

Causality: The polymer resin must be swollen in an appropriate solvent to allow reagents to penetrate the bead and access the reactive sites within the polymer matrix.[6] Inadequate swelling is a primary cause of failed or low-yield synthesis.

  • Place the desired amount of resin (e.g., 1.0 g) into a suitable SPPS reaction vessel.

  • Add DCM (10-15 mL per gram of resin) and allow the resin to swell for 30 minutes with gentle agitation (e.g., nitrogen bubbling or mechanical shaking).

  • Drain the DCM and wash the resin twice more with DCM.

  • Wash the resin three times with DMF to fully condition it for the coupling reaction.

  • Proceed to the first amino acid loading or the peptide elongation cycle.

Phase 2: The Peptide Elongation Cycle

This iterative cycle is the core of the synthesis, where the peptide chain is assembled one residue at a time. The following workflow is specifically for the incorporation of Ipc-L-Valine onto a peptide-resin with a free N-terminal amine.

SPPS_Cycle start Start: Peptide-Resin (Free N-Terminus) deprotection Step 1: Ipc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Step 2: Neutralization (DIEA in DCM/DMF) wash1->neutralization wash2 Wash (DCM/DMF) neutralization->wash2 coupling Step 3: Coupling Ipc-L-Valine + HATU/DIEA wash2->coupling monitoring Step 4: Monitoring (Kaiser Test) coupling->monitoring wash3 Wash (DMF/DCM) monitoring->wash3 end_cycle End of Cycle: Peptide-Resin (n+1) wash3->end_cycle next_aa Proceed to next amino acid cycle end_cycle->next_aa Continue Synthesis cleavage Final Cleavage (HF) end_cycle->cleavage Sequence Complete Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step IpcVal Ipc-Val-COOH ActiveEster [Ipc-Val-O-At]+ (Active Ester) IpcVal->ActiveEster DMF HATU HATU + DIEA HATU->ActiveEster PeptideBond Ipc-Val-NH-Peptide-Resin ActiveEster->PeptideBond Nucleophilic Attack Resin H₂N-Peptide-Resin Resin->PeptideBond

Caption: Simplified mechanism of Ipc-L-Valine activation and coupling.

Protocol 2.4: Monitoring and Capping

Causality: It is critical to verify that each coupling reaction has gone to completion before proceeding to the next cycle. Failure to do so results in deletion sequences that are difficult to purify from the final product. The Kaiser (ninhydrin) test is a qualitative colorimetric assay that detects the presence of free primary amines.

  • Kaiser Test: After the coupling reaction, take a small sample of resin beads (5-10 mg) and wash them thoroughly with DMF and then ethanol.

  • Add 2-3 drops of each of the three Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

  • Heat at 100°C for 5 minutes.

    • Negative Result (Yellow/Colorless): No primary amines detected. Coupling is complete. Proceed to the next deprotection step.

    • Positive Result (Deep Blue/Purple): Free primary amines are present. Coupling is incomplete.

  • Action on Positive Result: If the coupling is incomplete, drain the reaction solution and perform a second coupling with fresh activated Ipc-L-Valine.

  • (Optional) Capping: If the coupling remains incomplete after a second attempt, it is advisable to "cap" the unreacted amines to prevent them from reacting in subsequent steps. This is done by acetylating the free amines with a solution of acetic anhydride and DIEA in DMF.

Phase 3: Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, it must be cleaved from the resin support, and all permanent side-chain protecting groups must be removed.

Protocol 3: HF Cleavage

Causality: In the Boc/Bzl strategy, a very strong acid is required to cleave the benzyl-based side-chain protecting groups and the ester linkage to the Merrifield or PAM resin. [8]Anhydrous HF is the classic reagent for this step. During cleavage, reactive carbocations are generated from the protecting groups, which can cause side reactions (e.g., alkylation of Trp or Met). Scavengers are added to the cleavage "cocktail" to trap these species.

WARNING: Anhydrous HF is extremely toxic, corrosive, and can cause severe burns that may not be immediately painful. This procedure MUST be performed by trained personnel in a dedicated, well-ventilated fume hood using a specialized all-polytetrafluoroethylene (PTFE) apparatus.

  • Dry the fully assembled peptide-resin thoroughly under high vacuum.

  • Place the dry peptide-resin (e.g., 1.0 g) and a PTFE-coated stir bar into the reaction vessel of the HF apparatus.

  • Add the appropriate scavenger cocktail. A common low-HF cocktail for peptides containing sensitive residues is a 6.5:1:1:1 mixture of dimethyl sulfide (DMS)/p-cresol/p-thiocresol/HF.

  • Cool the reaction vessel to -5 to 0°C in an ice/salt bath.

  • Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.

  • Stir the mixture at 0°C for 2-4 hours.

  • Remove the HF by evaporation under a stream of nitrogen, followed by high vacuum.

  • The remaining peptide and resin mixture can now be handled outside the HF apparatus.

Phase 4: Peptide Precipitation and Purification

  • Transfer the cleaved peptide/resin mixture to a fritted funnel.

  • Wash the resin with cold, anhydrous MTBE to remove the scavengers and cleaved organic byproducts.

  • Extract the crude peptide from the resin using a suitable solvent (e.g., 10% aqueous acetic acid).

  • Precipitate the crude peptide from the aqueous extract by adding it to a large volume of cold MTBE.

  • Collect the precipitated peptide by centrifugation and lyophilize to obtain a dry powder.

  • Analyze the crude peptide by analytical RP-HPLC and Mass Spectrometry to confirm its identity and purity.

  • Purify the peptide using preparative RP-HPLC.

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec Technical Library. [Link]

  • Amblard, F., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library. [Link]

  • Harris, P. W. R., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Kent, S. B. H. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 59(3-4), 1-15. [Link]

  • CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. [Link]

  • Amgen. (n.d.). Minimal Protection Strategies for SPPS. Amgen Process Development. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. AAPPTec Technical Library. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]

  • Otaka, A., et al. (2022). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 13(1), 785. [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. SlideShare. [Link]

  • The Organic Chemistry Tutor. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. International Journal of Molecular Sciences, 23(23), 15330. [Link]

Sources

Introduction: Navigating the Challenges of Peptide Synthesis with Isopropoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Coupling Reagents for Isopropoxycarbonyl-L-valine

The synthesis of peptides, a cornerstone of drug discovery and materials science, hinges on the efficient and precise formation of amide bonds between amino acids. This process, known as peptide coupling, involves the activation of a carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another.[1][2] While seemingly straightforward, the choice of methodology becomes critical when dealing with structurally demanding building blocks.

Isopropoxycarbonyl-L-valine (Ipoc-Val-OH) is one such building block. The valine residue is notoriously challenging due to the steric bulk of its isopropyl side chain, which can significantly impede the approach of the reacting amine.[3][4][5] This steric hindrance not only slows down the reaction but also increases the risk of a detrimental side reaction: racemization.[6][7] Racemization, the loss of stereochemical integrity at the α-carbon, can lead to the formation of undesired diastereomeric peptides, complicating purification and compromising the biological activity of the final product.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of modern coupling reagents, their underlying mechanisms, and detailed protocols tailored to successfully incorporate Ipoc-Val-OH into peptide chains while maximizing yield and minimizing side reactions.

The Core Challenge: Steric Hindrance and Racemization

The primary obstacle in coupling Ipoc-Val-OH is the steric congestion around the carboxyl group. This hindrance makes the carboxyl carbon less accessible to the incoming nucleophilic amine, demanding highly reactive activated intermediates to drive the reaction forward.[3][8]

Furthermore, the activation process itself creates an opportunity for racemization. The most common pathway involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[2] The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a planar, achiral enolate that can be re-protonated from either face, resulting in a loss of stereopurity.[2][6] The selection of a coupling reagent and additives is therefore a strategic choice to generate an activated species that reacts rapidly with the amine, outcompeting the rate of oxazolone formation and subsequent racemization.[6]

A Survey of Modern Coupling Reagents

The evolution of peptide synthesis has produced several classes of coupling reagents, each with distinct advantages and mechanistic pathways.[1][9]

Carbodiimides: The Classical Approach

Carbodiimides, such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are foundational reagents in peptide synthesis.[10][11] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.

However, this intermediate is prone to racemization and can undergo intramolecular rearrangement. To mitigate this, carbodiimides are almost always used with nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[1][6][10] These additives intercept the O-acylisourea to form the corresponding active esters (OBt or OAt esters), which are more stable, less susceptible to racemization, and highly reactive towards amines.[6][10]

  • DIC: Preferred for solid-phase peptide synthesis (SPPS) because its urea byproduct is soluble in common solvents like DMF and DCM, facilitating its removal during washing steps.[10]

  • DCC: Primarily used in solution-phase synthesis, as its dicyclohexylurea (DCU) byproduct is largely insoluble and can be removed by filtration.[10]

Onium Salts: The High-Performance Standard

Onium salts, which include phosphonium and aminium/uronium types, are now the gold standard for difficult couplings, including those involving sterically hindered residues like valine.[8] These reagents react directly with the carboxylate to form active esters in situ, leading to fast and efficient couplings with minimal side reactions when used correctly.[8][10]

  • Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a highly efficient reagent that generates OBt active esters.[8][10] Its phosphonium-based structure generally leads to cleaner reactions compared to uronium salts, as it avoids a specific side reaction known as guanidinylation.[8] PyAOP, the HOAt analogue, is even more reactive and is particularly effective for coupling N-methylated or other highly hindered amino acids.[8][10]

  • Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU): These are among the most popular and effective coupling reagents.[9][10]

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a robust and widely used reagent.[1][10]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is exceptionally potent, especially for challenging sequences.[8] Its superiority stems from the incorporation of HOAt, whose pyridine nitrogen provides anchimeric assistance during the aminolysis step, accelerating the coupling reaction and further suppressing racemization.[8]

    • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) offers reactivity comparable to or exceeding HBTU, with the 6-chloro-HOBt-based active ester providing enhanced performance in difficult couplings.[1][10]

A potential drawback of aminium/uronium reagents is the risk of guanidinylation, where the reagent modifies the free N-terminal amine of the peptide chain, causing termination.[8] This side reaction is more pronounced when activation is slow or if a large excess of the coupling reagent is used.[8][12]

Mechanistic Diagrams

general_workflow start Resin-Bound Peptide (Free Amine) coupling Activation & Coupling: Ipoc-Val-OH + Coupling Reagent + Base start->coupling 1. wash1 DMF Wash coupling->wash1 2. deprotect N-Terminal Deprotection wash1->deprotect 3. end Elongated Peptide wash1->end Final Step wash2 DMF Wash deprotect->wash2 4. wash2->coupling Repeat Cycle

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

dic_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase reactants Ipoc-Val-COOH + DIC intermediate O-Acylisourea (Reactive Intermediate) HOBt reactants->intermediate Fast active_ester Ipoc-Val-OBt (Active Ester) intermediate:f0->active_ester Intercepts amine H₂N-Peptide active_ester->amine Nucleophilic Attack product Ipoc-Val-CO-NH-Peptide (Peptide Bond Formed) amine->product

Caption: Mechanism of DIC/HOBt mediated peptide coupling.

hatu_mechanism cluster_activation Activation Phase cluster_coupling Coupling Phase reactants Ipoc-Val-COO⁻ + HATU active_ester Ipoc-Val-OAt (Highly Active Ester) reactants->active_ester base Base (e.g., DIPEA) base->reactants Deprotonates Acid amine H₂N-Peptide active_ester->amine Fast Nucleophilic Attack product Ipoc-Val-CO-NH-Peptide (Peptide Bond Formed) amine->product

Caption: Mechanism of HATU mediated peptide coupling.

Comparative Analysis of Recommended Coupling Reagents

ReagentClassByproductsRelative ReactivityRacemization SuppressionKey AdvantagesConsiderations
DIC/HOBt CarbodiimideDiisopropylurea (soluble), HOBtModerateGoodCost-effective, reliable for standard couplings.Slower than onium salts; may be insufficient for severely hindered couplings.
HBTU Aminium SaltHOBt, TetramethylureaHighVery GoodFast reactions, high efficiency, well-established.[1][10]Potential for guanidinylation if used in large excess.[8]
HATU Aminium SaltHOAt, TetramethylureaVery HighExcellentSuperior for sterically hindered and N-methyl amino acids; very fast.[8]Higher cost; potential for guanidinylation.[8][12]
PyBOP Phosphonium SaltHOBt, TOPP-O*HighVery GoodCleaner reactions, no guanidinylation risk, can be used in excess.[8]Byproduct (TOPP-O) can sometimes be difficult to remove.

*TOPP-O: Tris(pyrrolidino)phosphine oxide

Application Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale but can be adapted for solution-phase work. A key to successful coupling is ensuring all reagents and solvents are anhydrous and of high quality.

Protocol 1: Standard Coupling using DIC/HOBt

This protocol represents a classic and cost-effective method suitable for many applications.

1. Principle: Activation of the carboxylic acid with DIC is mediated by HOBt to form an active ester, which then couples to the free amine on the resin-bound peptide.

2. Materials and Reagents:

  • Ipoc-L-Valine: 4.0 eq (0.4 mmol, 81.3 mg)

  • HOBt (1-Hydroxybenzotriazole): 4.0 eq (0.4 mmol, 54.0 mg)

  • DIC (N,N'-Diisopropylcarbodiimide): 4.0 eq (0.4 mmol, 62 µL)

  • Resin-bound peptide with free N-terminal amine: 1.0 eq (0.1 mmol)

  • Anhydrous DMF (N,N-Dimethylformamide)

3. Step-by-Step Methodology:

  • Swell the resin in DMF for 30 minutes. Perform N-terminal Fmoc deprotection using 20% piperidine in DMF if necessary, followed by thorough washing with DMF (5-7 times).[13]

  • In a separate vial, dissolve Ipoc-L-Valine and HOBt in a minimal amount of DMF (approx. 2 mL).

  • Add the Ipoc-L-Valine/HOBt solution to the reaction vessel containing the washed resin.

  • Add the DIC to the reaction vessel.

  • Agitate the mixture at room temperature for 2-4 hours. The reaction can be extended overnight for particularly difficult couplings.

  • Reaction Monitoring: Perform a ninhydrin (Kaiser) test.[14] A negative result (yellow beads) indicates complete coupling. If the test is positive (blue/purple beads), the coupling is incomplete; wash the resin and repeat the coupling step with fresh reagents.

  • Work-up: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and the soluble diisopropylurea byproduct.

Protocol 2: High-Efficiency Coupling using HATU

This protocol is highly recommended for coupling Ipoc-Val-OH due to its superior reactivity and ability to minimize racemization.

1. Principle: HATU, in the presence of a non-nucleophilic base, rapidly converts the carboxylic acid to its highly reactive OAt-ester, which couples efficiently to the amine.

2. Materials and Reagents:

  • Ipoc-L-Valine: 3.9 eq (0.39 mmol, 79.3 mg)

  • HATU: 3.8 eq (0.38 mmol, 144.5 mg)

  • DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine: 8.0 eq (0.8 mmol, 139 µL)

  • Resin-bound peptide with free N-terminal amine: 1.0 eq (0.1 mmol)

  • Anhydrous DMF

3. Step-by-Step Methodology:

  • Prepare the resin as described in Protocol 1, Step 1.

  • Pre-activation: In a separate vial, dissolve Ipoc-L-Valine and HATU in DMF (approx. 2 mL). Add the DIPEA and allow the mixture to pre-activate for 1-2 minutes. The solution may change color.[15]

  • Immediately add the activated amino acid solution to the reaction vessel containing the resin.

  • Agitate the mixture at room temperature for 30-60 minutes.

  • Reaction Monitoring: Perform a ninhydrin (Kaiser) test.[14] For HATU couplings, a negative result is typically achieved quickly.

  • Work-up: Drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to ensure complete removal of reagents and byproducts.

Conclusion and Best Practices

The successful incorporation of sterically hindered residues like Isopropoxycarbonyl-L-valine is a critical step in the synthesis of complex peptides. While classic carbodiimide methods like DIC/HOBt are viable, the demands of efficiency and stereopurity often necessitate more powerful reagents.

For Ipoc-Val-OH, onium salt-based reagents are demonstrably superior. HATU stands out as the premier choice due to its exceptional reactivity and proven ability to facilitate difficult couplings while suppressing racemization.[8][12] Phosphonium salts like PyBOP offer an excellent alternative, providing high efficiency without the risk of guanidinylation side reactions.[8]

The ultimate selection of a coupling reagent will always be a balance of cost, desired purity, and the specific chemical context of the peptide sequence. By understanding the mechanisms and applying the robust protocols detailed in this guide, researchers can confidently navigate the challenges posed by sterically hindered amino acids and achieve their synthetic goals.

References

  • Coupling Reagents. (n.d.). Luxembourg Bio Technologies. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Pira, S. L., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(83), 52934-52943. [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • Katritzky, A. R., & El-Faham, A. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(21), 7179-7181.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Subirós-Funosas, A., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1021-1031. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins. Synform, 2022(10), A155-A159. [Link]

Sources

Application Note and Protocol: Solubility of Isopropoxycarbonyl-L-valine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to understanding and determining the solubility of Isopropoxycarbonyl-L-valine, a key amino acid derivative. A detailed theoretical framework based on its physicochemical properties is presented to predict its solubility in various organic solvents. Furthermore, a rigorous, step-by-step experimental protocol is provided for the quantitative determination of its solubility, enabling researchers to generate reliable data for applications in drug formulation, synthesis, and purification.

Introduction

Isopropoxycarbonyl-L-valine is a protected form of the essential amino acid L-valine. The isopropoxycarbonyl protecting group is utilized in peptide synthesis and as an intermediate in the manufacturing of various pharmaceuticals.[1][2][3][][5][6] Understanding the solubility of this compound in organic solvents is critical for process optimization, formulation development, and ensuring the purity and efficacy of final active pharmaceutical ingredients (APIs). This guide offers insights into the expected solubility of Isopropoxycarbonyl-L-valine and provides a detailed protocol for its empirical determination.

Physicochemical Properties of Isopropoxycarbonyl-L-valine

The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The key physicochemical properties of Isopropoxycarbonyl-L-valine are summarized below:

PropertyValueSource
Molecular Formula C9H17NO4[7]
Molecular Weight 203.24 g/mol [8]
LogP 1.62110 - 1.7[7][8]
Hydrogen Bond Donor Count 2[8]
Hydrogen Bond Acceptor Count 4[8]
Topological Polar Surface Area 75.6 Ų[8]
Density 1.098 g/cm³[7]
Boiling Point 334.517°C at 760 mmHg[7]
Flash Point 156.111°C[7]

The LogP value between 1.6 and 1.7 suggests that Isopropoxycarbonyl-L-valine has a moderate lipophilicity. The presence of both hydrogen bond donors (the carboxylic acid proton and the N-H proton) and acceptors (the four oxygen atoms) indicates its potential to interact with both protic and aprotic polar solvents. The topological polar surface area (TPSA) of 75.6 Ų further supports its capacity for polar interactions.

Predicted Qualitative Solubility Profile

Based on the principle of "like dissolves like" and the physicochemical properties outlined above, a qualitative solubility profile of Isopropoxycarbonyl-L-valine in a range of common organic solvents can be predicted. This table serves as a preliminary guide for solvent selection in experimental studies.

SolventSolvent TypePredicted SolubilityRationale
Methanol Polar ProticSolubleCan act as both a hydrogen bond donor and acceptor, interacting favorably with the polar groups of the molecule.
Ethanol Polar ProticSolubleSimilar to methanol, but its slightly lower polarity may result in slightly lower solubility.
Isopropanol Polar ProticModerately SolubleThe increased hydrocarbon character compared to methanol and ethanol may reduce solubility.
Acetone Polar AproticSolubleA good hydrogen bond acceptor that can interact with the N-H and O-H groups of the molecule.
Acetonitrile Polar AproticModerately SolubleA polar solvent, but a weaker hydrogen bond acceptor than acetone.
Dimethylformamide (DMF) Polar AproticVery SolubleA highly polar solvent with a strong ability to accept hydrogen bonds.
Dimethyl Sulfoxide (DMSO) Polar AproticVery SolubleA highly polar aprotic solvent capable of strong hydrogen bond acceptance.[1]
Ethyl Acetate Moderately PolarModerately SolublePossesses both polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, aligning with the moderate LogP of the solute.
Dichloromethane (DCM) NonpolarSlightly SolubleLimited polarity, leading to weaker interactions with the polar functional groups of the molecule.
Toluene NonpolarInsolubleAromatic and nonpolar, unlikely to effectively solvate the polar regions of the molecule.
Hexane NonpolarInsolubleA nonpolar aliphatic solvent with very weak intermolecular forces, making it a poor solvent for this compound.

Experimental Protocol for Quantitative Solubility Determination

This protocol details the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a solvent.

Materials and Reagents
  • Isopropoxycarbonyl-L-valine (purity ≥98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Deionized water

  • Reference standard of Isopropoxycarbonyl-L-valine for analytical method development

  • Mobile phase components for HPLC analysis (e.g., acetonitrile, water, formic acid)

Equipment
  • Analytical balance (readability ± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis prep_compound Weigh Compound prep_solvent Add Solvent prep_compound->prep_solvent to vials equilibration Shake at Constant Temp (e.g., 24-72h) prep_solvent->equilibration saturate solution centrifuge Centrifuge equilibration->centrifuge separate solid filter Filter Supernatant centrifuge->filter remove particulates dilute Dilute filter->dilute prepare for analysis analyze Analyze via HPLC/MS dilute->analyze quantify concentration

Caption: Workflow for isothermal solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of Isopropoxycarbonyl-L-valine into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. This may take 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, remove the vials from the shaker and allow the excess solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

Analytical Method for Quantification

A validated analytical method is essential for accurately determining the concentration of Isopropoxycarbonyl-L-valine in the saturated solutions. Reversed-phase HPLC with UV detection is a common and reliable technique.

Example HPLC Method Parameters:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: Determined by UV-Vis scan (likely in the range of 210-220 nm due to the carbonyl groups)

Method Validation: The analytical method should be validated for linearity, accuracy, precision, and specificity according to standard guidelines.

Data Analysis and Reporting
  • Calibration Curve: Prepare a series of standard solutions of Isopropoxycarbonyl-L-valine of known concentrations and inject them into the HPLC system to generate a calibration curve.

  • Quantification: Inject the diluted samples of the saturated solutions and determine their concentrations using the calibration curve.

  • Solubility Calculation: Calculate the solubility of Isopropoxycarbonyl-L-valine in each solvent using the following formula:

    Solubility (g/L) = (Concentration from HPLC (g/L) x Dilution Factor)

  • Reporting: Report the solubility data in a clear and organized table, specifying the solvent, temperature, and any other relevant experimental conditions.

Logical Relationships in Solubility Determination

G cluster_input Input Parameters cluster_process Experimental Process cluster_output Output Compound Compound Properties (Polarity, H-bonding) Equilibrium Isothermal Equilibrium Compound->Equilibrium Solvent Solvent Properties (Polarity, Protic/Aprotic) Solvent->Equilibrium Temperature Temperature Temperature->Equilibrium Quantification Analytical Quantification Equilibrium->Quantification SolubilityData Quantitative Solubility Data (e.g., g/L, mol/L) Quantification->SolubilityData

Caption: Key factors influencing quantitative solubility determination.

Data Interpretation and Application

The experimentally determined solubility data for Isopropoxycarbonyl-L-valine can be applied in several areas of drug development:

  • Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization to maximize yield and purity.

  • Formulation Development: Identifying suitable solvent systems for liquid formulations or for the preparation of solid dispersions.

  • Process Scale-up: Predicting the behavior of the compound in larger-scale manufacturing processes.

References

  • Chemsrc. (2025). isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Retrieved from [Link]

  • Microbe Notes. (2022). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Valine. PubChem. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • Srinivasan, S., et al. (2013). Rapid and Precise Measurement of Serum Branched- Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Semantic Scholar. [Link]

  • Tessier, E., et al. (1998). Determination of Low Isotopic Enrichment of L-[1-13C]valine by Gas chromatography/combustion/isotope Ratio Mass Spectrometry: A Robust Method for Measuring Protein Fractional Synthetic Rates in Vivo. Journal of Mass Spectrometry, 33(7), 621-6. [Link]

  • Wang, B., et al. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. Microbial Cell Factories, 20(1), 169. [Link]

  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. [Link]

  • ResearchGate. (2014). Application of metabolic engineering for the biotechnological production of L-valine. Retrieved from [Link]

  • University of Cukurova. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS. Retrieved from [Link]

  • van den Berg, M. A. (2021). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. Journal of Chemical & Engineering Data, 66(1), 118-127. [Link]

  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 686640. [Link]

  • Zuppi, M., et al. (2021). Determination of Branched-Chain Amino Acids in Food Supplements and Human Plasma by a CE-MS/MS Method with Enhanced Resolution. Molecules, 26(15), 4605. [Link]

Sources

Application Notes and Protocols for the Synthesis of Hydrophobic Peptides Using Isopropoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The chemical synthesis of peptides containing a high proportion of hydrophobic amino acids represents a significant challenge in modern peptidomimetics and drug development. These sequences are prone to on-resin aggregation, leading to poor solvation, incomplete reactions, and consequently, low purity and yield of the final product. This guide details the application of Isopropoxycarbonyl-L-valine (Ipc-L-Val-OH), a specialized N-α-protected amino acid derivative, designed to mitigate these issues. We provide an in-depth analysis of the proposed mechanism of action, detailed protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a discussion of its strategic implementation to enable the successful synthesis of "difficult" hydrophobic peptides.

The Challenge: Aggregation in Hydrophobic Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a powerful technique for the stepwise assembly of peptides. However, its efficiency is often compromised when dealing with sequences rich in hydrophobic residues like Valine, Leucine, Isoleucine, and Phenylalanine.[1][2] The primary obstacle is the tendency of these growing peptide chains to self-associate on the solid support.

This on-resin aggregation is driven by the formation of strong inter- and intra-chain hydrogen bonds, which leads to the adoption of stable secondary structures, predominantly β-sheets.[3] Once aggregated, the peptide-resin matrix effectively becomes insoluble in the synthesis solvents (e.g., DMF, NMP). This poor solvation physically obstructs the N-terminal amine, preventing complete deprotection of the temporary protecting group (e.g., Fmoc) and hindering the access of the incoming activated amino acid.[4] The consequences include:

  • Incomplete Coupling: Failure to form the peptide bond, resulting in deletion sequences.

  • Incomplete Deprotection: Failure to remove the N-terminal protecting group, leading to truncated sequences.

  • Low Yield and Purity: A complex mixture of byproducts that is difficult to purify.

  • False-Negative Monitoring: Standard in-process tests like the Kaiser test can be unreliable in aggregated sequences.

Isopropoxycarbonyl-L-valine (Ipc-L-Val-OH): A Tool to Disrupt Aggregation

To overcome the challenges of hydrophobic peptide synthesis, various strategies have been developed, including the use of specialized amino acid derivatives that modify the peptide backbone to disrupt hydrogen bonding.[5] Isopropoxycarbonyl-L-valine (Ipc-L-Val-OH) is an N-α-protected valine derivative that falls into this category.

Chemical Structure: (S)-2-((Isopropoxycarbonyl)amino)-3-methylbutanoic acid Molecular Formula: C₉H₁₇NO₄ Molecular Weight: 203.24 g/mol [6][7][8]

Postulated Mechanism of Action

The isopropoxycarbonyl (Ipc) group, a carbamate protecting group attached to the α-nitrogen of valine, is hypothesized to function as a temporary, sterically demanding backbone modification. Its mode of action is analogous to other aggregation-disrupting strategies, such as the use of pseudoproline dipeptides or Hmb/Dmb protecting groups.[9]

The core principle is the disruption of the regular hydrogen-bonding pattern that facilitates β-sheet formation. The bulky isopropyl moiety of the Ipc group is believed to:

  • Introduce a Steric Clash: The Ipc group protrudes from the peptide backbone, physically preventing adjacent peptide chains from aligning closely enough to form stable inter-chain hydrogen bonds.

  • Alter Backbone Conformation: The presence of the N-α substituent can favor a cis-amide bond conformation over the typical trans conformation, introducing a "kink" in the peptide chain that disrupts the planarity required for extended β-sheets.[9]

  • Enhance Solvation: By preventing aggregation, the peptide chains remain better solvated by the synthesis solvents, ensuring that reactive sites are accessible for subsequent deprotection and coupling steps.

The diagram below illustrates this proposed mechanism, contrasting a standard peptide backbone prone to aggregation with one incorporating an Ipc-Val residue.

G cluster_0 Standard Hydrophobic Peptide Chains cluster_1 Peptide Chains with Ipc-L-Valine P1 ---Val-Ala-Phe--- P2 ---Val-Ala-Phe--- P1->P2 Inter-chain H-Bonding P3 ---Val-Ala-Phe--- P2->P3 Inter-chain H-Bonding Aggregation β-Sheet Aggregation P2->Aggregation Leads to IP1 ---IpcVal-Ala-Phe--- BulkyGroup1 Ipc Group IP1->BulkyGroup1 IP2 ---IpcVal-Ala-Phe--- BulkyGroup2 Ipc Group IP2->BulkyGroup2 NoAggregation Disrupted Aggregation IP2->NoAggregation Prevents IP3 ---IpcVal-Ala-Phe--- BulkyGroup3 Ipc Group IP3->BulkyGroup3

Caption: Proposed mechanism of Ipc-L-Valine in preventing peptide aggregation.

Experimental Protocols: Incorporating Ipc-L-Val-OH in SPPS

The successful incorporation of Ipc-L-Val-OH requires optimization of standard SPPS protocols to account for the steric hindrance of both the valine side chain and the Ipc protecting group. The following protocols are based on best practices for difficult couplings in Fmoc-based SPPS.[10][11]

Materials and Reagents
  • Resin: Low-loading Rink Amide or Wang resin (0.1-0.4 mmol/g). High-swelling resins like ChemMatrix® or PEG-based resins are recommended.

  • Ipc-L-Val-OH: Isopropoxycarbonyl-L-valine.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

  • Base: N,N-Diisopropylethylamine (DIEA) or 2,4,6-Collidine.

  • Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Deprotection Reagent: 20% Piperidine in DMF.

  • Washing Solvents: DMF, Dichloromethane (DCM).

  • Cleavage Cocktail: Reagent K (TFA/Water/Phenol/Thioanisole/EDT - 82.5:5:5:5:2.5) or a suitable alternative based on peptide sequence.[11]

Step-by-Step Coupling Protocol for Ipc-L-Val-OH

This protocol assumes a standard Fmoc-SPPS workflow. The Ipc group's lability is a critical consideration. Based on the chemistry of similar carbamates, the Ipc group is presumed to be acid-labile and would be removed during the final TFA cleavage step. It is not expected to be labile to the piperidine used for Fmoc deprotection. Therefore, Ipc-L-Val-OH should be used strategically at a single position within a hydrophobic cluster to act as a permanent backbone modification that disrupts aggregation throughout the synthesis.

  • Resin Preparation: Swell the chosen resin in DMF for at least 1 hour in a suitable reaction vessel.

  • Fmoc Deprotection: Perform the standard Fmoc deprotection of the N-terminal amino acid on the resin using 20% piperidine in DMF (2 x 10 min).

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Ipc-L-Val-OH Activation and Coupling (Double Coupling Recommended):

    • Activation: In a separate vessel, pre-activate a solution of Ipc-L-Val-OH (4 eq.), HATU (3.9 eq.), and DIEA (8 eq.) in DMF for 5-10 minutes.

    • First Coupling: Add the activated Ipc-L-Val-OH solution to the deprotected resin. Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitoring: Perform a Kaiser (ninhydrin) test on a few resin beads. A negative result (colorless/yellow beads) indicates complete coupling. Due to potential aggregation, a positive result (blue beads) is common.

    • Washing: Wash the resin with DMF (3 times).

    • Second Coupling (Recoupling): Repeat the activation and coupling step with fresh reagents for another 2-4 hours.

    • Final Monitoring: Perform a final Kaiser test. If still positive, proceed to the capping step to terminate any unreacted chains.

  • Capping (Optional but Recommended): If the coupling is incomplete, cap the unreacted N-terminal amines using a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) and then DCM (3 times) to prepare for the next synthesis cycle.

  • Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

The workflow for incorporating Ipc-L-Valine is visualized below.

spss_workflow Start Start: Peptide-Resin (N-terminus Fmoc-protected) Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Ipc-L-Val-OH Coupling (HATU/DIEA in DMF, 2-4h) Wash1->Coupling KaiserTest 4. Kaiser Test Coupling->KaiserTest Wash2 5. DMF Wash KaiserTest->Wash2 Incomplete (Blue) Wash3 9. DMF/DCM Wash KaiserTest->Wash3 Complete (Yellow) Recouple 6. Recouple Ipc-L-Val-OH (Fresh Reagents, 2-4h) Wash2->Recouple FinalKaiser 7. Final Kaiser Test Recouple->FinalKaiser Capping 8. Capping (Optional) (Acetic Anhydride/DIEA) FinalKaiser->Capping Incomplete (Blue) FinalKaiser->Wash3 Complete (Yellow) Capping->Wash3 Continue Continue SPPS Cycles Wash3->Continue

Caption: SPPS workflow for incorporating Ipc-L-Valine with double coupling.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. As hypothesized, the acid-labile Ipc group should be cleaved concomitantly during this step.

  • Preparation: After the final synthesis cycle and N-terminal Fmoc removal, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 4 hours.[12]

  • Cleavage: Add a pre-chilled cleavage cocktail (e.g., Reagent K) to the dried resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.

  • Purification: Isolate the crude peptide by centrifugation, wash with cold ether, and purify using standard Reverse-Phase HPLC (RP-HPLC) techniques.

Quantitative Data and Comparison

While direct comparative data for Ipc-L-Val-OH is not widely available in peer-reviewed literature, we can extrapolate expected performance based on similar aggregation-disrupting technologies. The choice of synthesis parameters is critical.

ParameterStandard Fmoc-Val-OH CouplingRecommended Ipc-L-Val-OH ProtocolRationale for Change
Amino Acid Excess 3-5 equivalents4-5 equivalents (per coupling)Overcomes the steric hindrance of the Ipc group and drives the reaction to completion.
Coupling Reagent HBTU/HOBt or DIC/HOBtHATU or HCTUMore powerful activating agents are needed for sterically hindered residues.[10]
Coupling Time 30-60 minutes2-4 hours (per coupling)Slower reaction kinetics are expected due to steric bulk.
Number of Couplings 1 (single coupling)2 (double coupling)Ensures maximum incorporation and minimizes deletion sequences.
Monitoring Kaiser TestKaiser TestRemains the standard method for detecting free primary amines.
Expected Purity Highly variable; <50% for difficult sequencesPotentially >70% for difficult sequencesBy mitigating aggregation, a cleaner crude product with fewer deletion/truncation byproducts is expected.

Conclusion and Best Practices

Isopropoxycarbonyl-L-valine represents a specialized tool for the synthesis of challenging hydrophobic peptides. By strategically incorporating it within a sequence prone to aggregation, it is postulated to act as a "structure-breaker," disrupting the formation of β-sheets and maintaining the solubility of the growing peptide chain on the resin.

Key Takeaways for Successful Implementation:

  • Strategic Placement: Use Ipc-L-Val-OH at a single, central position within a known hydrophobic or aggregation-prone region. It is not intended for use as a standard, repeating N-α-protected amino acid in a typical Fmoc-SPPS workflow.

  • Optimized Conditions: Employ robust coupling reagents (HATU, HCTU), extended reaction times, and a double coupling strategy to ensure efficient incorporation.

  • Thorough Monitoring: Diligent in-process monitoring is crucial to confirm the success of the coupling step.

  • Orthogonal Strategy: The Ipc group's presumed acid lability makes it compatible with the final TFA cleavage step in a standard Fmoc/tBu synthesis strategy.

By adopting this targeted approach, researchers can significantly improve the success rate for synthesizing hydrophobic peptides that are otherwise inaccessible with standard SPPS methodologies, thereby advancing research in drug discovery and materials science.

References

  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press. [Link: https://global.oup.com/academic/product/fmoc-solid-phase-peptide-synthesis-9780199637249]
  • ChemPep Inc. (n.d.). Pseudoproline Dipeptides for Peptide Synthesis: Preventing Aggregation & Improving Yield.
  • ChemicalBook. (n.d.). ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link: https://www.
  • Chemsrc. (n.d.). isopropoxycarbonyl-l-valine | CAS#:140923-27-9.
  • ChemicalBook. (n.d.). ISOPROPOXYCARBONYL-L-VALINE suppliers & manufacturers in China.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations.
  • AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
  • Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Miranda, L. P., et al. (2000). Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. Journal of Peptide Research, 55(3), 217-226.
  • Bachem. (n.d.). Introduction to Peptide Synthesis Methods.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
  • Barlos, K., & Gatos, D. (1999). The solid phase synthesis of protected peptide fragments using trityl resins.
  • BenchChem. (2025). Application Notes and Protocols for Incorporating L-VALINE-N-FMOC (D8) in Solid-Phase Peptide Synthesis.
  • Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
  • Johnson, E. C., et al. (2011). A reversible protection strategy to improve Fmoc-SPPS of peptide thioesters by the N-Acylurea approach.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of D-Amino Acid-Rich Peptides with Fmoc-D-Val-OH.
  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57(1), 957-989.
  • Coin, I. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 199. [Link: https://www.frontiersin.org/articles/10.3389/fchem.2020.00199/full]
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • Cellseco. (2012). Material Safety Data Sheet - L-valine.

Sources

Application Notes and Protocols for Enzymatic Assays Using Isopropoxycarbonyl-L-valine-p-nitroanilide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Utility of Synthetic Chromogenic Substrates in Protease Research

The study of proteases, enzymes that catalyze the breakdown of proteins, is fundamental to understanding physiological processes and developing therapeutic interventions. A common and effective method for characterizing protease activity is the use of synthetic chromogenic substrates. These molecules are designed to be specifically recognized and cleaved by a target protease, releasing a chromophore that can be easily quantified using a spectrophotometer.

This guide details the application of Isopropoxycarbonyl-L-valine-p-nitroanilide as a chromogenic substrate for the assay of specific proteases. While Isopropoxycarbonyl-l-valine itself is an N-protected amino acid, its derivatization with p-nitroanilide creates a substrate suitable for monitoring the activity of proteases that exhibit a preference for a valine residue at the P1 position of their cleavage site.[1] Serine proteases, a major class of proteolytic enzymes, are often the focus of such assays.[2][3] The isopropoxycarbonyl group serves as a protecting moiety for the N-terminus of valine. Upon enzymatic cleavage of the amide bond between the valine residue and the p-nitroanilide group, the yellow-colored p-nitroaniline is released, providing a continuous and quantitative measure of enzyme activity.

This application note will provide a comprehensive overview of the assay principle, detailed protocols for both endpoint and kinetic assays, and guidance on data analysis and interpretation.

Principle of the Assay

The enzymatic assay using Isopropoxycarbonyl-L-valine-p-nitroanilide is based on the spectrophotometric detection of the product of the enzymatic reaction. The substrate itself is colorless. When a protease that recognizes the valine residue cleaves the peptide bond, it liberates p-nitroaniline (pNA). In an aqueous solution at neutral or slightly alkaline pH, pNA exhibits a distinct yellow color with a maximum absorbance at approximately 405-410 nm.

The rate of the increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction, and thus to the concentration of the active enzyme under the given conditions. This relationship allows for the precise determination of enzyme activity and the study of its kinetics.[2][4]

The reaction can be summarized as follows:

Isopropoxycarbonyl-L-valine-p-nitroanilide (Colorless) + H₂O --(Protease)--> Isopropoxycarbonyl-L-valine + p-nitroaniline (Yellow)

Target Enzyme: Porcine Pancreatic Elastase

A prime example of a protease that can be assayed using this substrate is Porcine Pancreatic Elastase (PPE) . Elastase is a serine protease that preferentially cleaves peptide bonds after small, neutral amino acids such as glycine, alanine, and valine. This makes Isopropoxycarbonyl-L-valine-p-nitroanilide a suitable substrate for characterizing its activity.

Experimental Protocols

Materials and Reagents
  • Substrate: Isopropoxycarbonyl-L-valine-p-nitroanilide

  • Enzyme: Porcine Pancreatic Elastase (PPE)

  • Buffer: 0.1 M Tris-HCl, pH 8.0

  • Solvent for Substrate: Dimethyl sulfoxide (DMSO)

  • Inhibitor (Optional): Elastatinal (a specific elastase inhibitor)

  • Instrumentation: UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 405-410 nm

  • Consumables: 96-well microplates (clear, flat-bottom) or quartz cuvettes, pipettes, and tips.

Reagent Preparation
  • Assay Buffer (0.1 M Tris-HCl, pH 8.0):

    • Dissolve 12.11 g of Tris base in 800 mL of deionized water.

    • Adjust the pH to 8.0 using concentrated HCl.

    • Bring the final volume to 1 L with deionized water.

    • Store at 4°C.

  • Substrate Stock Solution (10 mM):

    • Dissolve the appropriate amount of Isopropoxycarbonyl-L-valine-p-nitroanilide in DMSO to a final concentration of 10 mM. Note: The molecular weight of the substrate is required for this calculation and should be obtained from the supplier.

    • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The DMSO solution of the substrate is generally stable.[2]

  • Enzyme Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of Porcine Pancreatic Elastase in the assay buffer. The exact concentration will depend on the specific activity of the enzyme lot.

    • Store in aliquots at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Enzyme Solution:

    • On the day of the experiment, dilute the enzyme stock solution with cold assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

Protocol 1: Endpoint Assay

This protocol is suitable for high-throughput screening of enzyme inhibitors or for determining relative enzyme activity in a large number of samples.

  • Assay Setup:

    • Prepare a master mix containing the assay buffer and the substrate. For a final reaction volume of 200 µL and a final substrate concentration of 1 mM, the master mix for each well would contain:

      • 170 µL Assay Buffer

      • 20 µL of 10 mM Substrate Stock Solution

    • Pipette 190 µL of the master mix into each well of a 96-well plate.

    • Add 10 µL of the sample containing the enzyme (or buffer for the blank). For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding it to the master mix.

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a fixed period (e.g., 15-30 minutes). The incubation time should be optimized to ensure the reaction remains within the linear range.

  • Measurement:

    • Stop the reaction by adding a stopping reagent (e.g., 50 µL of 30% acetic acid) if necessary, although for many endpoint assays, the absorbance is read directly.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank (no enzyme) from the absorbance of the samples.

    • The resulting absorbance is proportional to the enzyme activity.

Protocol 2: Kinetic Assay

This protocol allows for the continuous monitoring of the reaction and is the preferred method for determining enzyme kinetics (e.g., Kₘ and Vₘₐₓ).[5]

  • Assay Setup:

    • Set the spectrophotometer or microplate reader to 405 nm and the desired temperature (e.g., 25°C).

    • In a cuvette or a well of a 96-well plate, add:

      • Assay Buffer

      • Substrate solution (diluted from the stock to the desired final concentration)

    • The final reaction volume is typically 1 mL for a cuvette or 200 µL for a 96-well plate.

    • Equilibrate the mixture to the assay temperature.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding a small volume of the working enzyme solution.

    • Immediately start recording the absorbance at 405 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis:

    • Plot the absorbance as a function of time.

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the curve (the slope of the line).

    • Convert the rate of change in absorbance per minute (ΔAbs/min) to the rate of product formation (µmol/min) using the Beer-Lambert law: V₀ (µmol/min) = (ΔAbs/min) / (ε × l) where:

      • ε is the molar extinction coefficient of p-nitroaniline at 405 nm (a commonly cited value is ~8,800 M⁻¹cm⁻¹ at pH 8.0).

      • l is the path length of the cuvette or the solution in the microplate well (in cm).

    • To determine Kₘ and Vₘₐₓ, repeat the kinetic assay with varying substrate concentrations and plot the initial velocities against the substrate concentrations using a Michaelis-Menten plot or a Lineweaver-Burk plot.[5]

Data Presentation

Table 1: Example Data for Kinetic Analysis of Porcine Pancreatic Elastase

Substrate Concentration [S] (mM)Initial Velocity (V₀) (ΔAbs/min)Initial Velocity (V₀) (µmol/min)
0.10.0250.0028
0.20.0450.0051
0.50.0800.0091
1.00.1200.0136
2.00.1600.0182
5.00.2000.0227

Calculations are based on a molar extinction coefficient of 8,800 M⁻¹cm⁻¹ and a path length of 1 cm.

Visualization of Workflow and Reaction

Enzymatic_Reaction sub Isopropoxycarbonyl-L-valine-p-nitroanilide (Colorless Substrate) enz Porcine Pancreatic Elastase (Enzyme) sub->enz binds to prod1 Isopropoxycarbonyl-L-valine enz->prod1 releases prod2 p-nitroaniline (Yellow Product) enz->prod2 releases

Caption: Enzymatic cleavage of the substrate.

Assay_Workflow start Start: Prepare Reagents setup Set up reaction in cuvette or 96-well plate (Buffer + Substrate) start->setup equilibrate Equilibrate to Assay Temperature setup->equilibrate initiate Initiate reaction by adding Enzyme equilibrate->initiate measure Measure Absorbance at 405 nm (Kinetic or Endpoint) initiate->measure analyze Data Analysis: Calculate V₀, Kₘ, Vₘₐₓ measure->analyze end End: Report Results analyze->end

Caption: General workflow for the enzymatic assay.

Troubleshooting

Problem Potential Cause Solution
No or very low activity Inactive enzymeUse a fresh aliquot of enzyme; ensure proper storage.
Incorrect buffer pHVerify the pH of the assay buffer.
Presence of an inhibitorCheck for potential inhibitors in the sample or reagents.
High background absorbance Substrate instability/hydrolysisPrepare fresh substrate solution; check for contamination.
Turbidity in the sampleCentrifuge or filter the sample before the assay.
Non-linear reaction rate Substrate depletionUse a lower enzyme concentration or a higher substrate concentration.
Enzyme instabilityPerform the assay at a lower temperature; add stabilizing agents like BSA if compatible.
Product inhibitionAnalyze only the initial linear phase of the reaction.

References

  • BenchChem. (n.d.). A Guide to Inter-Laboratory Validation of Protease Assays Using Chromogenic Substrates.
  • Chromogenix. (n.d.). General Principles for the Assay of Proteases with Chromogenic Substrates.
  • Nakashima, et al. (2009). Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates. ResearchGate.
  • National Center for Biotechnology Information. (2012). Protease Assays. Assay Guidance Manual.
  • University of Arizona. (n.d.). Protease Kinetics.
  • Bock, P. E., et al. (1997). Chromogenic Substrates Selective for Activated Protein C. Blood.
  • Chemsrc. (n.d.). isopropoxycarbonyl-l-valine.
  • ChemicalBook. (n.d.). ISOPROPOXYCARBONYL-L-VALINE.
  • Di Cera, E. (2009). Serine Proteases. IUBMB Life.
  • ChemicalBook. (n.d.). ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9.
  • Hedstrom, L. (2009). Mechanistic Origins of the Substrate Selectivity of Serine Proteases. ResearchGate.
  • Ishida, T., & Kato, S. (2003). Theoretical Perspectives on the Reaction Mechanism of Serine Proteases: The Reaction Free Energy Profiles of the Acylation Process. Journal of the American Chemical Society.
  • National Center for Biotechnology Information. (n.d.). (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. PubChem.
  • Monash University. (n.d.). Serine Proteases Substrate Specificity.

Sources

Isopropoxycarbonyl-l-valine in cell culture media preparation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Integrating Isopropoxycarbonyl-L-valine into Advanced Cell Culture Media Strategies

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Standard Amino Acid Supplementation

In the landscape of modern biopharmaceutical production, particularly in high-density fed-batch and perfusion cultures, the strategic supplementation of nutrients is paramount. L-valine, an essential branched-chain amino acid (BCAA), is a critical building block for protein synthesis and plays a central role in cellular metabolism.[1] Its depletion from culture media can rapidly lead to the cessation of cell growth and a decline in recombinant protein production.

Traditionally, L-valine is supplemented as a free amino acid. However, this approach can lead to rapid consumption, necessitating complex feeding strategies to avoid detrimental "feast or famine" cycles. Isopropoxycarbonyl-L-valine (Ipc-L-Valine) is an N-protected derivative of L-valine, a chemical modification that temporarily masks the amino group.[2] While such protected amino acids are staples in synthetic peptide chemistry to prevent unwanted polymerization[3], their application in cell culture media represents an advanced strategy for controlled nutrient delivery.

This guide provides the scientific rationale and detailed protocols for evaluating Ipc-L-Valine as a "prodrug" form of L-valine. The core hypothesis is that the isopropoxycarbonyl group is gradually cleaved under typical culture conditions (pH, temperature) or by cellular esterases, leading to a slow and sustained release of L-valine. This controlled release mechanism has the potential to stabilize the culture environment, improve metabolic efficiency, and ultimately enhance protein yield and quality.

Part 1: Scientific Rationale and Mechanism of Action

The use of chemically modified nutrients draws inspiration from prodrug design in medicine, where amino acid derivatives are used to enhance stability, solubility, and bioavailability.[][5][6][7] While L-valine itself is highly soluble, its presentation as Ipc-L-Valine introduces a temporal control element to its availability.

Proposed Mechanism of Release:

The N-isopropoxycarbonyl protecting group is an ester linkage that is susceptible to hydrolysis. In the aqueous, near-neutral pH environment of cell culture media maintained at 37°C, the group is expected to undergo slow hydrolytic cleavage. This process may be further accelerated by the activity of extracellular and intracellular esterase enzymes secreted by the cells, resulting in the release of free L-valine, isopropanol, and carbon dioxide.

The released L-valine is then available for transport into the cell, where it enters the metabolic network to be used for protein synthesis or catabolized for energy. This slow-release profile can offer several advantages in high-density cultures:

  • Metabolic Stability: Prevents the rapid spike in intracellular amino acid concentration that can alter metabolic fluxes. Studies have shown that controlled valine feeding can reduce the production of ammonia, a toxic byproduct of amino acid catabolism.[8]

  • Sustained Availability: Ensures a continuous supply of L-valine, preventing transient depletion that could limit protein synthesis.

  • Simplified Feeding Regimens: A single, higher-concentration addition of Ipc-L-Valine at the start of a culture or during a feed could replace multiple additions of free L-valine.

Diagram: Proposed Release and Uptake of L-Valine from Ipc-L-Valine

G cluster_extracellular Extracellular Space (Culture Medium) cluster_cellular Intracellular Space IpcVal Isopropoxycarbonyl-L-Valine (Ipc-L-Valine) LVal_free Free L-Valine IpcVal->LVal_free Hydrolysis / Esterase Activity Byproducts Isopropanol + CO2 Transport Amino Acid Transporters LVal_free->Transport Uptake Metabolism Protein Synthesis & Cellular Metabolism Transport->Metabolism

Caption: Proposed pathway for the release of L-valine from Ipc-L-Valine.

Part 2: Protocols for Evaluation and Application

As Ipc-L-Valine is not a standard media component, a systematic evaluation is required to determine its efficacy for a specific cell line and process. The following protocols provide a framework for this evaluation.

Protocol 1: Stock Solution Preparation and Quality Control

This protocol details the preparation of a concentrated, sterile stock solution of Ipc-L-Valine, which is essential for its addition to culture media.

Materials:

  • Isopropoxycarbonyl-L-valine powder (CAS 140923-27-9)

  • High-purity water for injection (WFI) or equivalent cell culture grade water

  • 1 M NaOH solution, sterile-filtered

  • 0.22 µm sterile syringe filters

  • Sterile conical tubes or bottles for storage

Procedure:

  • Initial Solubilization:

    • In a sterile biosafety cabinet, weigh the desired amount of Ipc-L-Valine powder.

    • Add a volume of WFI to achieve a preliminary concentration (e.g., for a 100 mM stock, add ~80% of the final required volume).

    • Mix thoroughly using a sterile magnetic stir bar or by gentle vortexing. Ipc-L-Valine may have limited solubility in neutral water.

  • pH Adjustment for Dissolution:

    • Slowly add sterile 1 M NaOH dropwise while monitoring the pH. The carboxyl group requires deprotonation to enhance solubility.

    • Target a final pH of 7.4 - 7.8. Be cautious not to overshoot the pH, as a highly alkaline solution can damage the molecule.

  • Final Volume and Sterilization:

    • Once fully dissolved, bring the solution to the final desired volume with WFI.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile storage vessel.

  • Quality Control and Storage:

    • Label the container with the compound name, concentration, date, and initials.

    • It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for long-term use. For short-term use (1-2 weeks), storage at 4°C is acceptable.

Protocol 2: Determining the Optimal Working Concentration

This experiment is designed to identify the effective concentration range of Ipc-L-Valine compared to standard L-valine supplementation.

Experimental Setup:

  • Cell Line: A well-characterized cell line (e.g., CHO-S, HEK293) producing a quantifiable recombinant protein.

  • Basal Medium: A chemically defined basal medium that is either deficient in L-valine or contains a known, limiting amount.

  • Controls:

    • Negative Control: Basal medium without any valine supplementation.

    • Positive Control: Basal medium supplemented with a standard optimal concentration of free L-valine.

  • Test Conditions: Basal medium supplemented with a range of Ipc-L-Valine concentrations (e.g., 0.5x, 1x, 2x, 4x the molar equivalent of the positive control).

Procedure:

  • Seed shake flasks or multi-well plates with the cell line at a consistent starting density (e.g., 0.3 x 10^6 cells/mL).

  • Add the respective valine supplements (free L-valine or Ipc-L-Valine stock solutions) to each condition.

  • Incubate the cultures under standard conditions (e.g., 37°C, 8% CO2, shaking at 120 RPM).

  • Monitor the cultures daily for 5-7 days.

  • Key Metrics to Measure:

    • Viable Cell Density (VCD) and Viability: Use a cell counter (e.g., Vi-CELL) or hemocytometer with trypan blue staining.

    • Product Titer: At the end of the culture, measure the concentration of the recombinant protein using an appropriate assay (e.g., ELISA, HPLC).

    • Metabolite Analysis (Optional but Recommended): Measure concentrations of glucose, lactate, and ammonia to assess metabolic shifts.

Data Presentation:

The results of this dose-response study can be summarized in a table for clear comparison.

ConditionPeak VCD (x10^6 cells/mL)Viability at Peak VCD (%)Final Product Titer (mg/L)Final Ammonia (mM)
Negative Control
Positive Control (L-Valine)
Ipc-L-Valine (0.5x)
Ipc-L-Valine (1x)
Ipc-L-Valine (2x)
Ipc-L-Valine (4x)
Protocol 3: Fed-Batch Supplementation Strategy

This protocol simulates a more realistic production scenario where Ipc-L-Valine is used as part of a concentrated feed solution.

Diagram: Fed-Batch Experimental Workflow

G cluster_setup Day 0: Inoculation cluster_feed Feeding Strategy cluster_monitoring Days 3, 5, 7...: Feeding & Monitoring cluster_harvest Final Day: Harvest & Analysis Setup Seed Bioreactors with Basal Growth Medium AddFeed Add Feed A or Feed B to respective bioreactors Setup->AddFeed Feed_A Control Feed: Contains Free L-Valine Feed_A->AddFeed Feed_B Test Feed: Contains Ipc-L-Valine Feed_B->AddFeed Monitor Daily Sampling: - VCD & Viability - Metabolites (Glucose, NH3) - Amino Acids (HPLC) AddFeed->Monitor Monitor->AddFeed Repeat at next feed point Harvest Harvest Culture Monitor->Harvest Analysis Analyze: - Final Product Titer - Product Quality Attributes Harvest->Analysis

Caption: Workflow for evaluating Ipc-L-Valine in a fed-batch culture model.

Procedure:

  • Bioreactor Setup: Inoculate two sets of lab-scale bioreactors with the chosen cell line in the initial growth medium.

  • Feed Preparation:

    • Control Feed: Prepare a concentrated nutrient feed solution containing a standard concentration of free L-valine.

    • Test Feed: Prepare an identical feed solution, but replace the free L-valine with an equimolar amount of Ipc-L-Valine.

  • Fed-Batch Operation:

    • Run the bioreactors under controlled conditions (pH, temperature, dissolved oxygen).

    • On pre-determined days (e.g., Day 3, 5, 7, 9), add a bolus of the respective feed solution to each bioreactor. The feeding schedule should be based on cell density or substrate consumption.

  • Comprehensive Monitoring:

    • Perform daily sampling to measure VCD, viability, glucose, lactate, and ammonia.

    • Crucially, analyze the amino acid profile of the culture supernatant using HPLC. This will confirm the depletion of Ipc-L-Valine and the appearance of free L-valine, validating the release mechanism.

  • Harvest and Final Analysis:

    • Terminate the cultures when viability drops below a set threshold (e.g., 60%).

    • Measure the final product titer and assess key product quality attributes (e.g., aggregation, glycan profile) to ensure the use of Ipc-L-Valine does not have a negative impact.

Part 3: Troubleshooting and Data Interpretation

When implementing a novel component like Ipc-L-Valine, unexpected results may occur.

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in Media Stock solution pH is incorrect; poor solubility of Ipc-L-Valine at the tested concentration; interaction with other media components.Re-prepare stock solution ensuring pH is ~7.4. Perform a solubility test in the basal medium before adding to culture. Lower the working concentration.
Low Cell Growth/Viability Ipc-L-Valine is not being cleaved efficiently, leading to valine starvation. The byproducts (isopropanol) are toxic at the tested concentration. The Ipc-L-Valine preparation has impurities.Verify cleavage by monitoring free valine in the medium via HPLC. Reduce the concentration of Ipc-L-Valine. Test the toxicity of isopropanol at equivalent concentrations. Ensure the use of high-purity Ipc-L-Valine.
No Difference Compared to Control The cleavage rate of Ipc-L-Valine closely mimics the consumption rate, resulting in no net benefit under the tested conditions. The cell line's metabolism is not sensitive to fluctuations in valine concentration.The result may be valid; the compound offers no advantage for this specific process. Test in a more demanding, higher-density culture model where nutrient control is more critical.

Interpreting Success: A successful outcome would be the demonstration of one or more of the following in the Ipc-L-Valine condition compared to the free L-valine control:

  • Higher peak viable cell density.

  • Sustained high viability for a longer duration.

  • Lower peak ammonia concentration.

  • Equivalent or higher final product titer.

  • A more stable extracellular concentration of free L-valine throughout the culture.

Conclusion

Isopropoxycarbonyl-L-valine represents a novel approach to nutrient supplementation in mammalian cell culture. By functioning as a slow-release formulation of L-valine, it has the potential to enhance the stability and efficiency of high-density fed-batch and perfusion systems. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically evaluate the benefits of Ipc-L-Valine, potentially unlocking new levels of performance in biopharmaceutical production. Rigorous testing and analysis are key to validating its application for any specific cell line and manufacturing process.

References

  • BOC Sciences. Amino Acids for Prodrug Development.

  • Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs. PubMed.

  • Ostrowska, K., & Wójtowicz-Krawiec, A. (2021). Amino acids as promoieties in prodrug design and development. ResearchGate.

  • Jain, A., et al. (2020). Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. ACS Publications.

  • Gomes, P., et al. (2018). Amino Acids in the Development of Prodrugs. PMC - PubMed Central.

  • Park, J. H., et al. (2011). Fed-batch culture of Escherichia coli for L-valine production based on in silico flux response analysis. PubMed.

  • Savizi, I. S. P., et al. (2022). Valine feeding reduces ammonia production through rearrangement of metabolic fluxes in central carbon metabolism of CHO cells. ResearchGate.

  • ChemicalBook. ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9.

  • Blombach, B., et al. (2009). l-Valine Production with Pyruvate Dehydrogenase Complex-Deficient Corynebacterium glutamicum. PMC - PubMed Central.

  • ResearchGate. Does anyone have a protocol to extract amino acids from cell culture for measure in HPLC?.

  • COFCO Technology & Industry. L-Valine Production Solution.

  • Xu, M., et al. (2021). Engineering of microbial cells for L-valine production: challenges and opportunities. PMC - PubMed Central.

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis.

  • PrepChem.com. Synthesis of l-valine isopropyl ester.

  • PrepChem.com. Synthesis of Boc-valine.

  • PubChem - NIH. L-Valine.

  • ATCC. Animal Cell Culture Guide.

  • Sigma-Aldrich. L-Valine, non-animal source, meets EP, JP, USP testing specifications.

  • Torkashvand, F., & Vaziri, B. (2017). Amino acids in the cultivation of mammalian cells. PMC - PubMed Central.

  • Wikipedia. Valine.

  • Agilent. Determination of Amino Acid Composition of Cell Culture Media and Protein Hydrosylate Standard.

  • MedchemExpress.com. L-Valine-1-13C.

  • Oldiges, M., et al. (2014). Application of metabolic engineering for the biotechnological production of L-valine. ResearchGate.

  • Sigma-Aldrich. L-Valine, cell culture.

  • Thermo Fisher Scientific. L-Valine, 99%.

  • Google Patents. CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.

Sources

Application Note: Unlocking High-Resolution Insights into Protein Structure and Dynamics with Isopropoxycarbonyl-L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: Overcoming the Complexity of Protein Structure Analysis

Determining the three-dimensional structure of proteins is fundamental to understanding their biological function and is a cornerstone of modern drug discovery. However, large proteins and complex biomolecular assemblies present significant challenges to traditional structural biology techniques. Solution Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful tool for studying proteins in their native-like state, often suffers from spectral complexity and signal broadening as the molecular weight of the protein increases.[1] To overcome these limitations, selective isotopic labeling strategies have been developed to simplify spectra and enhance sensitivity.[1][2] This is where Isopropoxycarbonyl-L-valine and its metabolic precursor, α-ketoisovalerate, play a pivotal role. By enabling the specific incorporation of NMR-active isotopes (like ¹³C and ¹H) into the methyl groups of valine and leucine residues, these compounds allow for the application of Methyl-TROSY (Transverse Relaxation-Optimized Spectroscopy), dramatically extending the size limit of proteins amenable to NMR analysis.[3]

Mechanism of Action: The Biochemical Pathway to Selective Labeling

The utility of Isopropoxycarbonyl-L-valine lies in its efficient conversion within the expression host, typically Escherichia coli, to its corresponding α-keto acid, α-ketoisovalerate. This keto acid is a key biosynthetic precursor for both L-valine and L-leucine.[2][3] When isotopically labeled α-ketoisovalerate is introduced into a culture medium largely composed of deuterated compounds (D₂O and deuterated glucose), the bacterial machinery incorporates the labeled precursor directly into the valine and leucine synthesis pathways.[3][4]

This process results in the production of a protein that is predominantly deuterated, rendering it "NMR-invisible," except for the specifically introduced ¹H-¹³C labeled methyl groups of valine and leucine.[2] These methyl groups act as sensitive probes, providing high-resolution information about the protein's structure, dynamics, and interactions, even in very large macromolecular complexes.[3][5] The advantage of using α-ketoisovalerate is that it enters the biosynthetic pathway directly, leading to clean, specific labeling with minimal isotopic scrambling to other amino acids.[4]

Logical Workflow for Selective Methyl Labeling

workflow cluster_prep Preparation cluster_expression Protein Expression cluster_analysis Analysis Media Prepare M9 Minimal Media in D₂O with ¹⁵NH₄Cl and ²H-glucose Culture Grow E. coli culture to mid-log phase (OD₆₀₀ ~0.6-0.8) Media->Culture Precursor Prepare sterile stock of ¹³C-labeled α-ketoisovalerate Add_Precursor Add labeled α-ketoisovalerate (100-120 mg/L) ~1 hour before induction Precursor->Add_Precursor Culture->Add_Precursor At OD₆₀₀ 0.6-0.8 Induce Induce protein expression (e.g., with IPTG) Add_Precursor->Induce Wait ~60 min Express Express protein at reduced temperature (18-25°C) for 12-16 hours Induce->Express Harvest Harvest cells by centrifugation Express->Harvest Purify Purify the labeled protein Harvest->Purify NMR Acquire Methyl-TROSY NMR spectra Purify->NMR Analyze Analyze data for structure, dynamics, and interactions NMR->Analyze

Caption: Workflow for selective isotope labeling of Val/Leu methyl groups.

Detailed Protocol for ¹³C-Valine/Leucine Methyl Labeling in E. coli

This protocol outlines a validated method for producing deuterated proteins with selectively protonated and ¹³C-labeled methyl groups on valine and leucine residues using α-ketoisovalerate as a precursor.

I. Materials and Reagents

  • Expression System: E. coli strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest.

  • Minimal Media Components:

    • Deuterium oxide (D₂O, 99.9%)

    • M9 salt stock (5x) prepared in D₂O

    • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

    • ²H,¹³C-Glucose (or ²H-glucose if only ¹H methyls are desired)

    • Trace metal solution

    • Thiamine, Biotin

    • MgCl₂, CaCl₂

  • Isotopic Labeling Precursor:

    • Sodium 3,3-dimethyl-2-oxo-[1,2,3,4-¹³C₄]butanoate (¹³C-labeled α-ketoisovalerate)

  • Inducing Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics as required for plasmid maintenance.

II. Step-by-Step Methodology

  • Starter Culture Preparation:

    • Inoculate 5-10 mL of LB medium (with appropriate antibiotic) with a single colony of the expression strain.

    • Grow overnight at 37°C with vigorous shaking.

  • Adaptation to Deuterated Media (Crucial for High Deuteration Levels):

    • Inoculate 100 mL of M9 minimal medium prepared with 50% D₂O / 50% H₂O, containing ¹⁵NH₄Cl and ²H-glucose, with the overnight culture.

    • Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches ~1.0.

    • Use this adapted culture to inoculate the main expression culture.

  • Main Expression Culture:

    • Prepare 1 L of M9 minimal medium in >99% D₂O. Use ¹⁵NH₄Cl as the sole nitrogen source and ²H-glucose as the sole carbon source. Supplement with required cofactors and antibiotics.

    • Inoculate with the adapted starter culture to a starting OD₆₀₀ of ~0.1.

    • Grow the culture at 37°C with vigorous shaking (220-250 rpm) until the OD₆₀₀ reaches 0.6-0.8.[5]

  • Addition of the Labeling Precursor:

    • Approximately 60 minutes before inducing protein expression, add the ¹³C-labeled α-ketoisovalerate precursor to a final concentration of 100-120 mg/L.[4][5]

    • Rationale: Adding the precursor before induction allows the cells to uptake and begin metabolizing it, ensuring efficient incorporation into the target amino acids once protein synthesis is ramped up.[3]

  • Induction and Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[5]

    • Immediately reduce the culture temperature to a range of 18-25°C.

    • Continue to grow the culture for 12-16 hours.[5]

    • Rationale: Lower temperatures slow down cell metabolism and protein synthesis, which often improves protein folding and solubility while maximizing the incorporation of the isotopic label.

  • Cell Harvesting and Storage:

    • Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.[5]

    • Discard the supernatant and store the cell pellet at -80°C until protein purification.

III. Self-Validation and Quality Control

  • Incorporation Check: After purification, protein incorporation of the label can be confirmed using mass spectrometry. A distinct mass shift corresponding to the number of valine and leucine residues and the specific isotopes used will be observed.

  • NMR Analysis: The ultimate validation is the acquisition of a ¹H-¹³C HSQC or HMQC spectrum. The spectrum should be simplified, showing signals predominantly in the methyl region (approx. 0.5 to 1.5 ppm for ¹H and 18 to 25 ppm for ¹³C), confirming the success of the selective labeling strategy.[5]

Data Presentation and Expected Outcomes

The primary outcome of this procedure is a protein sample suitable for Methyl-TROSY NMR experiments. This technique provides sharp, well-resolved signals for the valine and leucine methyl groups, enabling detailed structural and dynamic studies.

ParameterTypical Chemical Shift Range (ppm)Information Gained
¹H (Methyl) ~ -0.5 to 1.5Local environment, NOE-based distance restraints
¹³C (Methyl) ~ 18 to 25Side-chain conformation, dynamics
¹⁵N (Backbone) ~ 110 to 130Backbone structure and dynamics (if ¹⁵N labeled)

Note: Exact chemical shifts are highly dependent on the local structural environment within the protein.[5]

Advanced Applications and Synergies

Stereospecific Labeling: While α-ketoisovalerate labels both prochiral methyl groups of valine and leucine, other precursors like 2-acetolactate can be used for stereospecific labeling of the pro-S methyl groups.[2][6] This can further simplify spectra and aid in resolving ambiguities in structural analysis.[6]

Drug Discovery and Fragment Screening: The high sensitivity and resolution of methyl-labeled NMR spectra make this technique exceptionally powerful for drug discovery.[7][8] By monitoring chemical shift perturbations in the ¹H-¹³C methyl spectrum of the target protein upon addition of small molecules or fragments, researchers can map binding sites, determine affinities, and gain insights into the mechanism of action of potential drug candidates.[7]

Beyond NMR: Applications in X-ray Crystallography

While the primary application is in NMR, isotopically labeled proteins can also offer advantages in X-ray crystallography. The incorporation of heavier isotopes can subtly alter crystal packing or provide phasing information in specific cases, although this is a less common application. The main synergy lies in the complementary nature of the two techniques: NMR on a selectively labeled protein can validate solution-state conformations and dynamics of a structure determined by crystallography.

Biosynthetic Pathway Visualization

pathway Precursor ¹³C-α-Ketoisovalerate (Added to Media) KIV α-Ketoisovalerate Pool Precursor->KIV Cellular Uptake IlvE Transaminase B (IlvE) KIV->IlvE LeuA α-IPM Synthase (LeuA) KIV->LeuA Valine ¹³C-Valine Ribosome Ribosome Valine->Ribosome Leucine ¹³C-Leucine Leucine->Ribosome Protein Labeled Protein IlvE->Valine Pathway Leucine Biosynthesis (Multi-step) LeuA->Pathway Pathway->Leucine Ribosome->Protein

Caption: Incorporation of α-ketoisovalerate into Valine and Leucine.

References

  • Ayala, I., Sounier, R., Use, N., Gans, P., & Boisbouvier, J. (2012). Specific labeling and assignment strategies of valine methyl groups for NMR studies of high molecular weight proteins. Journal of Biomolecular NMR, 52(4), 327-335. [Link]

  • Tugarinov, V., & Kay, L. E. (2006). Isotope labeling strategies for the study of high-molecular-weight proteins by solution NMR spectroscopy. Nature Protocols, 1(2), 749-754. [Link]

  • Gans, P., Hamelin, O., Sounier, R., Ayala, I., Durá, M. A., Amero, C., ... & Boisbouvier, J. (2010). Stereospecific isotopic labeling of methyl groups for NMR spectroscopic studies of high-molecular-weight proteins. Angewandte Chemie International Edition, 49(11), 1958-1962. [Link]

  • Kerfah, R., Plevin, M. J., Sounier, R., Gans, P., & Boisbouvier, J. (2015). Specific isotopic labelling of proteins: a powerful tool for NMR and neutron scattering studies. Current Opinion in Structural Biology, 32, 103-112. [Link]

  • Takeda, M., Terasawa, H., & Ikeya, T. (2018). Methyl-selective isotope labeling using α-ketoisovalerate for the yeast Pichia pastoris recombinant protein expression system. Journal of Biomolecular NMR, 71(3), 191-199. [Link]

  • Lasker, K., Sali, A., & Wolfson, H. J. (2009). A method is described for NMR-based screening that involves monitoring the 13C/1H chemical shift changes of a protein selectively labeled with 13C at the methyl groups of valine, leucine, and isoleucine (δ1 only). Journal of the American Chemical Society, 131(30), 10565-10574. [Link]

  • Ollerenshaw, J. E., Tugarinov, V., & Kay, L. E. (2003). Methyl-TROSY: a simple approach for improving resolution and sensitivity in the NMR spectra of large proteins. Magnetic Resonance in Chemistry, 41(10), 842-852. [Link]

  • Hiroaki, H. (2015). Recent applications of isotopic labeling for protein NMR in drug discovery. Expert Opinion on Drug Discovery, 10(10), 1069-1083. [Link]

Sources

Chiral Synthesis Applications of Isopropoxycarbonyl-L-valine: Principles and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

Isopropoxycarbonyl-L-valine (Ipc-L-Val-OH) is an N-protected amino acid that serves as a versatile chiral building block and auxiliary in modern asymmetric synthesis. Capitalizing on the inherent chirality and significant steric hindrance of the L-valine side chain, this reagent provides a powerful tool for the stereocontrolled synthesis of complex molecules, including non-proteinogenic amino acids and chiral amines. This guide elucidates the fundamental principles governing stereodirection using valine derivatives and provides detailed, field-proven protocols for key applications such as asymmetric alkylation and peptide synthesis. Designed for researchers, scientists, and drug development professionals, this document offers both the theoretical framework and practical methodologies to effectively leverage Ipc-L-Val-OH in the synthesis of enantiomerically pure compounds.

Introduction: The Strategic Role of L-Valine Derivatives in Asymmetric Synthesis

The synthesis of single-enantiomer pharmaceuticals and bioactive molecules is a cornerstone of modern drug development, as the stereochemistry of a molecule is often critical to its efficacy and safety.[1] Chiral auxiliaries are a foundational strategy in this endeavor. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation, leading to the preferential formation of one diastereomer.[2][3] After the desired stereoselective reaction, the auxiliary is cleaved and can often be recovered for reuse.[2]

Among the most effective and widely utilized chiral auxiliaries are those derived from natural amino acids, which offer a readily available "chiral pool."[2] L-valine, in particular, is highly valued due to its bulky isopropyl group, which provides an effective steric shield to control the facial selectivity of reactions.[2][4] Isopropoxycarbonyl-L-valine, an N-protected form of L-valine, leverages this principle, serving as a robust chiral template for constructing new stereocenters with high fidelity.

Core Principle: Steric Hindrance and Transition State Rigidity

The efficacy of L-valine derivatives in controlling stereochemistry stems from their ability to enforce a rigid and predictable geometry in the reaction's transition state. The bulky isopropyl group physically obstructs one face of the reactive intermediate (e.g., an enolate), forcing an incoming reagent or electrophile to approach from the less hindered face.

This directional control is often enhanced by chelation, where the nitrogen and a nearby carbonyl oxygen can coordinate to a metal ion (like lithium or boron), creating a rigid five- or six-membered ring.[2] This locks the conformation of the entire substrate-auxiliary complex, ensuring that the steric influence of the valine side chain is maximized, leading to high diastereoselectivity.[2]

G cluster_TS Chelated Transition State Model Substrate Prochiral Substrate Complex Rigid Chelated Intermediate Substrate->Complex Attach Auxiliary Ipc-L-Valine (Chiral Auxiliary) Auxiliary->Complex Metal Metal Ion (e.g., Li+, B(OTf)2) Metal->Complex Chelate Product Single Diastereomer Product Complex->Product Attack from less hindered face Electrophile E+ Electrophile->Complex StericBulk StericBulk G start Start with Fmoc-AA-Resin deprotection Fmoc Deprotection 20% Piperidine/DMF start->deprotection wash1 DMF Wash deprotection->wash1 coupling Ipc-L-Valine Coupling Ipc-L-Val-OH, HBTU, DIEA wash1->coupling wash2 DMF/DCM Wash coupling->wash2 cleavage {Final Cleavage | TFA Cocktail} wash2->cleavage End Synthesis next_cycle {Ipc Deprotection | Mild Acid (TFA/DCM)} -> wash1 wash2->next_cycle Continue Chain

Sources

Troubleshooting & Optimization

Technical Support Center: Isopropoxycarbonyl-L-valine (Ipc-L-Val) in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the use of Isopropoxycarbonyl-L-valine (Ipc-L-Val). As a urethane-type protecting group, Ipc offers an alternative to the more common Boc and Fmoc strategies, particularly in specific applications. However, its use with a sterically hindered amino acid like L-valine presents unique challenges. This document will address common issues, their underlying causes, and provide actionable solutions to mitigate side reactions and optimize your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using an Ipc protecting group for L-valine?

The Isopropoxycarbonyl (Ipc) group is a urethane-type protecting group, similar in structure to the more common Boc and Z (Cbz) groups.[1][2] The primary theoretical advantage of urethane-type protecting groups is their ability to suppress racemization during peptide coupling. The mechanism of racemization often involves the formation of an oxazolone intermediate, and the electronic properties of the urethane carbonyl group disfavor the formation of this intermediate.[3] This can be particularly beneficial when coupling sterically hindered amino acids like valine, which are more prone to slow coupling rates and an increased risk of epimerization under harsh conditions.[4]

Q2: I am observing incomplete coupling when using Ipc-L-Val-OH. What are the likely causes and how can I improve the coupling efficiency?

Incomplete coupling of Ipc-L-Val-OH is a common issue and can be attributed to two main factors:

  • Steric Hindrance: Valine is a β-branched amino acid, and its bulky isopropyl side chain, in combination with the Ipc protecting group, can physically obstruct the approach of the activated carboxyl group to the N-terminus of the growing peptide chain.[4][5] This steric hindrance significantly slows down the reaction kinetics.[4]

  • Peptide Aggregation: Sequences rich in hydrophobic residues like valine are prone to aggregation on the solid-phase support.[4] This can cause the peptide to adopt secondary structures that mask the reactive N-terminus, making it inaccessible to the incoming activated amino acid.[4]

Troubleshooting Workflow for Incomplete Coupling:

Caption: Troubleshooting workflow for incomplete coupling of Ipc-L-Val-OH.

Solutions:

  • Optimize Coupling Reagents: For sterically hindered couplings, high-reactivity uronium/aminium or phosphonium salt-based coupling reagents are recommended. Reagents such as HATU, HCTU, or COMU are often more effective than standard carbodiimides like DIC.[5]

  • Extended Coupling Times and Increased Temperature: To overcome the slow reaction kinetics, extending the coupling time (e.g., 2-4 hours) and moderately increasing the temperature (e.g., to 40-50°C) can be beneficial.

  • Double Coupling: If a single coupling reaction is incomplete, a second coupling step with a fresh portion of activated Ipc-L-Val-OH should be performed before proceeding to the next deprotection step.

  • Solvent Modification: To disrupt peptide aggregation, consider using solvents known to break secondary structures, such as N-methyl-2-pyrrolidone (NMP) or adding a small percentage of dimethyl sulfoxide (DMSO) to your primary solvent (e.g., DMF).[6]

Q3: I am concerned about racemization of the valine residue during coupling. How stable is the Ipc group in preventing this?

While urethane-type protecting groups are generally effective at suppressing racemization, the risk is never zero, especially with prolonged activation times or the use of strong bases.[7] The primary mechanism for racemization during peptide bond formation is through the formation of an oxazolone intermediate.[3] The electron-donating nature of the alkoxy group in the urethane functionality helps to destabilize the positive charge required for oxazolone formation, thus reducing the likelihood of racemization.[2]

Factors Influencing Racemization of Ipc-L-Valine:

FactorImpact on RacemizationMitigation Strategy
Base Strength Stronger bases (e.g., triethylamine) can promote racemization more than sterically hindered, weaker bases (e.g., DIEA, NMM).Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIEA) or N-methylmorpholine (NMM).
Activation Time Prolonged pre-activation of the carboxylic acid can increase the risk of racemization.Minimize the pre-activation time before adding the activated amino acid to the resin.
Coupling Additives Additives like HOBt or Oxyma Pure can form active esters that are less prone to racemization than other activated species.Always include a racemization-suppressing additive in your coupling cocktail.
Temperature Higher temperatures can accelerate the rate of racemization.Use the lowest effective temperature for coupling. If elevated temperatures are necessary, carefully monitor for epimerization.
Q4: What are the recommended conditions for the cleavage of the Ipc protecting group?

The Isopropoxycarbonyl (Ipc) group is an acid-labile protecting group. Its cleavage mechanism is similar to that of the tert-Butoxycarbonyl (Boc) group, involving protonation of the carbonyl oxygen followed by the formation of a stable carbocation (in this case, an isopropyl cation).

Recommended Cleavage Conditions:

A standard cleavage cocktail for acid-labile protecting groups, such as Trifluoroacetic acid (TFA), is effective for removing the Ipc group. A typical cocktail would be:

  • TFA/TIS/H₂O (95:2.5:2.5) or TFA/TIS/EDT (95:2.5:2.5)

    • TFA (Trifluoroacetic acid): The strong acid that cleaves the protecting group.

    • TIS (Triisopropylsilane): A scavenger to quench carbocations generated during cleavage, preventing re-attachment to sensitive residues like Trp or Met.

    • H₂O (Water): A scavenger.

    • EDT (Ethanedithiol): An alternative scavenger, particularly useful when Trp is present.

The cleavage reaction is typically carried out at room temperature for 2-4 hours.

Cleavage Troubleshooting:

Cleavage_Troubleshooting Start Incomplete Ipc Cleavage Extend_Time Extend Cleavage Time (e.g., to 6 hours) Start->Extend_Time Increase_TFA Increase TFA Concentration (if diluted) Extend_Time->Increase_TFA Check_Scavengers Verify Scavenger Efficacy Increase_TFA->Check_Scavengers Repeat_Cleavage Repeat Cleavage with Fresh Reagents Check_Scavengers->Repeat_Cleavage Success Complete Cleavage Repeat_Cleavage->Success

Caption: Decision tree for troubleshooting incomplete Ipc group cleavage.

Experimental Protocols

Protocol 1: Optimized Coupling of Ipc-L-Val-OH to a Resin-Bound Peptide

This protocol is designed to maximize coupling efficiency while minimizing the risk of racemization for the sterically hindered Ipc-L-Val-OH.

Materials:

  • Ipc-L-Val-OH

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • DCM (Dichloromethane)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes. Drain the solvent.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Ipc-L-Val-OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIEA (6 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swollen resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring the Reaction:

    • Take a small sample of resin beads and wash thoroughly with DMF and DCM.

    • Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling.

  • Post-Coupling Wash:

    • If the Kaiser test is negative, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

    • If the Kaiser test is positive, perform a second coupling (double coupling) by repeating steps 2 and 3.

  • Proceed to the next deprotection step.

References

  • BenchChem. (2025). Impact of Steric Hindrance from the Valine Side Chain in Coupling. BenchChem Technical Support.
  • Fuller, W. D., et al. (1990). Urethane-protected alpha-amino acid N-carboxyanhydrides and peptide synthesis. Biopolymers, 30(1-2), 133-49.
  • Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • D'Andrea, L. D., et al. (2004). Enzyme-labile protecting groups in peptide synthesis: development of glucose- and galactose-derived urethanes.
  • BenchChem. (2025). Managing Steric Hindrance from N,N-Dimethyl-L-Valine in Synthesis. BenchChem Technical Support.
  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • Slideshare. (n.d.). Spps and side reactions in peptide synthesis.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Thieme.
  • Güssregen, S., et al. (1997). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis.
  • Clutch Prep. (n.d.). What dipeptides would be formed by heating a mixture of valine and N-protected leucine?.
  • Chen, S. T., & Wang, K. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International journal of peptide and protein research, 48(3), 292-8.
  • Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform, 2022(10), A155-A159.
  • Wang, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(19), 6529.
  • Katritzky, A. R., et al. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 66(16), 5606-5611.
  • ResearchGate. (2018). (PDF) Side reactions in peptide synthesis: An overview.
  • Atherton, E., et al. (1979). Active esters and resins in peptide synthesis: the role of steric hindrance.
  • ChemicalBook. (n.d.). ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9.
  • BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • PrepChem. (n.d.). Synthesis of l-valine isopropyl ester.
  • PrepChem. (n.d.). Synthesis of Boc-valine.
  • SciSpace. (2009). Amino Acid-Protecting Groups.
  • Houben-Weyl. (2002). Photocleavable Protecting Groups.
  • ResearchGate. (2014). (PDF) Application of metabolic engineering for the biotechnological production of L-valine.
  • Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. Methods in molecular biology (Clifton, N.J.), 2103, 111-128.
  • Google Patents. (2016). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • ResearchGate. (2009). (PDF) Amino Acid-Protecting Groups.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Isopropoxycarbonyl-L-valine (Ipc-L-Valine)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the coupling efficiency of Isopropoxycarbonyl-L-valine (Ipc-L-Valine). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this sterically hindered amino acid derivative. The following content is structured to address common challenges and provide scientifically grounded solutions to enhance your peptide synthesis outcomes.

Introduction to the Challenge: The Steric Hindrance of Ipc-L-Valine

Isopropoxycarbonyl-L-valine (Ipc-L-Valine) presents a unique set of challenges in peptide synthesis. The combination of the bulky isopropoxycarbonyl (Ipc) protecting group and the sterically demanding isopropyl side chain of valine can significantly impede the efficiency of peptide bond formation. This steric hindrance can lead to lower coupling yields, incomplete reactions, and an increased risk of side reactions, ultimately impacting the purity and overall success of your synthesis.[1][2][3] This guide will provide you with the necessary knowledge and protocols to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of Ipc-L-valine in peptide synthesis.

Q1: What is the Isopropoxycarbonyl (Ipc) protecting group and how is it typically cleaved?

The Isopropoxycarbonyl (Ipc) group is a carbamate-type protecting group for the Nα-amino group of an amino acid. While less common than Boc (tert-Butoxycarbonyl) or Fmoc (9-Fluorenylmethyloxycarbonyl), it serves the same fundamental purpose of preventing unwanted reactions at the N-terminus during peptide coupling.[4][5]

Based on the general principles of carbamate chemistry, the Ipc group is expected to be labile under acidic conditions, similar to the Boc group.[6][] Therefore, cleavage is typically achieved using a strong acid such as trifluoroacetic acid (TFA). The exact conditions, such as TFA concentration and cleavage time, may require optimization depending on the peptide sequence and other protecting groups present.

Q2: Which coupling reagents are most effective for sterically hindered amino acids like Ipc-L-Valine?

For difficult couplings involving sterically hindered amino acids, the choice of coupling reagent is critical.[1][8] High-reactivity reagents are generally recommended to overcome the steric barrier and drive the reaction to completion. Some of the most effective classes of coupling reagents include:

  • Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are known for their high efficiency and rapid coupling times, even with challenging residues.[9]

  • Phosphonium Salts: Reagents such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also highly effective for hindered couplings.[1]

Carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) can be used, but often require an additive such as OxymaPure® to enhance efficiency and reduce the risk of side reactions.[1]

Q3: What are the recommended reaction conditions for coupling Ipc-L-Valine?

Optimizing reaction conditions is key to successful coupling. Consider the following parameters:

  • Solvent: N,N-Dimethylformamide (DMF) is a standard solvent for solid-phase peptide synthesis (SPPS) due to its excellent resin-swelling properties and ability to dissolve most reagents.[1]

  • Temperature: While most coupling reactions are performed at room temperature, a slight increase in temperature (e.g., to 30-40°C) can sometimes help overcome the activation energy barrier for sterically hindered couplings. However, this should be done with caution as elevated temperatures can also increase the risk of side reactions.

  • Reaction Time: Due to steric hindrance, coupling times for Ipc-L-Valine may need to be extended compared to less hindered amino acids. Monitoring the reaction progress is crucial.

  • Equivalents of Reagents: Using an excess of the activated Ipc-L-Valine and the coupling reagent (typically 2-4 equivalents relative to the resin loading) can help drive the reaction to completion.[1]

Q4: How can I monitor the completion of the coupling reaction?

Several qualitative and quantitative methods can be used to monitor the progress of the coupling reaction:

  • Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect the presence of free primary amines on the resin. A negative result (yellow beads) indicates that the coupling is complete.[2]

  • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another colorimetric test for detecting unreacted primary amines.[3]

  • HPLC and Mass Spectrometry (MS) of a Cleaved Sample: For a definitive analysis, a small amount of the peptide-resin can be cleaved and the crude product analyzed by HPLC and MS. The presence of deletion sequences (peptides missing the valine residue) will confirm incomplete coupling.[2][10]

Troubleshooting Guide

This section provides a structured approach to troubleshoot common issues encountered during the coupling of Ipc-L-Valine.

Problem 1: Low Coupling Yield / Incomplete Reaction

Symptoms:

  • Positive Kaiser test after the coupling step.

  • Presence of deletion sequences corresponding to the missing valine residue in the final HPLC/MS analysis.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reagent Activity The chosen coupling reagent may not be powerful enough to overcome the steric hindrance of Ipc-L-Valine.Switch to a more potent coupling reagent such as HATU, HCTU, or COMU.[9]
Suboptimal Reaction Conditions Inadequate reaction time, temperature, or reagent concentration can lead to incomplete coupling.Increase the coupling time (e.g., double the standard time). Consider a slight increase in temperature (monitor for side reactions). Use a higher excess of Ipc-L-Valine and coupling reagent (e.g., 4 equivalents).
Peptide Aggregation Sequences rich in hydrophobic residues like valine can aggregate on the resin, making the N-terminus inaccessible.[2]Use a solvent mixture that disrupts secondary structures, such as DMF with a small percentage of DMSO. Consider using "difficult sequence" protocols, which may involve higher temperatures or specialized reagents.
Poor Resin Swelling If the resin is not properly swollen, the reactive sites will be less accessible.Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF for at least 30-60 minutes) before the deprotection and coupling steps.[1]
Problem 2: Presence of Unexpected Side Products

Symptoms:

  • Multiple peaks in the HPLC chromatogram of the crude product that do not correspond to the target peptide or simple deletion sequences.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Racemization The chiral integrity of the L-valine residue can be compromised during activation, leading to the formation of the D-epimer.Use coupling reagents known to suppress racemization, such as those combined with additives like OxymaPure®. Avoid prolonged pre-activation times.
Side Reactions of the Ipc Group Although specific side reactions for the Ipc group are not well-documented, carbamate protecting groups can sometimes undergo undesired reactions under certain conditions.Ensure the quality of the Ipc-L-Valine starting material. Stick to optimized and well-established coupling protocols.
Guanidinylation Some uronium/aminium salt coupling reagents (e.g., HBTU) can cause guanidinylation of the N-terminal amine as a side reaction.[1]If guanidinylation is suspected, switch to a phosphonium-based reagent like PyBOP or a different uronium salt like HATU.

Experimental Protocols

General Protocol for a Single Coupling of Ipc-L-Valine in FMOC-SPPS

This protocol provides a starting point for optimizing the coupling of Ipc-L-Valine.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 30-60 minutes.[1]

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[1]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) and Dichloromethane (DCM) (3 times).[1]

  • Coupling:

    • Pre-activation Method (Recommended for Hindered Couplings):

      • In a separate vessel, dissolve Ipc-L-Valine (3-5 equivalents relative to the resin loading) and a high-activity coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.

      • Add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (6-10 equivalents) to the activation mixture.

      • Allow the pre-activation to proceed for a few minutes before adding the mixture to the deprotected resin.

    • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads to check for completion.

  • Washing: After a complete coupling (negative Kaiser test), wash the resin with DMF (5-7 times) and DCM (3 times).[1]

Visualizing the Workflow

General Workflow for a Single Coupling Cycle in SPPS

SPPS_Cycle Resin Resin with Free Amine Activation Activate Ipc-L-Valine (Coupling Reagent + Base) Coupling Couple Ipc-L-Valine to Resin Resin->Coupling Deprotected Peptide Chain Activation->Coupling Wash1 Wash Resin Coupling->Wash1 Deprotection Deprotect Ipc Group (e.g., TFA) Wash1->Deprotection Wash2 Wash Resin Deprotection->Wash2 NextCycle Proceed to Next Coupling Cycle Wash2->NextCycle

Caption: General workflow for a single amino acid coupling cycle in peptide synthesis.

Troubleshooting Decision Tree for Incomplete Coupling

Troubleshooting_Tree Start Incomplete Coupling Detected (Positive Kaiser Test) CheckReagent Is the coupling reagent highly active (e.g., HATU)? Start->CheckReagent CheckConditions Are reaction conditions optimized (time, temp, conc.)? CheckReagent->CheckConditions Yes UpgradeReagent Switch to a more potent coupling reagent. CheckReagent->UpgradeReagent No CheckAggregation Is peptide aggregation a possibility? CheckConditions->CheckAggregation Yes OptimizeConditions Increase coupling time, temperature, and/or reagent equivalents. CheckConditions->OptimizeConditions No CheckSwelling Was resin swelling adequate? CheckAggregation->CheckSwelling Yes ModifySolvent Use aggregation-disrupting solvents (e.g., DMF/DMSO). CheckAggregation->ModifySolvent No ReswellResin Ensure proper resin swelling before coupling. CheckSwelling->ReswellResin No

Sources

Technical Support Center: Isopropoxycarbonyl-L-valine Deprotection

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center. This guide provides in-depth troubleshooting for the deprotection of Isopropoxycarbonyl-L-valine (Ipc-L-valine). The isopropoxycarbonyl group is a urethane-type protecting group employed to mask the primary amine of L-valine during chemical synthesis. Its removal is a critical step, and challenges can arise from incomplete reactions to purification difficulties. This guide is structured in a question-and-answer format to directly address the specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: My Ipc-L-valine deprotection is slow or incomplete. What are the primary causes and how can I resolve this?

Answer:

Incomplete deprotection is the most common issue and typically stems from suboptimal reaction conditions or reagent quality. The Ipc group, similar to the widely-used Boc group, is an acid-labile protecting group.[1] Its removal is facilitated by strong acids, which protonate the carbonyl oxygen, leading to the release of the free amine, carbon dioxide, and an isopropyl cation.

Causality and Troubleshooting Steps:

  • Insufficient Acid Strength or Concentration: The cleavage of the Ipc group is a classic SN1-type mechanism that requires a strong acid to proceed efficiently.

    • Recommendation: The standard reagent for this type of deprotection is Trifluoroacetic Acid (TFA).[1] If you are using a weaker acid, such as formic or acetic acid, the reaction will likely be sluggish or stall completely. Ensure your TFA is fresh and not diluted from atmospheric moisture absorption. For a standard protocol, use a solution of 50-95% TFA in a suitable solvent like Dichloromethane (DCM).[2]

  • Inadequate Reaction Time: While many acid-labile groups cleave within an hour, the steric bulk of the valine side chain can sometimes hinder reagent access.

    • Recommendation: Extend the reaction time. Monitor the reaction's progress every 30-60 minutes using an appropriate analytical method (see Q3) until no starting material is observed. For particularly stubborn reactions, extending the time to 2-4 hours is a reasonable step.

  • Low Temperature: The deprotection reaction is typically run at room temperature. If your lab is unusually cold, it can slow the reaction rate.

    • Recommendation: Ensure the reaction is conducted at a standard ambient temperature (20-25°C). Gentle warming to 30°C can be attempted, but be cautious as higher temperatures can increase the risk of side reactions.

Troubleshooting Summary Table:

Problem Potential Cause Recommended Solution
Incomplete ReactionInsufficient acid strengthUse 50-95% TFA in DCM. Verify TFA quality.
Short reaction timeExtend reaction time to 2-4 hours, monitoring progress.
Low reaction temperatureMaintain reaction at 20-25°C.
Poor resin swelling (if solid-phase)Ensure adequate swelling of the resin in the reaction solvent prior to adding TFA.[3]
Q2: I'm observing unexpected byproducts. What are they and how can I prevent their formation?

Answer:

The primary byproduct concern during Ipc deprotection is the formation of a stable isopropyl cation ((CH₃)₂CH⁺). This electrophilic species can alkylate any nucleophiles present in your molecule or the solvent.

Mechanism of Side Reaction:

The isopropyl cation is a reactive carbocation that will seek to react with electron-rich species. While L-valine's side chain is not nucleophilic, if other sensitive amino acids (e.g., Tryptophan, Methionine, Tyrosine) are present in a peptide sequence, they can be alkylated.

Prevention Strategy: The Role of Scavengers

To prevent this, you must include a "scavenger" in your cleavage cocktail. A scavenger is a nucleophilic compound added in excess to trap the carbocation before it can cause undesired side reactions.

Common Scavengers and Recommended Cocktails:

Scavenger Concentration (v/v) Targeted Residue/Function Notes
Triisopropylsilane (TIS) 2.5 - 5%General purpose, highly effective carbocation scavenger.Reduces the isopropyl cation to propane. Highly recommended.
Water 2.5 - 5%Traps cations, helps dissolve polar peptides.Reacts with the cation to form isopropanol.
Thioanisole 5%Protects Tryptophan from oxidation and alkylation.Malodorous; use in a well-ventilated fume hood.
1,2-Ethanedithiol (EDT) 2.5%Protects Cysteine and Methionine.Malodorous; use in a well-ventilated fume hood.

Recommended General-Purpose Cleavage Cocktail: For most applications involving only Ipc-L-valine, a simple and effective cocktail is: 95% TFA / 2.5% Water / 2.5% TIS

This mixture provides the strong acid for cleavage while the water and TIS effectively quench the generated isopropyl cation.

Experimental Protocols & Workflows

Workflow for Ipc-L-Valine Deprotection

Below is a diagram illustrating the standard workflow from the protected starting material to the purified product.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Dissolve Ipc-L-Valine in DCM C Add Cleavage Cocktail to Ipc-L-Valine Solution A->C B Prepare Cleavage Cocktail (e.g., 95% TFA, 2.5% H2O, 2.5% TIS) B->C D Stir at Room Temperature (1-3 hours) C->D E Monitor Reaction (TLC or LC-MS) D->E F Evaporate TFA/DCM under reduced pressure E->F Reaction Complete G Precipitate Crude Product with Cold Diethyl Ether F->G H Filter and Wash Solid with Cold Ether G->H I Dry Crude Product H->I J Purify via Recrystallization or Chromatography I->J K Characterize Final Product (NMR, MS, etc.) J->K

Caption: Standard experimental workflow for Ipc-L-valine deprotection.

Protocol 1: Standard Deprotection of Ipc-L-Valine
  • Preparation: Dissolve Ipc-L-valine (1.0 eq) in Dichloromethane (DCM) at a concentration of approximately 0.1 M.

  • Cleavage Cocktail: In a separate flask, carefully prepare the cleavage cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).

    • CAUTION: TFA is highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Reaction: Add the cleavage cocktail to the Ipc-L-valine solution (approximately 10 mL per gram of starting material).

  • Monitoring: Stir the reaction at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC (see Q3).

  • Workup: Once the reaction is complete, remove the TFA and DCM under reduced pressure (rotary evaporation).

  • Precipitation: To the resulting oil, add a 10-fold volume of cold diethyl ether to precipitate the L-valine TFA salt as a white solid.

  • Isolation: Filter the solid, wash with additional cold diethyl ether, and dry under vacuum.

Q3: How can I effectively monitor the progress of my deprotection reaction?

Answer:

Real-time monitoring is crucial to avoid unnecessarily long reaction times while ensuring complete conversion. The two most common and accessible methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Thin-Layer Chromatography (TLC):

    • Principle: This is a rapid and inexpensive method to qualitatively assess the reaction. The protected, more nonpolar Ipc-L-valine will have a higher Rf value (travel further up the plate) than the deprotected, highly polar L-valine salt.

    • Procedure:

      • Mobile Phase (Eluent): A common system is DCM:Methanol (e.g., 9:1 or 8:2) with a small amount of acetic acid (0.5%) to improve spot shape.

      • Spotting: Use a capillary tube to spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM) on the TLC plate.

      • Visualization: After running the plate, visualize the spots. Since valine lacks a strong UV chromophore, staining is required. Ninhydrin stain is ideal, as it reacts with the newly formed primary amine of L-valine to produce a distinct purple/blue spot. The protected Ipc-L-valine (a secondary amine) will not stain with ninhydrin. A positive ninhydrin result for the product spot indicates successful deprotection.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Principle: This provides more definitive, quantitative data. It separates the components of your reaction mixture and provides the mass of each, confirming the disappearance of the starting material mass and the appearance of the product mass.

    • Advantage: LC-MS can identify the masses of any byproducts, which is invaluable for troubleshooting side reactions.

Analytical Techniques Comparison:

Technique Information Provided Pros Cons
TLC Qualitative (Completion)Fast, inexpensive, easy to perform.Does not identify byproducts; not quantitative.
LC-MS Quantitative (Conversion), Mass IDDefinitive identification of product and byproducts.Requires specialized equipment; more time-consuming.
Q4: My deprotected L-valine product is an oil or fails to crystallize. What can I do?

Answer:

This is a common issue in amino acid chemistry, often caused by residual solvents, hygroscopic properties of the product salt, or the presence of minor impurities that inhibit crystallization.[4]

Troubleshooting Decision Tree:

G A Product is an Oil After Ether Precipitation B Is the product completely dry? A->B C Dry under high vacuum for several hours B->C No F No, still an oil B->F Yes D Does it solidify? C->D E Success! D->E Yes D->F No G Triturate with a different anti-solvent (e.g., hexane, pentane) F->G H Does it solidify? G->H I Success! H->I Yes J No, still an oil H->J No K Purify via Chromatography (e.g., Ion Exchange or Silica) J->K L Attempt recrystallization from a suitable solvent system (e.g., Methanol/Ether) J->L

Caption: Decision-making workflow for handling an oily product.

Detailed Steps:

  • Ensure Complete Solvent Removal: Residual TFA or DCM can keep your product oily. After rotary evaporation, place the flask on a high-vacuum line for several hours to remove all volatile residues.

  • Trituration: If the product is still an oil, this technique can induce crystallization. Add a small amount of a non-polar solvent in which your product is insoluble (an "anti-solvent") like hexane or pentane. Vigorously scratch the inside of the flask with a spatula. This mechanical agitation and the presence of a new solvent phase can often trigger solidification.[4]

  • pH Adjustment and Extraction: Since amino acids are zwitterionic, their solubility is highly pH-dependent.[5] You can neutralize the TFA salt.

    • Dissolve the oily product in water.

    • Carefully adjust the pH to the isoelectric point (pI) of valine (~6.0) with a mild base like aqueous ammonia or sodium bicarbonate.

    • The free L-valine may precipitate out at its pI. If it remains in solution, you may need to pursue purification via chromatography.

  • Purification by Chromatography: Ion-exchange chromatography is a powerful method for purifying amino acids by exploiting their charge properties.[5][6]

References

  • Mitsubishi Chemical Group. (n.d.). Separation and Refining of Amino acids. Diaion. [Link]

  • Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. [Link]

  • Google Patents. (n.d.).
  • LibreTexts Chemistry. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ResearchGate. (2014, August 6). How to get (or crystallize) solid amino acids derivatives and peptides?. [Link]

  • Huisman, T., et al. (1997). Purification and characterization of delta-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine synthetase from Penicillium chrysogenum. Journal of Fermentation and Bioengineering. [Link]

Sources

Technical Support Center: Navigating the Purification of Peptides Synthesized with Isopropoxycarbonyl-L-valine (iPoc-Val)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of synthetic peptides containing Isopropoxycarbonyl-L-valine (iPoc-Val). The inclusion of this particular protected amino acid can introduce unique challenges during the purification process. This resource is designed to provide you with the expertise and practical guidance to overcome these hurdles and achieve high-purity peptides.

Introduction to the Challenges

The use of Isopropoxycarbonyl-L-valine (iPoc-Val) in solid-phase peptide synthesis (SPPS) offers an alternative to the more common Boc and Fmoc strategies. However, the physicochemical properties of the iPoc group, combined with the inherent characteristics of valine, can lead to significant purification challenges. Valine itself is a β-branched, hydrophobic amino acid known to contribute to peptide aggregation and difficult couplings. The addition of the isopropoxycarbonyl protecting group can further enhance the hydrophobicity of the peptide, making it prone to aggregation and poor solubility.

This guide will walk you through the common issues encountered during the purification of iPoc-Val-containing peptides and provide you with actionable solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my iPoc-Val-containing peptide showing poor solubility in standard HPLC mobile phases?

A1: The primary reason for poor solubility is the combined hydrophobicity of the valine side chain and the isopropoxycarbonyl (iPoc) protecting group.[1][2][3] This increased non-polar character can lead to the peptide precipitating in aqueous solutions, including the mobile phases used for reverse-phase high-performance liquid chromatography (RP-HPLC).

Q2: My peptide is aggregating, leading to broad or tailing peaks during HPLC. What can I do?

A2: Aggregation is a common issue with hydrophobic peptides, and those containing iPoc-Val are particularly susceptible.[3][4] Aggregation can be caused by intermolecular hydrogen bonding and hydrophobic interactions. This leads to poor peak shape and difficult purification.

Q3: I'm observing multiple peaks in my chromatogram, and I'm unsure if they are impurities or related to the iPoc group. How can I identify them?

A3: The presence of multiple peaks can arise from several sources during the synthesis and deprotection of iPoc-Val-containing peptides. These can include:

  • Incomplete Deprotection: If the iPoc group is not completely removed, you will see a peak corresponding to the still-protected peptide.

  • Deletion Sequences: The steric hindrance of the iPoc-Val residue can lead to incomplete coupling, resulting in peptides lacking this amino acid.

  • Side Reactions: Although less common with modern synthesis protocols, side reactions can still occur.

Troubleshooting Guides

Issue 1: Poor Peptide Solubility

Symptoms:

  • Difficulty dissolving the crude peptide in aqueous buffers.

  • Precipitation of the peptide in the HPLC sample vial or on the column.

  • Low recovery of the purified peptide.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
High Hydrophobicity The combination of the valine side chain and the iPoc group significantly increases the peptide's non-polar nature.1. Use Organic Solvents for Initial Dissolution: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO, DMF, or NMP before diluting with the HPLC mobile phase.[3] 2. Optimize Mobile Phase Composition: Increase the initial percentage of organic solvent (e.g., acetonitrile or methanol) in your HPLC gradient. 3. Consider Alternative Solvents: For extremely hydrophobic peptides, solvents like isopropanol or n-propanol can be more effective than acetonitrile.
Peptide Aggregation Hydrophobic peptides tend to self-associate in aqueous environments.[4]1. Incorporate Chaotropic Agents: Adding agents like guanidinium chloride or urea to the sample solvent can help disrupt aggregates. However, ensure they are compatible with your HPLC system. 2. Elevated Temperature: Running the HPLC at a slightly elevated temperature (e.g., 40-60°C) can improve solubility and reduce aggregation.

Experimental Protocol: Improving Solubility of a Hydrophobic Peptide

  • Initial Dissolution Test: Begin by attempting to dissolve a small amount of the crude peptide in the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).

  • Organic Solvent Dissolution: If solubility is poor, take a fresh sample of the crude peptide and dissolve it in the minimum necessary volume of DMSO.

  • Dilution: Gradually add the initial mobile phase to the DMSO solution while vortexing. If the peptide remains in solution, it is ready for injection.

  • Sonication: If the peptide precipitates upon dilution, try sonicating the solution for 5-10 minutes.

  • Alternative Solvents: If precipitation persists, experiment with other organic solvents for the initial dissolution, such as DMF or NMP.

Issue 2: Peptide Aggregation on the HPLC Column

Symptoms:

  • Broad, asymmetric, or tailing peaks in the chromatogram.

  • Inconsistent retention times.

  • High column backpressure.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Intermolecular Interactions The peptide chains are self-associating on the surface of the stationary phase.1. Modify the Mobile Phase: Increase the concentration of the organic modifier or add a small percentage of a stronger organic solvent like isopropanol. 2. Change the Ion-Pairing Agent: While TFA is standard, for some peptides, using a different ion-pairing agent like formic acid can alter selectivity and reduce aggregation.[5] 3. Use a Different Stationary Phase: A column with a different pore size or a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18) may be beneficial.
On-Column Precipitation The peptide is precipitating as the concentration of the organic solvent changes during the gradient.1. Shallow Gradient: Employ a shallower gradient to allow more time for the peptide to elute and reduce the chances of on-column precipitation. 2. Elevated Temperature: As with solubility issues, increasing the column temperature can help prevent aggregation.

Workflow for Optimizing HPLC Separation of an Aggregating Peptide

workflow start Crude Peptide with Aggregation Issues step1 Initial HPLC Run (Standard C18, ACN/H2O/TFA) start->step1 decision1 Acceptable Peak Shape? step1->decision1 step2a Optimize Gradient (Shallower Slope) decision1->step2a No end_node Optimized Separation decision1->end_node Yes step2b Increase Column Temperature (e.g., 40-60°C) step2a->step2b step3 Change Mobile Phase (e.g., use Isopropanol) step2b->step3 step4 Change Stationary Phase (e.g., C8 or C4) step3->step4 step4->end_node

Caption: A logical workflow for troubleshooting peptide aggregation during HPLC purification.

Issue 3: Identification of iPoc-Related Impurities

Symptoms:

  • Multiple peaks close to the main product peak in the chromatogram.

  • Mass spectrometry data showing masses that do not correspond to the target peptide or simple deletion sequences.

Root Causes & Solutions:

Root Cause Explanation Troubleshooting Steps
Incomplete Deprotection of iPoc The acidic conditions used for cleavage may not be sufficient to completely remove the iPoc group. The 2-(4-biphenyl)isopropoxycarbonyl (Bpoc) group, which is structurally similar, is known to be cleaved under mildly acidic conditions, suggesting iPoc is also acid-labile.[6]1. Verify Deprotection Conditions: While specific conditions for iPoc deprotection are not widely published, it is likely to be acid-labile, similar to Boc and Bpoc.[6][] Ensure sufficient time and strength of the cleavage cocktail (e.g., TFA). 2. Mass Spectrometry Analysis: The mass of the iPoc-protected peptide will be higher than the target peptide by the mass of the iPoc group (C4H7O2 = 87.047 g/mol ). Look for a peak with this mass difference.
Side Reactions of the iPoc Group During synthesis or cleavage, the iPoc group or its byproducts could potentially react with the peptide.1. Analyze Byproducts: Collect fractions of the major impurities and analyze them by mass spectrometry to identify their molecular weights. This can provide clues about the nature of the side reaction. 2. Consult Literature on Similar Protecting Groups: Research side reactions associated with other alkoxycarbonyl protecting groups for insights into potential issues with iPoc.

Deprotection and Cleavage Logic

deprotection start iPoc-Val-Peptide-Resin cleavage Cleavage Cocktail (e.g., TFA/scavengers) start->cleavage decision Complete iPoc Removal? cleavage->decision product Desired Peptide decision->product Yes impurity iPoc-Peptide Impurity decision->impurity No

Caption: A simplified diagram illustrating the outcome of complete versus incomplete iPoc deprotection.

Concluding Remarks

The purification of peptides synthesized with Isopropoxycarbonyl-L-valine requires a systematic and informed approach. By understanding the inherent challenges of hydrophobicity and aggregation, and by employing the troubleshooting strategies outlined in this guide, researchers can significantly improve their chances of obtaining a highly pure final product. The key is to be methodical in your optimization, starting with modifications to the mobile phase and then considering changes to the stationary phase and other chromatographic conditions. Always use mass spectrometry to confirm the identity of your target peptide and to aid in the characterization of any major impurities.

References

  • Chegg.com. (2019, April 25). Solved Protecting groups are essential in peptide synthesis. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., Mousis, V., Sayyad, N., Theodorou, V., Tzakos, A. G., & Tsikaris, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino acids, 44(5), 1357–1363. [Link]

  • SlideShare. (2016, May 17). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Al-Haque, S., et al. (2022). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Molecules, 27(8), 2392. [Link]

  • Google Patents. (n.d.). WO2020144111A1 - Hplc free purification of peptides by the use of new capping and capture reagents.
  • Tanaka, H., et al. (2021). Epoc group: transformable protecting group with gold(iii)-catalyzed fluorene formation. Chemical Science, 12(35), 11756-11761. [Link]

  • Perich, J. W., & Reynolds, E. C. (1991). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry, (11), 1531-1532. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. ResearchGate. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 193, 35–64.
  • de la Torre, B. G., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules (Basel, Switzerland), 25(14), 3296. [Link]

  • protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]

  • Chemsrc. (2025, August 21). isopropoxycarbonyl-l-valine. Retrieved from [Link]

  • Mendoza-Figueroa, C., et al. (2021). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 26(16), 4935. [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • PubChem. (n.d.). (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • Al-Garalleh, H. A., et al. (2022). Advances in Therapeutic Peptides Separation and Purification. Molecules, 27(23), 8251. [Link]

  • Al-Gharabli, S. I., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. Molecules, 28(16), 6149. [Link]

  • Basso, A., et al. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. ResearchGate. Retrieved from [Link]

  • Brovchenko, I., et al. (2009). Aggregation of amyloidogenic peptides near hydrophobic and hydrophilic surfaces. The Journal of chemical physics, 131(3), 035101. [Link]

  • Müller, L. K., et al. (2020). Aggregation of highly hydrophobic peptides as a challenging behavior for chemical synthesis. Frontiers in Bioengineering and Biotechnology, 8, 198. [Link]

  • Singh, G., Brovchenko, I., & Winter, R. (2008). Effect of Surfaces on the Aggregation of Hydrophobic and Hydrophilic Amyloidogenic Peptides. NIC Series, 40, 221-228.

Sources

Validation & Comparative

A Comparative Guide to α-Amino Protecting Groups in Solid-Phase Peptide Synthesis: Fmoc-L-Valine versus the Hypothetical Isopropoxycarbonyl-L-Valine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the judicious selection of protecting groups is a critical determinant of success, directly impacting coupling efficiency, enantiomeric purity, and overall yield. The 9-fluorenylmethoxycarbonyl (Fmoc) group has established itself as the cornerstone of modern SPPS, offering a robust and versatile strategy for the protection of the α-amino group of amino acids. However, the synthesis of peptides containing sterically hindered residues like valine presents unique challenges, prompting the exploration of alternative protective strategies.

This guide provides an in-depth technical comparison between the widely utilized Fmoc-L-valine and the less common, hypothetically considered Isopropoxycarbonyl-L-valine (Ipc-L-valine). While extensive experimental data for Fmoc-L-valine is readily available, the scientific literature lacks significant information on the use and performance of Ipc-L-valine in SPPS. Therefore, this guide will leverage the established principles of peptide chemistry to create a logical, albeit partially theoretical, comparison.

The Central Role of the α-Amino Protecting Group

The primary function of an α-amino protecting group is to prevent self-polymerization of amino acids during the activation of the carboxyl group for peptide bond formation[1][2]. An ideal protecting group should be stable during the coupling reaction and selectively removable under conditions that do not affect other protecting groups on the peptide chain, a concept known as orthogonality[3].

Fmoc-L-Valine: The Established Standard

Fmoc-L-valine is a cornerstone reagent in SPPS[4]. The Fmoc group's defining feature is its base lability, allowing for its removal under mild conditions, typically with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF)[1]. This orthogonality with acid-labile side-chain protecting groups forms the basis of the widely adopted Fmoc/tBu strategy[2][3].

However, the incorporation of Fmoc-L-valine is not without its challenges. The bulky isopropyl side chain of valine, coupled with the significant steric hindrance of the Fmoc group, can impede coupling efficiency, particularly in "difficult sequences" prone to aggregation[5]. This often necessitates the use of more potent coupling reagents or extended reaction times to achieve complete acylation[6].

Furthermore, the activation of Fmoc-protected amino acids can be susceptible to racemization, a process where the stereochemical integrity of the chiral α-carbon is compromised[7][8][9][10]. While urethane-based protecting groups like Fmoc are generally considered to suppress racemization compared to other types of protecting groups, the risk is not entirely eliminated, especially with hindered amino acids like valine[11].

Isopropoxycarbonyl-L-Valine (Ipc-L-Valine): A Hypothetical Alternative

The isopropoxycarbonyl (Ipc) group is a simple alkyl-oxycarbonyl protecting group. While not commonly employed in mainstream SPPS, its chemical structure allows for a theoretical comparison with the Fmoc group.

Chemical Structure and Steric Hindrance: The Ipc group is significantly smaller and less sterically demanding than the bulky, polycyclic Fmoc group. This reduced steric hindrance could, in theory, lead to improved coupling kinetics and higher efficiency when incorporating the sterically challenging valine residue.

Deprotection: Unlike the base-labile Fmoc group, simple alkyl-oxycarbonyl groups like Ipc are generally stable to the basic conditions used for Fmoc removal. Their cleavage typically requires acidic conditions. This would necessitate a different orthogonal protection scheme, potentially aligning it with a Boc-based strategy where the final deprotection is achieved with strong acid[4].

Racemization: Similar to Fmoc, the Ipc group is a urethane-type protecting group. Urethane protecting groups are known to reduce the propensity for racemization during the activation of the amino acid by suppressing the formation of oxazolone intermediates[11]. It is therefore plausible that Ipc-L-valine would exhibit a similar degree of resistance to racemization as Fmoc-L-valine during coupling.

Comparative Analysis: A Blend of Data and Theory

FeatureFmoc-L-ValineIsopropoxycarbonyl-L-Valine (Hypothetical)Rationale & Causality
Steric Hindrance HighLow to ModerateThe bulky, rigid fluorenyl system of Fmoc imparts significant steric hindrance compared to the smaller, more flexible isopropyl group of Ipc.
Coupling Efficiency Can be challenging, especially in difficult sequences. Often requires potent coupling reagents.Potentially higher due to reduced steric hindrance, leading to faster reaction kinetics.Less steric bulk at the N-terminus would allow for easier access of the activated carboxyl group to the growing peptide chain.
Deprotection Conditions Base-labile (e.g., 20% piperidine in DMF)[1].Expected to be acid-labile (e.g., TFA).The fluorenyl group's stability is compromised by base-induced elimination, while simple alkyl-oxycarbonyl groups are susceptible to acid-catalyzed cleavage.
Orthogonality Compatible with acid-labile side-chain protecting groups (Fmoc/tBu strategy)[3].Would require a base-labile or otherwise orthogonally protected side-chain strategy.The choice of α-amino protecting group dictates the required stability of the side-chain protecting groups.
Racemization Risk Low, but a known concern for hindered amino acids[9][10].Theoretically low, as it is a urethane-based protecting group[11].The urethane functionality in both protecting groups helps to maintain the stereochemical integrity of the α-carbon during activation.
Byproducts of Deprotection Dibenzofulvene (requires scavenging)[12].Isopropanol and Carbon Dioxide.The deprotection mechanism dictates the nature of the byproducts.

Experimental Workflows

To empirically validate the hypothetical advantages of Ipc-L-valine, a series of comparative experiments would be necessary. Below are detailed protocols for key steps in SPPS that would form the basis of such a study.

General Solid-Phase Peptide Synthesis (SPPS) Cycle

SPPS_Cycle Resin Resin with free amine Coupling Amino Acid Coupling (Fmoc-Val-OH or Ipc-Val-OH + Coupling Reagent) Resin->Coupling Wash1 Wash Coupling->Wash1 Capping Capping (Optional) Wash1->Capping Wash2 Wash Capping->Wash2 Deprotection Nα-Deprotection Wash2->Deprotection Wash3 Wash Deprotection->Wash3 Next_Cycle Ready for next cycle Wash3->Next_Cycle Protecting_Groups cluster_Fmoc Fmoc-L-Valine cluster_Ipc Isopropoxycarbonyl-L-Valine (Ipc-L-Valine) Fmoc_Val Ipc_Val

Caption: Chemical structures of Fmoc-L-valine and the hypothetical Ipc-L-valine.

Conclusion and Future Perspectives

Fmoc-L-valine remains the undisputed standard for the incorporation of valine in SPPS due to its well-characterized performance and compatibility with the robust Fmoc/tBu strategy. The challenges associated with its steric bulk are generally overcome through the use of advanced coupling reagents and optimized protocols.

The concept of Ipc-L-valine as a less sterically hindered alternative is chemically sound. Its potential advantages in coupling efficiency for difficult sequences warrant experimental investigation. However, its acid-lability would necessitate a shift in the overall synthetic strategy, moving away from the widely adopted Fmoc-based methods. The development and validation of such an alternative would require substantial research to establish its efficiency, impact on racemization, and compatibility with a full suite of orthogonal side-chain protecting groups.

For researchers currently engaged in peptide synthesis, Fmoc-L-valine is the reliable and well-supported choice. The exploration of alternatives like Ipc-L-valine represents a potential avenue for future optimization, particularly for the synthesis of highly complex and sterically demanding peptides.

References

  • Aggarwal, S., & Kumar, S. (2021). Solid-Phase Peptide Synthesis: A Critical Review. International Journal of Peptide Research and Therapeutics, 27(3), 1735–1764.
  • Albericio, F., et al. (2001). The solid-phase synthesis of peptides. Current Opinion in Chemical Biology, 5(5), 505-512.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154.
  • Nowick, J. S. (2017). A Practical Guide to Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 82(19), 9577–9594.
  • Pedras, B., et al. (2017). Racemization in peptide synthesis: a review. Organic & Biomolecular Chemistry, 15(48), 10011-10026.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • White, P. D., & Chan, W. C. (Eds.). (2000). Fmoc solid phase peptide synthesis: a practical approach. Oxford University Press.

Sources

A Comparative Guide for Peptide Synthesis: Cbz-L-valine versus Isopropoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth comparative analysis of two N-α-protecting groups for L-valine: the classical Benzyloxycarbonyl (Cbz) group and the less ubiquitous Isopropoxycarbonyl (iPoc) group. The selection of a protecting group is a cornerstone of synthetic strategy, directly impacting yield, purity, and the feasibility of complex peptide assembly. This document moves beyond a mere listing of facts to explain the causality behind experimental choices, grounding its protocols in established chemical principles.

Part 1: Foundational Principles of Amine Protection

In peptide synthesis, the nucleophilic α-amino group of an amino acid must be reversibly masked to prevent uncontrolled polymerization and to ensure sequential, directed amide bond formation.[1] An ideal protecting group must satisfy a stringent set of criteria: it must be introduced efficiently, remain stable throughout various coupling and deprotection cycles of other groups (orthogonality), and be cleaved under conditions that do not degrade the nascent peptide chain.[1]

The two molecules under consideration, Cbz-L-valine and Isopropoxycarbonyl-L-valine, both belong to the carbamate class of protecting groups, which are widely used due to their reliability and the generally non-nucleophilic nature of the protected nitrogen.[2] Their primary distinction, which dictates their strategic application, lies in their cleavage mechanisms.

G cluster_Cbz Cbz-L-valine cluster_iPoc Isopropoxycarbonyl-L-valine Cbz_structure Structure: Benzyl Carbamate Cbz_deprotection Deprotection: Hydrogenolysis Cbz_structure->Cbz_deprotection dictates iPoc_deprotection Deprotection: Acidolysis Cbz_deprotection->iPoc_deprotection Orthogonal Relationship iPoc_structure Structure: Isopropyl Carbamate iPoc_structure->iPoc_deprotection dictates

Figure 1: The core structural differences between Cbz and iPoc groups determine their orthogonal deprotection methods.

Part 2: Head-to-Head Technical Comparison

The strategic choice between Cbz and iPoc hinges on the overall synthetic plan, particularly the presence of other sensitive functional groups within the peptide sequence.

FeatureCbz-L-valine Isopropoxycarbonyl-L-valine
Protecting Group Benzyloxycarbonyl (Cbz or Z)Isopropoxycarbonyl (iPoc)
CAS Number 1149-26-4140923-27-9[3][4]
Molecular Formula C₁₃H₁₇NO₄C₉H₁₇NO₄[3][4]
Typical Introduction Reaction of L-valine with benzyl chloroformate under basic conditions.Reaction of L-valine with isopropyl chloroformate under basic conditions.[3]
Primary Deprotection Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[5]Acidolysis (e.g., Trifluoroacetic Acid - TFA). Inferred by analogy to Boc group.[5][6]
Deprotection Byproducts Toluene and CO₂Isopropanol, Propene, and CO₂
Orthogonality Orthogonal to acid-labile (Boc, iPoc) and base-labile (Fmoc) groups.[7][8]Orthogonal to hydrogenolysis-labile (Cbz) and base-labile (Fmoc) groups.[7][8]
Key Advantages Extremely mild, neutral deprotection conditions; extensive history of reliability.Avoids heavy metal catalysts; useful when hydrogenation is contraindicated.
Key Disadvantages Incompatible with reducible groups (e.g., Cys, Met, alkynes); requires specialized hydrogenation equipment.Strongly acidic conditions can cleave other acid-sensitive groups (e.g., Boc, trityl) and may degrade sensitive sequences.

Part 3: Mechanistic Deep Dive & Experimental Protocols

An expert understanding of the causality behind protection and deprotection is critical for troubleshooting and optimizing synthetic outcomes.

Cbz-L-valine: The Classic Choice

The Cbz group has been a mainstay in solution-phase peptide synthesis for decades due to its robustness.

Introduction Protocol (Self-Validating System): The introduction is a standard Schotten-Baumann reaction. The process is self-validating as the reaction progress can be monitored by TLC, and the product, N-Cbz-L-valine, is typically a stable, crystalline solid, easily purified by recrystallization.

  • Dissolution: Dissolve L-valine (1.0 eq) in 2M NaOH solution and cool to 0-5 °C in an ice bath.

  • Addition: While maintaining the temperature and pH (between 9-10), add benzyl chloroformate (Cbz-Cl, ~1.1 eq) portion-wise, concurrently with additional 2M NaOH to keep the pH constant.

  • Reaction: Stir vigorously at 0-5 °C for 1-2 hours.

  • Work-up: Wash the mixture with diethyl ether to remove excess Cbz-Cl. Acidify the aqueous layer to pH ~2 with cold 1M HCl.

  • Isolation: The product will precipitate as a white solid. Collect by filtration, wash with cold water, and dry under vacuum.

Deprotection via Catalytic Hydrogenolysis: This is the preferred method for Cbz removal. The reaction is clean, proceeding at neutral pH and atmospheric pressure.

cluster_workflow Cbz Deprotection Workflow A 1. Dissolve Cbz-Peptide in Methanol/Ethanol B 2. Add Pd/C Catalyst (10 mol%) A->B C 3. Purge with H₂ Gas (Balloon Pressure) B->C D 4. Stir at RT until Reaction Complete (TLC) C->D E 5. Filter through Celite to Remove Catalyst D->E F 6. Concentrate Filtrate to Yield Free Amine E->F

Figure 2: Standard workflow for the hydrogenolytic cleavage of a Cbz protecting group.

Protocol:

  • Setup: Dissolve the Cbz-protected peptide (1.0 eq) in methanol or ethanol.

  • Catalyst: Carefully add Palladium on carbon (10% Pd/C, ~10 mol%) to the solution.

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask and stir the suspension vigorously at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing with methanol.

  • Final Product: Concentrate the filtrate under reduced pressure to yield the deprotected peptide.

Isopropoxycarbonyl-L-valine: The Acid-Labile Alternative

The iPoc group is structurally analogous to the well-known tert-Butoxycarbonyl (Boc) group. While less common in the literature, its behavior can be reliably inferred from the extensive studies on Boc chemistry. It serves as an important orthogonal partner to the Cbz group.

Introduction Protocol (Inferred): The synthesis follows the same principle as for Cbz-L-valine, substituting benzyl chloroformate with isopropyl chloroformate.

  • Dissolution: Dissolve L-valine (1.0 eq) in an aqueous basic solution (e.g., Na₂CO₃ or NaOH) and cool to 0-5 °C.

  • Addition: Add isopropyl chloroformate (~1.1 eq) dropwise while maintaining a basic pH.

  • Reaction & Work-up: Follow the same procedure as for Cbz-L-valine (Section 3.1) to isolate the N-iPoc-L-valine product.

Deprotection via Acidolysis (Inferred Mechanism): The cleavage mechanism is expected to proceed via an E1 pathway, analogous to Boc deprotection. The acid protonates the carbamate, leading to the formation of a stable secondary carbocation (isopropyl cation), which is more stable than a primary cation but less stable than the tertiary cation from a Boc group. This suggests that slightly stronger acidic conditions or longer reaction times may be required compared to Boc cleavage.

G iPoc_Peptide iPoc-Protected Peptide Protonation Protonation (TFA) iPoc_Peptide->Protonation + H⁺ Carbocation Loss of Isopropyl Cation & CO₂ Protonation->Carbocation Elimination Free_Amine Deprotected Peptide Carbocation->Free_Amine

Figure 3: The inferred E1 mechanism for the acid-catalyzed deprotection of the iPoc group.

Protocol (General, based on Boc-chemistry):

  • Solution: Dissolve the iPoc-protected peptide in dichloromethane (DCM).

  • Reagent: Add Trifluoroacetic Acid (TFA), typically in a 25-50% v/v solution with DCM. Scavengers like triisopropylsilane (TIS) or water (~2.5% each) should be included to trap the reactive isopropyl cation.

  • Reaction: Stir the solution at room temperature for 1-3 hours, monitoring by LC-MS or TLC.

  • Isolation: Remove the TFA and DCM under reduced pressure (often co-evaporating with toluene).

  • Precipitation: Precipitate the deprotected peptide by adding cold diethyl ether, collect by centrifugation or filtration, and dry under vacuum.

Part 4: Strategic Synthesis Considerations

  • When to Choose Cbz-L-valine: Cbz is the group of choice for solution-phase synthesis when the peptide sequence lacks easily reducible functional groups. Its stability to both acidic and basic conditions makes it highly compatible with orthogonal Boc and Fmoc strategies for protecting other residues.[9]

  • When to Choose Isopropoxycarbonyl-L-valine: iPoc should be considered when catalytic hydrogenation is undesirable. This is crucial for peptides containing sulfur (methionine, cysteine), nitro groups, or alkynes. Its acid-lability makes it a direct orthogonal partner to Cbz, allowing for selective deprotection in a multi-protected fragment.

Part 5: Conclusion

The selection between Cbz-L-valine and Isopropoxycarbonyl-L-valine is a clear exercise in strategic planning based on orthogonal compatibility. Cbz-L-valine offers a robust, historically validated protecting group removable under exceptionally mild, neutral conditions, its primary limitation being its incompatibility with hydrogenation. Isopropoxycarbonyl-L-valine , while less documented, functions as a valuable acid-labile alternative, providing a crucial tool for syntheses where hydrogenation is not an option. The judicious application of these protecting groups, grounded in a firm understanding of their respective deprotection mechanisms, empowers the synthetic chemist to construct complex peptide architectures with precision and efficiency.

References

  • Albericio, F. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(2), 123-139. Available at: [Link]

  • Ashenhurst, J. (2018). Cleavage Of Ethers With Acid. Master Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2024). Reactions of Ethers: Acidic Cleavage. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Lefebvre, F. (2023). Synthesis method of N-methoxycarbonyl group-L-valine. Google Patents. CN105949085A.
  • MDPI. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(21), 7239. Available at: [Link]

  • Frontiers in Chemistry. (2019). N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers in Chemistry, 7, 183. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by carbamate cleavage. Available at: [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

  • Barany, G., & Merrifield, R. B. (1979). A new set of orthogonal protecting groups. Journal of the American Chemical Society, 101(12), 3384-3386. (Note: This is a foundational reference for the concept, specific content not directly browsed).
  • ChemSrc. (2025). isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 534791, (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. Available at: [Link]

  • CEM Corporation. (n.d.). Protection and Deprotection. Available at: [Link]

Sources

The Isopropoxycarbonyl (iPoc) Protecting Group: A Comparative Guide for Amine Protection in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of multistep organic synthesis, particularly in the development of peptide-based therapeutics and complex molecules, the strategic use of protecting groups is a cornerstone of success. The selection of an appropriate amine protecting group is critical, dictating not only the synthetic route but also influencing yield, purity, and scalability. While the Boc, Cbz, and Fmoc protecting groups have long been the workhorses in this field, the isopropoxycarbonyl (iPoc) group presents a compelling alternative with distinct advantages in specific synthetic contexts.

This guide provides an in-depth comparison of the iPoc protecting group against its more common counterparts, offering experimental insights and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.

The Critical Role of Amine Protection

The amino group is a versatile functional group, but its inherent nucleophilicity and basicity can lead to undesirable side reactions during synthesis.[1] Protecting groups are transient modifications that mask the reactivity of the amino group, allowing for chemical transformations to be carried out selectively at other sites of a molecule. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not compromise the integrity of the target molecule.[2] The concept of "orthogonality," where one protecting group can be selectively removed in the presence of others, is fundamental to the synthesis of complex molecules with multiple functional groups.[1][3]

Unveiling the Isopropoxycarbonyl (iPoc) Group

The isopropoxycarbonyl (iPoc) group is a carbamate-based amine protecting group. Structurally similar to the more familiar Boc and Cbz groups, it consists of an isopropoxy group attached to a carbonyl, which in turn is bonded to the amine nitrogen. This seemingly subtle difference in the alkyl portion of the carbamate imparts unique properties to the iPoc group, particularly concerning its stability and deprotection profile.

Comparative Analysis: iPoc vs. Boc, Cbz, and Fmoc

The true value of the iPoc group is best understood through a direct comparison with the most commonly used amine protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc).

Stability Profile

A key advantage of the iPoc group lies in its enhanced stability under acidic conditions compared to the Boc group. The Boc group is notoriously labile to strong acids like trifluoroacetic acid (TFA), which are often used for its removal.[] In contrast, the N-isopropoxycarbonyl group is significantly more resistant to cleavage under these conditions. This differential stability allows for the selective deprotection of a Boc group in the presence of an iPoc group, providing an additional layer of orthogonality in complex syntheses.

Table 1: Comparative Stability and Deprotection of Amine Protecting Groups

Protecting GroupStructureStable ToLabile To
iPoc IsopropoxycarbonylMild to moderate acids (e.g., TFA), BasesStrong acids (HF), Catalytic Hydrogenation
Boc tert-ButoxycarbonylBases, Catalytic HydrogenationStrong acids (TFA, HCl)
Cbz CarboxybenzylAcids, BasesCatalytic Hydrogenation, Strong acids (HBr/AcOH)
Fmoc 9-FluorenylmethyloxycarbonylAcids, Catalytic HydrogenationBases (e.g., Piperidine)

This enhanced acid stability makes the iPoc group an excellent choice for the protection of side chains, such as the ε-amino group of lysine, in peptide synthesis strategies that employ Boc for N-terminal protection.

Deprotection Strategies

The removal of the iPoc group is typically achieved under conditions that are orthogonal to the deprotection of Fmoc and, to some extent, Boc. The two primary methods for iPoc cleavage are:

  • Catalytic Hydrogenation: Similar to the Cbz group, the iPoc group can be removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) and a hydrogen source.[5] This method is exceptionally mild and preserves the integrity of most other functional groups, making it highly valuable in the synthesis of sensitive molecules.

  • Strong Acid Cleavage: While stable to TFA, the iPoc group can be cleaved by treatment with very strong acids, such as anhydrous hydrogen fluoride (HF).[6][7] This method is often employed in the final deprotection step of Boc-based solid-phase peptide synthesis (SPPS) to simultaneously cleave the peptide from the resin and remove all acid-labile side-chain protecting groups.[6]

The ability to be removed by both catalytic hydrogenation and strong acid provides synthetic flexibility. For instance, in a molecule containing both an iPoc and a Cbz group, selective deprotection might be challenging due to their shared lability to hydrogenolysis. However, the option of using strong acid for iPoc removal offers a potential workaround.

Impact on Solubility and Crystallization

The choice of protecting group can significantly influence the physicochemical properties of the protected amino acid or peptide, including its solubility and propensity to crystallize. While comprehensive comparative data for the iPoc group is not as readily available as for more common protecting groups, some general principles can be applied.

The isopropoxy group is less bulky and slightly more polar than the tert-butoxy group of Boc. This subtle difference may influence the packing of molecules in the solid state and their interaction with solvents. In some instances, Boc-protected amino acids and peptide fragments exhibit good crystallizability.[6] The impact of the iPoc group on these properties is an area that warrants further investigation, as enhanced solubility can be advantageous in solution-phase synthesis, while good crystallinity is beneficial for purification. The solubility of protected amino acids is a complex interplay between the properties of the protecting group and the amino acid side chain.[8]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of an amine with the iPoc group and its subsequent deprotection.

Protection of an Amine with Isopropoxycarbonyl Chloride (iPoc-Cl) under Schotten-Baumann Conditions

This protocol describes the general procedure for the N-protection of a primary or secondary amine using isopropyl chloroformate.

G cluster_0 Protection Workflow A Dissolve Amine B Add Base & Cool A->B Aq. Base C Add iPoc-Cl B->C Dropwise D Reaction C->D Stir E Work-up D->E Extraction F Purification E->F Chromatography

Figure 1: General workflow for the protection of an amine with iPoc-Cl.

Materials:

  • Amine substrate

  • Isopropyl chloroformate (iPoc-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane (or another suitable organic solvent like THF or acetone)

  • Water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

Procedure:

  • Dissolution of Amine: In a round-bottom flask, dissolve the amine substrate in a mixture of dioxane and water.

  • Addition of Base: Add sodium carbonate (approximately 2 equivalents relative to the amine) to the solution. Cool the mixture to 0 °C in an ice bath with vigorous stirring.[9]

  • Addition of iPoc-Cl: Slowly add isopropyl chloroformate (1.1 to 1.5 equivalents) to the cooled, stirring mixture. Ensure the temperature remains at or below 5 °C during the addition.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-iPoc protected amine.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Deprotection of an N-iPoc Protected Amine via Catalytic Hydrogenation

This protocol outlines a general procedure for the removal of the iPoc group using catalytic transfer hydrogenation.

G cluster_1 Deprotection Workflow (Hydrogenation) A Dissolve Substrate B Add Catalyst & H₂ Source A->B Inert atm. C Reaction B->C Stir at RT D Filtration C->D Filter through Celite E Concentration D->E Evaporation

Figure 2: General workflow for catalytic hydrogenation deprotection of an N-iPoc group.

Materials:

  • N-iPoc protected amine

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate or hydrogen gas (H₂)

  • Methanol or Ethanol

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Setup: To a round-bottom flask containing the N-iPoc protected amine, add methanol or ethanol as the solvent.

  • Addition of Catalyst and Hydrogen Source: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution. Then, add ammonium formate (3-5 equivalents) as the hydrogen donor.[5] Alternatively, the reaction can be performed under an atmosphere of hydrogen gas.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethanol.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure to obtain the deprotected amine. Further purification may be performed if necessary.

Deprotection of an N-iPoc Protected Peptide via HF Cleavage

This is a specialized procedure that requires a dedicated HF cleavage apparatus and should only be performed by trained personnel with appropriate safety precautions.

Materials:

  • iPoc-protected peptide-resin

  • Anhydrous hydrogen fluoride (HF)

  • Scavengers (e.g., anisole, p-cresol)

  • HF cleavage apparatus

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Preparation: Place the dried iPoc-protected peptide-resin in the reaction vessel of the HF apparatus. Add the appropriate scavengers (e.g., a mixture of anisole and p-cresol) to trap carbocations generated during cleavage.[10]

  • HF Distillation: Cool the reaction vessel with a dry ice/acetone bath. Carefully distill anhydrous HF into the reaction vessel.

  • Cleavage Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours.[6]

  • HF Removal: After the reaction is complete, remove the HF by a stream of nitrogen gas or under vacuum, ensuring it is trapped appropriately.

  • Peptide Precipitation: Triturate the residue with cold diethyl ether to precipitate the crude peptide.

  • Washing and Isolation: Wash the precipitated peptide several times with cold diethyl ether by centrifugation and decantation to remove the scavengers and other organic-soluble impurities.

  • Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mechanistic Considerations

The deprotection mechanisms of the different protecting groups are key to understanding their stability and orthogonality.

G cluster_0 Deprotection Pathways cluster_boc Boc Deprotection (Acid-Labile) cluster_cbz Cbz/iPoc Deprotection (Hydrogenolysis) cluster_fmoc Fmoc Deprotection (Base-Labile) Boc_Protected R-NH-Boc Boc_Protonated R-NH-Boc(H⁺) Boc_Protected->Boc_Protonated H⁺ tButyl_Cation t-Butyl Cation Boc_Protonated->tButyl_Cation Carbamic_Acid R-NH-COOH Boc_Protonated->Carbamic_Acid Amine_Boc R-NH₂ Carbamic_Acid->Amine_Boc -CO₂ Cbz_Protected R-NH-Cbz/iPoc Adsorbed_Complex [Catalyst Complex] Cbz_Protected->Adsorbed_Complex H₂/Pd-C Amine_Cbz R-NH₂ Adsorbed_Complex->Amine_Cbz Byproducts Toluene/Propane + CO₂ Adsorbed_Complex->Byproducts Fmoc_Protected R-NH-Fmoc Fmoc_Anion [Fmoc Anion] Fmoc_Protected->Fmoc_Anion Base (Piperidine) Dibenzofulvene Dibenzofulvene Fmoc_Anion->Dibenzofulvene Carbamate_Anion [R-NH-COO]⁻ Fmoc_Anion->Carbamate_Anion Amine_Fmoc R-NH₂ Carbamate_Anion->Amine_Fmoc -CO₂

Figure 3: Simplified mechanistic overview of the deprotection of Boc, Cbz/iPoc, and Fmoc protecting groups.

  • Boc Deprotection: The acid-catalyzed removal of the Boc group proceeds through the formation of a stable tert-butyl cation. The increased stability of this tertiary carbocation is the reason for the high acid lability of the Boc group. The isopropyl cation that would be formed from the iPoc group is a less stable secondary carbocation, hence the greater acid stability of iPoc.

  • Cbz and iPoc Deprotection by Hydrogenolysis: This process involves the cleavage of the benzylic C-O bond for Cbz or the isopropylic C-O bond for iPoc on the surface of a heterogeneous catalyst. The reaction is typically clean, with the byproducts being toluene and carbon dioxide for Cbz, and propane and carbon dioxide for iPoc.

  • Fmoc Deprotection: The base-labile nature of the Fmoc group is due to the acidic proton on the fluorenyl ring system. Deprotonation by a base like piperidine initiates an E1cB-type elimination, leading to the formation of dibenzofulvene and the release of the carbamate, which then decarboxylates to the free amine.

Conclusion and Future Perspectives

The isopropoxycarbonyl (iPoc) protecting group offers a valuable addition to the synthetic chemist's toolbox, particularly in scenarios where enhanced acid stability compared to the Boc group is required. Its orthogonality with the base-labile Fmoc group and its removability under both catalytic hydrogenation and strong acid conditions provide a high degree of synthetic flexibility.

While the iPoc group is not as widely used as Boc, Cbz, or Fmoc, its unique properties make it a powerful tool for specific applications, such as the side-chain protection of lysine in complex peptide synthesis. Further research into the quantitative aspects of its deprotection kinetics and its influence on the solubility and crystallization of protected fragments will undoubtedly lead to its broader adoption in the synthesis of novel therapeutics and complex organic molecules. For the discerning synthetic chemist, the iPoc group represents an opportunity to navigate challenging synthetic landscapes with greater precision and control.

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. (n.d.). PubMed Central. Retrieved January 21, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4486450/
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences. Retrieved January 21, 2026, from https://www.bocsci.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (n.d.). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.
  • HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. (2014, June 4). Saurabh Khadse. Retrieved January 21, 2026, from https://saurabhkhadse.files.wordpress.
  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved January 21, 2026, from https://www.masterorganicchemistry.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved January 21, 2026, from https://www.aapptec.
  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. (n.d.). BOC Sciences. Retrieved January 21, 2026, from https://www.bocsci.
  • CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. (n.d.). Google Patents. Retrieved January 21, 2026, from https://patents.google.
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth. Retrieved January 21, 2026, from https://www.biosynth.com/uploads/peptides/BIOSYNTH_peptide_synthesis_protecting_groups.pdf
  • PT91530A - PROCESS FOR THE PREPARATION OF PEPTIDE INHIBITORS OF HIV UTI PROTEASE FOR THE TREATMENT OF AIDS. (n.d.). Google Patents. Retrieved January 21, 2026, from https://patents.google.
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved January 21, 2026, from https://digitalcommons.uri.edu/cgi/viewcontent.cgi?article=1158&context=oa_diss
  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. (n.d.). PubMed Central. Retrieved January 21, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6882061/
  • Hydrogenation of Carbamates, Ureas, and Polyurethanes Using Heterogeneous Catalysts. (n.d.). ACS Publications. Retrieved January 21, 2026, from https://pubs.acs.org/doi/10.1021/acssuschemeng.0c03164
  • Schotten-Baumann Reaction. (2017, March 7). Lokey Lab Protocols. Retrieved January 21, 2026, from http://lokey-lab-protocols.wikidot.com/schotten-baumann-reaction
  • Highly selective customized reduction products for hydrogenation of CO2-derived urea derivatives or carbamates. (n.d.). National Institutes of Health. Retrieved January 21, 2026, from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11295280/
  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). PubMed. Retrieved January 21, 2026, from https://pubmed.ncbi.nlm.nih.gov/38180424/
  • Protecting Groups in Peptide Synthesis. (n.d.). PubMed. Retrieved January 21, 2026, from https://pubmed.ncbi.nlm.nih.gov/29854044/
  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved January 21, 2026, from https://digitalcommons.uri.edu/oa_diss/159/
  • Novel deprotection method of Fmoc group under neutral hydrogenation conditions. (n.d.). ResearchGate. Retrieved January 21, 2026, from https://www.researchgate.
  • Hydrogenation side product: potential mechanisms for C-C bond making. (2016, October 25). Chemistry Stack Exchange. Retrieved January 21, 2026, from https://chemistry.stackexchange.com/questions/63243/hydrogenation-side-product-potential-mechanisms-for-c-c-bond-making
  • EP3269718A1 - Process for the deprotection of a carbapenem by heterogeneous catalytic hydrogenation with hydrogen in the presence of an organic amine. (n.d.). Google Patents. Retrieved January 21, 2026, from https://patents.google.
  • Schotten–Baumann reaction. (n.d.). Grokipedia. Retrieved January 21, 2026, from https://grokipedia.org/Schotten-Baumann_reaction
  • The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. (2021, May 1). PubMed. Retrieved January 21, 2026, from https://pubmed.ncbi.nlm.nih.gov/33631265/
  • De-protection of N-Benzyl groups. (2019, October 30). Sciencemadness.org. Retrieved January 21, 2026, from https://www.sciencemadness.org/whisper/viewthread.php?tid=112049
  • Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts. Retrieved January 21, 2026, from https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Vollhardt_and_Schore)/08%3A_Reactions_of_Alkenes/8.
  • Dual protection of amino functions involving Boc. (n.d.). Royal Society of Chemistry. Retrieved January 21, 2026, from https://pubs.rsc.org/en/content/articlelanding/2016/ob/c6ob01198h
  • Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from https://www.organic-chemistry.org/protectivegroups.htm
  • Schotten–Baumann reaction. (n.d.). Wikipedia. Retrieved January 21, 2026, from https://en.wikipedia.org/wiki/Schotten%E2%80%93Baumann_reaction
  • CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. (n.d.). Rhodium.ws. Retrieved January 21, 2026, from http://www.rhodium.ws/chemistry/cth.
  • The Solubility of Proteins in Organic Solvents. (n.d.). SciSpace. Retrieved January 21, 2026, from https://typeset.io/papers/the-solubility-of-proteins-in-organic-solvents-1y0x8z9q
  • Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved January 21, 2026, from https://www.masterorganicchemistry.com/2010/10/06/functional-groups/
  • 1 Protection Reactions. (n.d.). Wiley-VCH. Retrieved January 21, 2026, from https://application.wiley-vch.de/books/sample/3527335749_c01.pdf
  • Fmoc Resin Cleavage and Deprotection. (n.d.). Sigma-Aldrich. Retrieved January 21, 2026, from https://www.sigmaaldrich.com/US/en/technical-documents/protocol/protein-biology/peptide-synthesis/fmoc-resin-cleavage-and-deprotection
  • A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz. (n.d.). Benchchem. Retrieved January 21, 2026, from https://www.benchchem.com/uploads/A-Comparative-Guide-to-Protecting-Groups-in-Peptide-Synthesis-Fmoc-Boc-and-Cbz.pdf
  • Protecting Groups in Peptide Synthesis. (n.d.). Biosynth. Retrieved January 21, 2026, from https://www.biosynth.com/uploads/peptides/BIOSYNTH_peptide_synthesis_protecting_groups.pdf
  • Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride. (n.d.). Benchchem. Retrieved January 21, 2026, from https://www.benchchem.com/uploads/Application-Notes-and-Protocols-for-the-Schotten-Baumann-Reaction-with-3-4-5-Trimethoxybenzoyl-Chloride.pdf
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. (2025, August 11). PubMed. Retrieved January 21, 2026, from https://pubmed.ncbi.nlm.nih.gov/38282006/

Sources

A Comparative Guide to the Mass Spectrometry Analysis of Peptides with Isopropoxycarbonyl-l-valine Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of proteomics and peptide analysis, derivatization strategies are paramount for enhancing the performance of mass spectrometry (MS). This guide provides an in-depth technical comparison of N-terminal peptide derivatization using Isopropoxycarbonyl-l-valine (Val-Nsc), a less documented but potentially valuable reagent. While direct literature on the mass spectrometric application of Val-Nsc is sparse, this document extrapolates its expected behavior based on the well-established principles of N-alkoxycarbonyl chemistry and compares it theoretically with commonly employed derivatization techniques. We will explore the underlying chemical principles, hypothesized fragmentation patterns, and potential benefits in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows. This guide aims to provide a robust theoretical framework and practical, albeit hypothetical, protocols to stimulate further investigation into this promising area of peptide analysis.

Introduction: The Challenge of Peptide Analysis by Mass Spectrometry

Mass spectrometry has become an indispensable tool for the identification and quantification of peptides and proteins.[1] However, the intrinsic properties of peptides can present significant analytical challenges. These include:

  • Variable Ionization Efficiency: Peptides in a complex mixture exhibit a wide range of ionization efficiencies in electrospray ionization (ESI), leading to biased detection where certain peptides dominate the spectrum while others remain undetected.[2][3]

  • Complex Fragmentation Spectra: Collision-induced dissociation (CID) of peptides can produce complex tandem mass spectra, sometimes lacking a complete series of fragment ions, which can complicate de novo sequencing and database searching.[1][4]

  • Poor Chromatographic Retention: Highly hydrophilic peptides are often poorly retained on reversed-phase liquid chromatography (RPLC) columns, leading to co-elution with the solvent front and suppression of their signal.

To mitigate these challenges, chemical derivatization of peptides has emerged as a powerful strategy to improve their analytical characteristics.[2][5] N-terminal derivatization, in particular, offers a way to uniformly alter the properties of all peptides in a sample.

Isopropoxycarbonyl-l-valine (Val-Nsc): A Theoretical Overview

Isopropoxycarbonyl-l-valine is a derivative of the amino acid valine where the N-terminus is protected by an isopropoxycarbonyl group. While primarily documented in the context of peptide synthesis, its chemical properties suggest potential as an N-terminal derivatization agent for analytical purposes.[6]

The derivatization reaction would proceed via the activation of the Val-Nsc carboxyl group, followed by reaction with the primary amines (N-terminus and lysine side chains) of target peptides. A more targeted N-terminal derivatization could potentially be achieved by controlling the reaction pH.

Key Hypothesized Attributes of Val-Nsc Derivatization:

  • Increased Hydrophobicity: The addition of the isopropoxycarbonyl and valine moieties would increase the overall hydrophobicity of the derivatized peptides, leading to improved retention on RPLC columns.[7][8]

  • Neutral Blocking Group: The isopropoxycarbonyl group is neutral and stable, which can simplify the charge state distribution of derivatized peptides.

  • Predictable Fragmentation: The urethane linkage formed is expected to influence the fragmentation pattern in a predictable manner, potentially favoring the formation of specific ion series.

Comparative Analysis with Established N-Terminal Derivatization Reagents

To understand the potential advantages and disadvantages of Val-Nsc, we compare it theoretically with several widely used N-terminal derivatization reagents.

FeatureIsopropoxycarbonyl-l-valine (Val-Nsc) (Hypothesized)Dimethyl Labeling(N-Succinimidyloxycarbonylmethyl)tris(2,4,6-trimethoxyphenyl)phosphonium Bromide (TMPP)Isobaric Tags (iTRAQ/TMT)
Primary Function Increased hydrophobicity, fragmentation controlQuantitative analysis (stable isotope labeling)Enhanced ionization efficiency (fixed positive charge)Multiplexed quantitative analysis
Effect on Ionization Moderate enhancement due to increased surface activityMinimalSignificant enhancementModerate enhancement
Effect on Retention Time Significant increaseMinimal increaseSignificant increaseModerate increase
Fragmentation Pattern Potentially directs fragmentation, may produce characteristic neutral lossesNo significant alteration of backbone fragmentationPromotes formation of a- and b-type ionsGenerates reporter ions for quantification
Suitability for Quantification Not inherently suited for quantitative analysis unless isotopically labeled versions are synthesized.Excellent for relative quantification.Not primarily for quantification.Excellent for multiplexed relative quantification.
Reagent Availability Not commercially available as a peptide derivatization reagent.Readily available and cost-effective.Commercially available.Commercially available, but can be expensive.

Experimental Protocols (Hypothetical)

The following protocols are proposed based on standard procedures for N-terminal peptide derivatization and would require empirical optimization.

Synthesis of Isopropoxycarbonyl-l-valine

Isopropoxycarbonyl-l-valine can be synthesized by reacting L-valine with isopropyl chloroformate in an alkaline aqueous solution.[9][10]

Materials:

  • L-Valine

  • Isopropyl chloroformate

  • Sodium hydroxide

  • Diethyl ether

  • Hydrochloric acid

Procedure:

  • Dissolve L-valine in 1M sodium hydroxide solution and cool to 0°C.

  • Slowly add isopropyl chloroformate while maintaining the pH at 9-10 with the addition of 2M sodium hydroxide.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • Wash the reaction mixture with diethyl ether to remove any unreacted chloroformate.

  • Acidify the aqueous layer to pH 2-3 with 2M hydrochloric acid.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Isopropoxycarbonyl-l-valine.

Peptide Derivatization with Val-Nsc

Materials:

  • Lyophilized peptide sample

  • Isopropoxycarbonyl-l-valine

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • 0.1% Trifluoroacetic acid (TFA) in water

Procedure:

  • Activate the Isopropoxycarbonyl-l-valine by reacting it with DCC and NHS in anhydrous DMF to form the NHS ester.

  • Dissolve the lyophilized peptide sample in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).

  • Add the activated Val-Nsc-NHS ester to the peptide solution.

  • Add a small amount of an organic co-solvent like acetonitrile if peptide solubility is an issue.

  • Incubate the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by adding an amine-containing buffer or hydroxylamine.

  • Acidify the reaction mixture with 0.1% TFA.

  • Desalt the derivatized peptides using a C18 solid-phase extraction (SPE) cartridge prior to LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A nano-flow liquid chromatography system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

LC Conditions:

  • Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 60 minutes.

  • Flow Rate: 300 nL/min.

MS Conditions:

  • Ionization Mode: Positive electrospray ionization.

  • MS1 Scan Range: m/z 350-1500.

  • MS/MS: Data-dependent acquisition (DDA) of the top 10 most intense precursor ions.

  • Activation Type: Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD).

  • Collision Energy: Normalized collision energy of 27-30%.

Predicted Fragmentation Behavior of Val-Nsc Derivatized Peptides

Based on the fragmentation of other N-terminally modified peptides, we can predict the following for Val-Nsc derivatives under CID:

  • Dominant y- and b-ions: The primary fragmentation pathway is expected to be cleavage of the peptide backbone, resulting in the formation of y- and b-ion series.

  • Characteristic Neutral Loss: The isopropoxycarbonyl group may undergo a characteristic neutral loss of isopropylene (42 Da) or propene and carbon dioxide (86 Da). This would result in a satellite peak for the precursor ion and b-ions.

  • Enhanced b1-ion: The presence of the Val-Nsc group might stabilize the b1-ion, making it more readily observable than in underivatized peptides.

Visualizations

Derivatization_Reaction Peptide Peptide (N-terminus) DerivatizedPeptide Derivatized Peptide Peptide->DerivatizedPeptide Coupling Reaction (pH 8) ValNsc Isopropoxycarbonyl-l-valine-NHS ester ValNsc->DerivatizedPeptide

Caption: Proposed reaction for N-terminal peptide derivatization with Val-Nsc.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Protein Protein Sample Digestion Tryptic Digestion Protein->Digestion Peptides Peptide Mixture Digestion->Peptides Derivatization Val-Nsc Derivatization Peptides->Derivatization Desalting SPE Desalting Derivatization->Desalting LCMS nanoLC-MS/MS Desalting->LCMS DataAnalysis Data Analysis LCMS->DataAnalysis Fragmentation_Pattern ValNsc Val-Nsc AA1 AA1 ValNsc->AA1 AA2 AA2 AA1->AA2 AA3 AA3 AA2->AA3 b1 b1+ b1->AA1 b-ion b2 b2+ b2->AA2 b-ion y1 y1+ y1->AA2 y-ion y2 y2+ y2->AA1 y-ion

Caption: Predicted fragmentation of a Val-Nsc derivatized peptide.

Conclusion and Future Perspectives

While the application of Isopropoxycarbonyl-l-valine for the mass spectrometric analysis of peptides is not yet established in the scientific literature, this guide provides a theoretical framework for its potential utility. The hypothesized benefits of increased hydrophobicity and predictable fragmentation warrant experimental investigation. Future studies should focus on optimizing the derivatization protocol, characterizing the fragmentation patterns of Val-Nsc derivatized peptides across a range of sequences, and quantitatively comparing its performance against established methods. The development of isotopically labeled Val-Nsc reagents could also open avenues for its use in quantitative proteomics. This guide serves as a call to the research community to explore the potential of this and other novel derivatization strategies to further advance the capabilities of peptide mass spectrometry.

References

  • Cárdenas, M. S., van der Heeft, E., & de Jong, A. P. (1997). On-line derivatization of peptides for improved sequence analysis by micro-column liquid chromatography coupled with electrospray ionization-tandem mass spectrometry. Rapid communications in mass spectrometry, 11(12), 1271–1278.
  • Cociorva, D., Tăbăran, F., & Bele, C. (2007). Enhancing electrospray ionization efficiency of peptides by derivatization. Journal of the American Society for Mass Spectrometry, 18(11), 2018–2026.
  • Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press.
  • Kruve, A., & Lõkov, M. (2017). Derivatization for LC/MS: A tutorial. Analytica Chimica Acta, 991, 1-13.
  • Orsburn, B., & Fields, J. K. (2012). Alkylating tryptic peptides to enhance electrospray ionization mass spectrometry analysis. Journal of proteome research, 11(11), 5449–5456.
  • PubChem. (n.d.). (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid. Retrieved from [Link]

  • Steen, H., & Mann, M. (2004). The ABC's (and XYZ's) of peptide sequencing. Nature reviews Molecular cell biology, 5(9), 699–711.
  • van den Berg, M. A., & Thomas, D. (1967). Amino-acid sequence study in peptides by mass spectometry—III Investigation of ethyoxycarbonyl-peptide methyl esters. Recueil des Travaux Chimiques des Pays-Bas, 86(6), 641-648.
  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. Methods, 35(3), 211-222.
  • Zhang, H., & Stenoien, D. L. (2016). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current protocols in molecular biology, 114, 10.25. 1-10.25. 16.
  • Google Patents. (2016). CN105949085A - Synthesis method of N-methoxycarbonyl group-L-valine.
  • Chemsrc. (n.d.). isopropoxycarbonyl-l-valine | CAS#:140923-27-9. Retrieved from [Link]

  • Noga, M. J., Lewandowski, J. J., Suder, P., & Silberring, J. (2005). An enhanced method for peptides sequencing by N-terminal derivatization and MS. Proteomics, 5(17), 4367–4375.
  • Liigand, P., Kaupmees, K., & Kruve, A. (2019). Influence of the amino acid composition on the ionization efficiencies of small peptides. Journal of mass spectrometry, 54(6), 481–487.
  • Mirzaei, H., & Regnier, F. (2006). Enhancing electrospray ionization efficiency of peptides by derivatization. Analytical chemistry, 78(13), 4175–4183.
  • Ramesh, V., Srinivas, R., Ramakrishna, V., & Jayathirtha Rao, V. (2009). Mass spectral study of hybrid peptides derived from (R)-aminoxy ester and β-amino acids: The influence of aminoxy peptide bond (CO–NH–O) on peptide fragmentation under electrospray ionization conditions. Journal of Mass Spectrometry, 44(7), 1078-1088.
  • PrepChem.com. (n.d.). Synthesis of N-CBZ-L-prolyl-L-valine. Retrieved from [Link]

  • Scilit. (n.d.). Amino‐acid sequence study in peptides by mass spectometry—III Investigation of ethyoxycarbonyl‐peptide methyl esters. Retrieved from [Link]

  • Barber, M., Jolles, P., Vilkas, E., & Lederer, E. (1965). Mass spectrometry of natural and synthetic peptide derivatives.
  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Pandey, A., & Mann, M. (2000). Proteomics to study genes and genomes.
  • Han, X., Aslanian, A., & Yates, J. R. (2008). Mass spectrometry for proteomics. Current opinion in chemical biology, 12(5), 483-490.
  • Tabb, D. L., Bandeira, N., & Pevzner, P. A. (2007). Peptide identification by tandem mass spectrometry with alternate fragmentation modes. Journal of proteome research, 6(10), 3847–3855.
  • Vessecchi, R., & Galembeck, S. E. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.
  • Röst, H. L., Liu, Y., D'Agostino, G., Zanella, M., Schiess, R., He, J., ... & Aebersold, R. (2016). Conserved peptide fragmentation as a benchmarking tool for mass spectrometers and a discriminating feature for targeted proteomics. Molecular & Cellular Proteomics, 15(1), 257-270.
  • Science Ready. (2021, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. [Link]

Sources

A Comparative Guide to the 1H NMR Characterization of Isopropoxycarbonyl-L-valine for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of peptide synthesis and drug development, the precise structural elucidation of N-protected amino acids is a cornerstone of quality control and synthetic success. Isopropoxycarbonyl-L-valine, a key building block, demands rigorous characterization to ensure its identity, purity, and stereochemical integrity. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of Isopropoxycarbonyl-L-valine, benchmarked against alternative analytical techniques. Our focus is to equip researchers, scientists, and drug development professionals with the expertise to make informed decisions in their analytical workflows.

The Central Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy stands as the preeminent technique for the structural analysis of organic molecules like Isopropoxycarbonyl-L-valine. Its power lies in providing detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For a protected amino acid, this translates to a comprehensive molecular fingerprint, confirming the presence of the N-protecting group, the integrity of the amino acid scaffold, and, with the use of chiral auxiliaries, its enantiomeric purity.

Predicted ¹H NMR Spectrum of Isopropoxycarbonyl-L-valine

The expected ¹H NMR spectrum in a deuterated solvent like chloroform (CDCl₃) would exhibit the following key signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically in the range of 10-12 ppm. Its broadness is a result of hydrogen bonding and exchange with trace amounts of water.

  • Amide Proton (-NH-): A doublet in the region of 5.0-6.5 ppm. The coupling to the adjacent α-proton (Hα) will result in this splitting. The exact chemical shift is sensitive to solvent and concentration.

  • Isopropoxycarbonyl Methine Proton (-O-CH(CH₃)₂): A septet, appearing further downfield due to the deshielding effect of the adjacent oxygen atom, likely in the 4.8-5.0 ppm range. This proton is coupled to the six equivalent methyl protons of the isopropoxycarbonyl group.

  • α-Proton (Hα): A doublet of doublets, expected around 4.0-4.3 ppm. It is coupled to both the amide proton and the β-proton (Hβ).

  • β-Proton (Hβ): A multiplet, anticipated in the 2.0-2.3 ppm range. This proton is coupled to the α-proton and the two diastereotopic methyl groups of the valine side chain.

  • Isopropoxycarbonyl Methyl Protons (-O-CH(CH₃)₂): A doublet at approximately 1.2-1.4 ppm, integrating to six protons. These two methyl groups are chemically equivalent and are coupled to the isopropoxycarbonyl methine proton.

  • Valine Side Chain Methyl Protons (-CH(CH₃)₂): Two distinct doublets in the upfield region of 0.9-1.1 ppm, each integrating to three protons. These methyl groups are diastereotopic due to the chiral center at the α-carbon and will therefore have slightly different chemical shifts and will each be split into a doublet by the β-proton.

Table 1: Predicted ¹H NMR Data for Isopropoxycarbonyl-L-valine in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-COOH10.0 - 12.0br s-1H
-NH-5.0 - 6.5d~8-101H
-O-CH(CH₃)₂4.8 - 5.0sept~6-71H
4.0 - 4.3dd~8-10, ~4-51H
2.0 - 2.3m-1H
-O-CH(CH₃)₂1.2 - 1.4d~6-76H
-CH(CH₃)₂0.9 - 1.1d~76H

br s = broad singlet, d = doublet, dd = doublet of doublets, sept = septet, m = multiplet

A Comparative Analysis of Characterization Techniques

While ¹H NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. Here, we compare ¹H NMR with other common analytical methods.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a primary confirmation of its identity.[4] For Isopropoxycarbonyl-L-valine, the expected molecular ion peak would correspond to its molecular formula (C₉H₁₇NO₄). High-resolution mass spectrometry (HRMS) can further provide the exact mass, confirming the elemental composition.

  • Advantages over ¹H NMR: Higher sensitivity, requiring smaller sample amounts. Provides a direct readout of molecular weight.

  • Limitations compared to ¹H NMR: Does not provide detailed structural information about the connectivity of atoms or stereochemistry. Isomeric compounds cannot be distinguished by mass alone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[5] For Isopropoxycarbonyl-L-valine, characteristic absorption bands would include:

  • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

  • An N-H stretch from the amide (~3300 cm⁻¹).

  • A C=O stretch from the urethane carbonyl (~1700-1720 cm⁻¹).

  • A C=O stretch from the carboxylic acid carbonyl (~1700-1725 cm⁻¹).

  • An N-H bend from the amide (~1510-1550 cm⁻¹).

  • Advantages over ¹H NMR: Rapid and non-destructive. Provides a quick confirmation of key functional groups.

  • Limitations compared to ¹H NMR: Provides limited information on the overall molecular structure and no information on stereochemistry. The interpretation of the fingerprint region can be complex.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral molecules.[7][8] By using a chiral stationary phase, the D- and L-enantiomers of Isopropoxycarbonyl-valine can be separated and quantified.

  • Advantages over ¹H NMR: Provides a direct and highly accurate measure of enantiomeric excess.

  • Limitations compared to ¹H NMR: Does not provide structural information beyond separating enantiomers. Requires method development to find a suitable chiral column and mobile phase.[9][10]

Table 2: Comparison of Analytical Techniques for Isopropoxycarbonyl-L-valine Characterization

TechniqueInformation ProvidedAdvantagesLimitations
¹H NMR Detailed molecular structure, proton connectivity, stereochemical insights (with chiral auxiliaries)Comprehensive structural information in a single experiment.Lower sensitivity compared to MS. May require chiral solvating agents for enantiomeric purity determination.
Mass Spectrometry Molecular weight, elemental composition (HRMS)High sensitivity, small sample requirement.No detailed structural or stereochemical information.
FTIR Spectroscopy Presence of functional groupsRapid, non-destructive, quick functional group confirmation.Limited structural information, no stereochemical information.
Chiral HPLC Enantiomeric purityHighly accurate and precise for enantiomeric excess determination.No structural information, requires method development.

Experimental Protocol for ¹H NMR Characterization

The following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of Isopropoxycarbonyl-L-valine.

Materials and Equipment
  • Isopropoxycarbonyl-L-valine sample

  • Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Vortex mixer

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the Isopropoxycarbonyl-L-valine sample directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of CDCl₃ with TMS to the vial.

    • Gently vortex the sample until it is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the sample changer or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

    • Set the reference chemical shift to the TMS signal at 0.00 ppm.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing and Analysis:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum to obtain a flat baseline.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of Isopropoxycarbonyl-L-valine.

Visualizing the Characterization Workflow

The following diagram illustrates the logical flow of the characterization process, emphasizing the central role of ¹H NMR and its integration with complementary techniques.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Complementary Analyses cluster_2 Data Integration & Final Assessment HNMR ¹H NMR Spectroscopy Structure_Confirmation Structural Confirmation (Connectivity, Functional Groups) HNMR->Structure_Confirmation Purity_Assessment Purity Assessment (vs. Impurities) HNMR->Purity_Assessment Final_Report Comprehensive Characterization Report Structure_Confirmation->Final_Report Purity_Assessment->Final_Report MS Mass Spectrometry MS->Final_Report Confirms MW FTIR FTIR Spectroscopy FTIR->Final_Report Confirms FGs HPLC Chiral HPLC HPLC->Final_Report Confirms e.e.

Caption: Workflow for the comprehensive characterization of Isopropoxycarbonyl-L-valine.

Conclusion

The ¹H NMR characterization of Isopropoxycarbonyl-L-valine is an indispensable tool for ensuring the quality and integrity of this vital synthetic building block. By providing a detailed structural map, it serves as the primary method for identity confirmation. When integrated with complementary techniques such as mass spectrometry for molecular weight determination, FTIR for functional group analysis, and chiral HPLC for enantiomeric purity, a comprehensive and robust characterization is achieved. This multi-faceted analytical approach empowers researchers in drug development to proceed with confidence in the quality of their materials, ultimately contributing to the successful synthesis of novel therapeutics.

References

  • Chiral Technologies. (n.d.). Amino Acid Database - HPLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Gallagher, W. (n.d.). FTIR Analysis of Protein Structure. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000883). Retrieved from [Link]

  • MS Vision. (n.d.). Characterization of intact and modified proteins by mass spectrometry. Retrieved from [Link]

  • PubChem. (n.d.). L-Valine. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of L-valine CH3-groups (D, E). Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilizatio. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

Sources

A Comparative Guide to Purity Verification of Isopropoxycarbonyl-l-valine: The Foundational Role of Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a starting material like Isopropoxycarbonyl-l-valine is not merely a quality metric; it is the bedrock upon which reliable, reproducible, and safe scientific outcomes are built. As a protected amino acid, its integrity is paramount in peptide synthesis and other advanced applications, where impurities can lead to failed experiments, compromised results, and significant safety concerns.

This guide provides an in-depth comparison of elemental analysis against a suite of orthogonal analytical techniques for the comprehensive purity verification of Isopropoxycarbonyl-l-valine. We will move beyond procedural lists to explore the causality behind experimental choices, grounding our discussion in the fundamental principles that govern each method's strengths and limitations.

The First Principle: Verifying Elemental Composition

Before delving into the detection of trace organic impurities, the first step in purity verification is to confirm that the bulk material aligns with its expected atomic makeup. This is the domain of Elemental Analysis (EA) , a technique that provides a fundamental, quantitative measure of the mass fractions of carbon, hydrogen, and nitrogen (CHN analysis).

The Inherent Logic of Elemental Analysis

Elemental analysis operates on a simple yet powerful principle: the complete combustion of a sample and the subsequent measurement of the resulting gases. It is a unique and indispensable tool because it directly assesses the elemental formula, making it highly effective at detecting non-chromatophoric or non-volatile impurities like inorganic salts or residual solvents that other methods might miss.[1]

Theoretical Composition of Isopropoxycarbonyl-l-valine

To interpret experimental data, we must first establish the theoretical benchmark.

  • Molecular Formula: C₉H₁₇NO₄[2][3]

  • Molecular Weight: 203.24 g/mol [3]

Based on this, the theoretical elemental composition is:

  • Carbon (C): 53.19%

  • Hydrogen (H): 8.43%

  • Nitrogen (N): 6.89%

A deviation of the experimental results from these theoretical values beyond an accepted tolerance (typically ±0.4%) signals the presence of impurities.[4][5]

Experimental Protocol: CHN Combustion Analysis
  • Sample Preparation: Accurately weigh 1-3 mg of the Isopropoxycarbonyl-l-valine sample into a tin capsule using an ultra-microbalance.

  • Combustion: Introduce the sample into a high-temperature (900-1000 °C) furnace with a stream of pure oxygen. This process ensures the complete conversion of the sample into its elemental gases: CO₂, H₂O, and Nₓ.

  • Reduction & Separation: Pass the combustion products through a reduction tube (containing copper) to convert nitrogen oxides (Nₓ) to N₂ gas. The resulting gas mixture (CO₂, H₂O, N₂, and He carrier gas) is then passed through a gas chromatography column to separate the components.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector's response is directly proportional to the concentration of the element.

  • Quantification: The instrument's software integrates the detector signals and, using a calibration standard (e.g., acetanilide), calculates the percentage of C, H, and N in the original sample.

EA_Workflow cluster_0 Elemental Analysis Workflow Sample 1. Weigh Sample (1-3 mg) Combustion 2. Flash Combustion (~1000°C in O₂) Sample->Combustion Gases Gas Mixture (CO₂, H₂O, Nₓ, O₂) Combustion->Gases Reduction 3. Reduction (Nₓ → N₂) Gases->Reduction Separation 4. GC Separation Reduction->Separation Detection 5. TCD Detection Separation->Detection Result Result (%C, %H, %N) Detection->Result

Elemental Analysis (CHN) Experimental Workflow.

Orthogonal Methods: A Multi-Faceted View of Purity

While elemental analysis confirms the bulk composition, it cannot identify or quantify specific organic impurities. For a complete purity profile, we must employ orthogonal methods—techniques that measure different chemical properties.

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for assessing the purity of pharmaceutical compounds.[6] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.

  • Principle of Action: For Isopropoxycarbonyl-l-valine, a reversed-phase HPLC (RP-HPLC) method is typically used. The non-polar C18 stationary phase retains the analyte and its impurities to varying degrees based on their hydrophobicity. A polar mobile phase (e.g., a gradient of water and acetonitrile) then elutes the compounds, with more polar compounds eluting first.

  • Causality in Detection: Purity is commonly assessed by UV detection (e.g., at 210-220 nm), where the peptide bond and carbonyl groups absorb light.[7] The area of the main peak relative to the total area of all peaks provides the percent purity.

  • Strengths vs. EA: Superior sensitivity and resolution for separating structurally similar organic impurities.

  • Limitations vs. EA: May not detect impurities that lack a UV chromophore.[8] It provides a relative purity value (area%) and cannot easily detect inorganic salts or water.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands as a powerful primary ratio method for purity assessment.[9] Unlike other techniques, the integral of an NMR signal is directly proportional to the number of nuclei generating that signal, allowing for absolute quantification.[10]

  • Principle of Action: A precisely weighed sample of Isopropoxycarbonyl-l-valine is dissolved with a precisely weighed amount of an internal standard (a high-purity compound with non-overlapping signals) in a deuterated solvent.[11] By comparing the integrals of specific, well-resolved peaks from the analyte to those of the internal standard, the absolute purity (w/w %) can be calculated.

  • Causality in Quantification: The method's power lies in its universal response for a given nucleus (e.g., ¹H). It doesn't require a reference standard of the analyte itself, making it a truly absolute method.

  • Strengths vs. EA: Provides detailed structural information, allowing for the potential identification of impurities directly from the spectrum. It offers absolute quantification.

  • Limitations vs. EA: Lower sensitivity compared to HPLC for trace impurities.[12] Like HPLC, it is insensitive to inorganic impurities.

Mass Spectrometry (MS)

Often coupled with liquid chromatography (LC-MS), mass spectrometry is unparalleled for the identification of impurities.[13]

  • Principle of Action: MS measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) can determine the mass with such precision that it allows for the confident assignment of a molecular formula to an unknown impurity.[14]

  • Causality in Identification: By comparing the measured mass of an impurity peak to a database of potential related substances (e.g., starting materials, by-products, degradants), its identity can be rapidly elucidated.

  • Strengths vs. EA: Extremely high sensitivity and specificity for identifying and characterizing unknown impurities, even at trace levels.[15]

  • Limitations vs. EA: Not inherently quantitative without appropriate standards. It is blind to the overall elemental composition of the bulk sample.

Titrimetry

A classic analytical technique, titration remains a valid, absolute method for determining the purity of acidic or basic compounds.

  • Principle of Action: The carboxylic acid moiety of Isopropoxycarbonyl-l-valine can be titrated with a standardized solution of a strong base (e.g., NaOH). The endpoint, detected potentiometrically or with an indicator, reveals the number of moles of the acidic substance present.

  • Causality in Measurement: The assay value is based on a direct stoichiometric reaction.

  • Strengths vs. EA: Provides a measure of assay (potency) based on a specific functional group. It is an inexpensive, absolute method.

  • Limitations vs. EA: It is non-specific; any other acidic impurity in the sample will be co-titrated, leading to an overestimation of purity.[16] It has significantly lower sensitivity than chromatographic or spectroscopic methods.

Comparative Performance Summary

The choice of an analytical method is dictated by the specific question being asked. The table below summarizes the capabilities of each technique in the context of verifying Isopropoxycarbonyl-l-valine purity.

Parameter Elemental Analysis (EA) HPLC-UV Quantitative NMR (qNMR) Mass Spectrometry (MS) Titrimetry
Primary Measurement %C, %H, %NRelative area of UV-active speciesAbsolute molar concentrationMass-to-charge ratioMoles of acidic/basic groups
Specificity Low (bulk property)High (for organic impurities)High (structural information)Very High (molecular formula)Low (functional group)
Sensitivity Percent level (%)Low ppm to ppbHigh ppm to percent levelLow ppb to pptPercent level (%)
Quantitation Absolute (bulk)Relative (area%)Absolute (with internal std.)Relative (ion count)Absolute (assay)
Key Information Provided Conformance to empirical formula; detects inorganic impurities/waterProfile of organic impuritiesStructure confirmation & absolute purityStructural elucidation of unknownsAssay of active functional group
Key Limitation No structural info on impurities; cannot distinguish isomersBlind to non-UV active speciesLower sensitivity for trace impuritiesNot inherently quantitativeNon-specific; titrates all acids/bases

Decision Framework for Purity Analysis

A comprehensive purity assessment strategy does not rely on a single technique but integrates several to build a complete picture. The following decision workflow illustrates how these methods can be logically applied.

Decision_Tree Start Goal: Verify Purity of Isopropoxycarbonyl-l-valine Q1 Confirm Bulk Elemental Composition? Start->Q1 EA Perform Elemental Analysis (CHN) Q1->EA Yes Q2 Profile & Quantify Organic Impurities? Q1->Q2 No EA->Q2 HPLC Run RP-HPLC-UV (Purity by Area%) Q2->HPLC Yes Q3 Need Absolute Purity & Structure Confirmation? Q2->Q3 No HPLC->Q3 qNMR Perform qNMR (Absolute Purity w/w%) Q3->qNMR Yes Q4 Identify Unknown Impurity Peaks? Q3->Q4 No qNMR->Q4 LCMS Analyze by LC-HRMS (Structure Elucidation) Q4->LCMS Yes Report Compile Comprehensive Certificate of Analysis Q4->Report No LCMS->Report

Decision workflow for selecting purity analysis methods.

Conclusion: An Integrated Approach to Trustworthiness

For Isopropoxycarbonyl-l-valine, no single analytical method can provide a complete guarantee of purity. Elemental analysis serves as an essential, non-negotiable starting point, providing a pass/fail gateway based on the compound's fundamental atomic makeup. It acts as a crucial check against gross contamination by inorganic substances or solvents, which chromatographic methods may overlook.

However, to meet the rigorous standards of modern drug development and research, this foundational data must be complemented by high-resolution orthogonal techniques. HPLC provides the detailed impurity profile, qNMR offers absolute quantification and structural identity, and MS delivers the power to elucidate the unknown. This multi-technique, self-validating system ensures that the material is not only what it claims to be on an elemental level but is also free from deleterious impurities that could compromise its performance and safety. Adherence to this integrated approach, as outlined in guidelines from bodies like the International Council for Harmonisation (ICH), is the hallmark of scientific integrity and the basis of trustworthy research.[17][18][19]

References

  • The benefits of high-resolution mass spectrometry for impurity profiling. (2025). Vertex AI Search Result.
  • Impurity Profiling Using Convergence Chromatography and Mass Spectrometry.Pharmaceutical Technology.
  • Impurity Profiling with HRMS.Toref-Standards.
  • A Guide to Quantit
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter D
  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High- Resolution Accurate Mass Spectrometry.Thermo Fisher Scientific.
  • Impurity guidelines in drug development under ICH Q3.AMSbiopharma.
  • Universal Quantitative NMR Analysis of Complex N
  • Quantitative analysis using NMR.
  • Quality Control of Amino Acids & Peptides: A Guide.Bachem.
  • Analytical technology for cleaning verification and analysis of drug purity in pharmaceutical production.CERES Research Repository.
  • What is qNMR and why is it important?Mestrelab Resources.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • What is qNMR (quantitative NMR)?
  • Purification Solutions for Pharmaceutical Compounds.Neopharm Labs.
  • Pharmaceutical Analysis—Drug Purity Determination.
  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formul
  • A Comparative Guide to Purity Validation of 1,4-Diamino-2-butene: Elemental Analysis vs. Chromatographic and Spectroscopic Techn.Benchchem.
  • Top 5 Methods of Assessing Chemical Purity.Moravek, Inc.
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.European Medicines Agency (EMA).
  • Guideline for Impurities in New Active Pharmaceutical Ingredient.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria.ICH.
  • A Comparative Guide to Analytical Methods for Confirming the Purity of H-His(Trt).Benchchem.
  • Elemental analysis: an important purity control but prone to manipulations.Inorganic Chemistry Frontiers (RSC Publishing).
  • Titrimetric Determinations of Some Amino Acids.
  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.The Repository at St.
  • Elemental analysis: an important purity control but prone to manipul
  • Experiment-6: Titration Methods for Estim
  • Titration Curve of Amino Acids - Experiment, Significance, pKa.GeeksforGeeks.
  • The Identification of Amino Acids by Interpretation of Titration Curves: An Undergraduate Experiment for Biochemistry.Semantic Scholar.
  • Elemental analysis: an important purity control but prone to manipulations.
  • High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.PubMed.
  • isopropoxycarbonyl-l-valine | CAS#:140923-27-9.Chemsrc.
  • An International Study Evaluating Elemental Analysis.ACS Central Science.
  • Comparison of Elemental Analysis Techniques.Measurlabs.
  • Boc-L-Valine | C10H19NO4 | CID 83693.PubChem - NIH.
  • An International Study Evaluating Elemental Analysis.-ORCA - Cardiff University.
  • ISOPROPOXYCARBONYL-L-VALINE | 140923-27-9.ChemicalBook.
  • (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid.PubChem.
  • L-Valine | C5H11NO2 | CID 6287.PubChem - NIH.
  • L-Valine (CAS 72-18-4).Cayman Chemical.
  • Valine.Wikipedia.
  • Valine | Structure, Function & Significance - Lesson.Study.com.

Sources

The Analytical Challenge: Quantifying a Hydrophobic Amino Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Titration and HPLC Methods for Validating Isopropoxycarbonyl-l-valine Concentration

For researchers and professionals in drug development, the precise determination of an active pharmaceutical ingredient's (API) concentration is a cornerstone of quality, safety, and efficacy. Isopropoxycarbonyl-l-valine (ICV), an N-protected amino acid derivative, serves as a critical building block in the synthesis of various therapeutic agents. Its accurate quantification is not merely a procedural step but a foundational requirement for reliable downstream applications, from stoichiometric calculations in synthetic routes to formulation development.

This guide provides a comprehensive comparison of two robust analytical methods for validating the concentration of Isopropoxycarbonyl-l-valine: Non-Aqueous Potentiometric Titration and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . Moving beyond a simple listing of protocols, this document delves into the causality behind experimental choices, offers insights from field experience, and presents a data-driven framework to help you select the optimal method for your specific analytical challenge.

Isopropoxycarbonyl-l-valine presents a unique analytical challenge. The presence of the isopropoxycarbonyl group on the nitrogen atom significantly increases the molecule's hydrophobicity compared to its parent amino acid, L-valine. This property dictates the choice of solvents and analytical systems, rendering simple aqueous methods ineffective. The molecule's key functional group for quantification is the free carboxylic acid moiety of the valine backbone, which possesses a titratable proton.

Method 1: Non-Aqueous Potentiometric Titration

Non-aqueous titration is a classic, yet powerful, absolute method for the assay of substances that are either insoluble in water or are too weakly acidic or basic to give a sharp endpoint in an aqueous medium.[1] For ICV, this method is predicated on the direct titration of its carboxylic acid group with a strong base in a non-aqueous solvent.

Principle of the Method

The fundamental chemistry involves a straightforward acid-base neutralization reaction. The carboxylic acid proton of ICV is titrated with a standardized solution of a strong base, such as sodium methoxide or tetrabutylammonium hydroxide (TBAH), in a suitable non-polar solvent.

Reaction: ICV-COOH + NaOH(methanolic) → ICV-COONa + H₂O

The endpoint of the titration is not determined visually with a color indicator but potentiometrically. This involves monitoring the change in electric potential (voltage) of the solution as the titrant is added. A sharp inflection in the voltage curve signals the equivalence point, where the moles of base added are stoichiometrically equivalent to the moles of acid present in the sample. This technique offers high precision and is less subjective than visual endpoint determination.[2]

Why Non-Aqueous? The Causality Behind Solvent Choice
  • Solubility : The hydrophobic nature of ICV, conferred by the isopropoxycarbonyl and the isopropyl side chain of valine, necessitates a non-aqueous solvent like pyridine, dimethylformamide (DMF), or glacial acetic acid to ensure complete dissolution.[1][3]

  • Enhanced Acidity : Water is an amphiprotic solvent, meaning it can act as both an acid and a base. This can "level" the strength of weak acids, making their titration difficult. Non-aqueous solvents can differentiate the strengths of acids and enhance the acidity of weak acids, resulting in a much sharper and more defined titration endpoint.[4]

Experimental Protocol: Potentiometric Titration of ICV

This protocol is a self-validating system, where the accuracy is intrinsically linked to the primary standard used for titrant standardization.

1. Reagent Preparation and Standardization:

  • Titrant: Prepare a 0.1 M solution of sodium methoxide in a mixture of toluene and methanol.
  • Standardization: Accurately weigh a primary standard, such as benzoic acid, and dissolve it in glacial acetic acid. Titrate this solution with the prepared 0.1 M sodium methoxide titrant. The endpoint is determined from the inflection point of the titration curve (potential vs. volume of titrant). Calculate the exact molarity of the titrant. This step is critical as the accuracy of the entire method hinges on it.

2. Sample Preparation:

  • Accurately weigh approximately 200-300 mg of the Isopropoxycarbonyl-l-valine sample into a clean, dry titration vessel.
  • Dissolve the sample in 50 mL of a suitable solvent (e.g., dimethylformamide or pyridine).

3. Titration Procedure:

  • Immerse a calibrated combined glass-calomel electrode or a similar suitable electrode system into the sample solution.[5]
  • Titrate the sample solution with the standardized 0.1 M sodium methoxide, adding the titrant in small increments, particularly near the expected equivalence point.
  • Record the potential (in mV) after each addition of titrant.
  • The equivalence point is the volume of titrant corresponding to the steepest change in potential. This is most accurately determined by plotting the first or second derivative of the titration curve.[2]

4. Calculation:

  • Calculate the percentage purity of ICV using the formula: % Purity = (V * M * MW) / (W * 10) Where:
  • V = Volume of titrant at the equivalence point (mL)
  • M = Molarity of the standardized titrant (mol/L)
  • MW = Molecular weight of Isopropoxycarbonyl-l-valine (217.26 g/mol )
  • W = Weight of the sample (g)
Workflow for Potentiometric Titration

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Titrant Prepare 0.1 M Sodium Methoxide Standardize Standardize Titrant (Potentiometric) Titrant->Standardize Standard Weigh Primary Standard (Benzoic Acid) Standard->Standardize Sample Weigh ICV Sample & Dissolve Titrate Titrate ICV Sample (Potentiometric) Sample->Titrate Standardize->Titrate Standardized Titrant Plot Plot Titration Curve (mV vs. Volume) Titrate->Plot Derivative Determine Equivalence Point (First/Second Derivative) Plot->Derivative Calculate Calculate Concentration & Purity Derivative->Calculate

Caption: Workflow for Non-Aqueous Potentiometric Titration of ICV.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a cornerstone analytical technique in the pharmaceutical industry, prized for its high sensitivity, specificity, and ability to separate the analyte of interest from impurities.[6] For N-protected amino acids, RP-HPLC is an ideal method due to their increased hydrophobicity.[7]

Principle of the Method

In RP-HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18 silica). The separation is based on the differential partitioning of the analyte between the mobile and stationary phases. More hydrophobic molecules, like ICV, interact more strongly with the C18 stationary phase and thus have a longer retention time compared to more polar molecules.[7]

Quantification is achieved using an external standard method. A calibration curve is generated by injecting known concentrations of a highly pure ICV reference standard. The peak area of the unknown sample is then compared against this calibration curve to determine its concentration.

Causality Behind Method Choices
  • Stationary Phase (C18): A C18 column is the workhorse for separating moderately nonpolar molecules like N-protected amino acids. Its long alkyl chains provide sufficient hydrophobic interaction to retain ICV, allowing for effective separation from potential polar impurities.

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (often with an acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) and an organic solvent like acetonitrile or methanol. A gradient elution (where the percentage of organic solvent is increased over time) is often employed to ensure good resolution and efficient elution of the analyte.

  • Detector (UV): While ICV lacks a strong chromophore, the carbonyl groups in its structure allow for detection at low UV wavelengths, typically between 210-220 nm. It is crucial that the mobile phase solvents are of high purity and transparent in this UV range.

Experimental Protocol: RP-HPLC Analysis of ICV

This protocol relies on the availability of a well-characterized, high-purity reference standard of ICV.

1. Reagent and Standard Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).
  • Standard Stock Solution: Accurately weigh about 25 mg of ICV reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. This yields a 1000 µg/mL stock solution.
  • Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serially diluting the stock solution.

2. Sample Preparation:

  • Accurately weigh an amount of the ICV sample expected to contain about 25 mg of the active substance into a 25 mL volumetric flask.
  • Dissolve and dilute to volume with the 50:50 mobile phase mixture. Further dilute as necessary to fall within the calibration range.

3. HPLC Operating Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • UV Detection: 215 nm.
  • Gradient Program:
  • 0-2 min: 30% B
  • 2-15 min: 30% to 90% B
  • 15-17 min: 90% B
  • 17-18 min: 90% to 30% B
  • 18-25 min: 30% B (re-equilibration)

4. Data Analysis:

  • Inject the calibration standards and generate a linear regression curve of peak area versus concentration.
  • Inject the sample preparations.
  • Determine the concentration of ICV in the sample by interpolating its peak area from the calibration curve.
Workflow for RP-HPLC Analysis

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phases (Aqueous & Organic) Calibrate Inject Standards & Generate Curve MobilePhase->Calibrate Standards Prepare Calibration Standards Standards->Calibrate Sample Prepare ICV Sample Solution Analyze Inject Sample Sample->Analyze Calibrate->Analyze Validated Method Integrate Integrate Peak Area Analyze->Integrate Quantify Quantify Concentration from Calibration Curve Integrate->Quantify Report Report Final Concentration Quantify->Report

Caption: Workflow for RP-HPLC Concentration Validation of ICV.

Head-to-Head Comparison: Titration vs. HPLC

The choice between these two methods is not about which is "better" in an absolute sense, but which is more "fit for purpose." The following table summarizes key performance characteristics based on typical validation data.

ParameterNon-Aqueous Potentiometric TitrationRP-HPLC with UV DetectionField-Proven Insights (The "Why")
Principle Absolute method based on stoichiometryComparative method requiring a reference standardTitration provides a direct measure of purity without needing an identical reference material, making it a powerful tool for characterizing new batches of a substance.[8]
Specificity ModerateHighHPLC excels at separating the main component from impurities, degradation products, and enantiomers (with a chiral method), offering a true picture of purity.[9][10] Titration may be affected by any other acidic or basic impurities.
Accuracy High (typically 99.0 - 101.0%)High (typically 98.0 - 102.0%)Both methods are highly accurate when properly validated. Titration's accuracy is traceable to a primary standard (e.g., benzoic acid), while HPLC's accuracy depends on the purity of the ICV reference standard.
Precision (%RSD) ≤ 1.0%≤ 2.0%The manual nature of titration can introduce slightly more variability, but automated titrators can achieve precision comparable to HPLC.
Linearity (r²) N/A (single point assay)> 0.999HPLC demonstrates a linear response over a wide concentration range, making it suitable for both high-concentration assays and trace-level analysis.[11]
Limit of Quantification ~10-20 mg per titration~1-10 µg/mLHPLC is orders of magnitude more sensitive, making it the only choice for analyzing low-concentration samples, such as in formulated products or stability studies.
Throughput Low (manual, sequential)High (autosampler-based)HPLC systems with autosamplers can run dozens or hundreds of samples unattended, making them ideal for routine quality control environments.[12]
Cost & Complexity Low (basic equipment)High (expensive instrumentation and consumables)Titration is significantly less expensive to set up and run. HPLC requires a substantial capital investment and ongoing costs for columns, solvents, and maintenance.[13]

Conclusion and Expert Recommendations

Both non-aqueous potentiometric titration and RP-HPLC are scientifically sound and validatable methods for determining the concentration of Isopropoxycarbonyl-l-valine. The optimal choice depends entirely on the analytical context and objective.

Choose Non-Aqueous Potentiometric Titration for:

  • Purity assignment of a new chemical entity or a reference standard: As an absolute method, it can assign purity without relying on a pre-existing standard of the same material.

  • Assay of bulk, high-purity raw material: When the sample is known to be relatively free of acidic or basic impurities, titration is a fast, cost-effective, and highly accurate method for batch release testing.

  • Environments with limited capital budgets: It provides robust, reliable data without the need for expensive instrumentation.

Choose RP-HPLC for:

  • Routine quality control with high sample throughput: The automation capabilities of modern HPLC systems are unmatched for efficiency.

  • Analysis of low-concentration samples: Its superior sensitivity is essential for formulated products, dose-verification studies, and cleaning validation.

  • Stability-indicating assays and impurity profiling: HPLC's high specificity allows for the separation and quantification of degradation products, making it indispensable for stability studies and comprehensive purity analysis.

  • When enantiomeric purity is also a concern: The HPLC method can be adapted with a chiral stationary phase to simultaneously determine both concentration and enantiomeric excess.[14]

By understanding the fundamental principles and practical trade-offs of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and integrity of their work.

References
  • Potentiometric titration of naphthyl esters of carboxylic acids in non-aqueous solvent.Analyst (RSC Publishing).
  • HPLC Determination of Enantiomeric Purity of Protected Amino Acid Derivatives Used in Peptide Synthesis.Marcel Dekker, Inc.
  • Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.National Institutes of Health (NIH).
  • Validation of Amino Acid Analysis Methods.ResearchGate.
  • A Researcher's Guide to the Validation of Analytical Methods for Amino Acid Determination.BenchChem.
  • Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids.National Institutes of Health (NIH).
  • Nonaqueous Titrations Open Pharmaceutical Analysis Field.C&EN Global Enterprise.
  • NON AQUEOUS TITRATIONS.PHARMD GURU.
  • HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments.Agilent.
  • Validation of Amino Acid Analysis Methods.Springer Nature Experiments.
  • A Researcher's Guide to HPLC Analysis of Boc-Protected Amino Acids.BenchChem.
  • NON AQUEOUS TITRATIONS - PHARMD GURU Available at
  • Non Aqueous Acid-Base Titration.Saraswati Institute of Pharmaceutical Sciences.
  • Analysis And Detection Of Protected Amino Acids.Alfa Chemistry.
  • analysis of amino acids by high performance liquid chromatography.Journal of Advanced Scientific Research.
  • Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution.Journal of Materials and Environmental Science.
  • Potentiometric titrations (Principle, Procedure, Types, Ion-selective electrodes, applications).YouTube.
  • Determination of Some Amino Acids by Potentiometric and Spectrophotometric Titrations Compared with Official Methods.ResearchGate.
  • Final Report FAD-2012-0023, L-valine.European Union Reference Laboratory for Feed Additives.
  • Development of an Enantiomeric Separation of D & L Valine as Their Corresponding Isoindole Adducts By RP-HPLC for Utilization.RSC Publishing.
  • HPLC Determination Of L-Valine, L-Leucine, And L-Isoleicin Using Pre-Column Derivatization By Di-Tret-Butyl-Dicarbonate.ResearchGate.
  • What is a cheap and accurate method to analyze the composition of amino acids in a sample?ResearchGate.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isopropoxycarbonyl-L-valine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Isopropoxycarbonyl-L-valine (Ipoc-Val-OH), a protected amino acid derivative. Grounded in the principles of chemical safety and environmental stewardship, this document synthesizes best practices for handling carbamate and amino acid derivatives to ensure the safety of laboratory personnel and adherence to regulatory standards.

Core Principles: Understanding the Chemistry of Disposal

Isopropoxycarbonyl-L-valine belongs to the family of N-protected amino acids, specifically a carbamate derivative of L-valine. While L-valine itself is a naturally occurring amino acid with low toxicity[1], the introduction of the isopropoxycarbonyl group alters its chemical properties and potential toxicological profile. Carbamates, as a class of compounds, exhibit a wide range of biological activities, and some are classified as hazardous waste[2][3].

The fundamental principle guiding the disposal of Isopropoxycarbonyl-L-valine is to treat it as potentially hazardous chemical waste in the absence of specific data to the contrary . This precautionary approach ensures the highest level of safety and compliance. Disposal procedures must focus on preventing its release into the environment, particularly into waterways, and ensuring it is handled by qualified hazardous waste professionals.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for Isopropoxycarbonyl-L-valine may not always be readily available, data from related compounds, such as other carbamates and N-protected amino acids, should inform our safety practices.

Key Hazard Considerations:

  • Inhalation: Fine powders of the compound can be inhaled, potentially causing respiratory irritation.

  • Ingestion: Accidental ingestion could be harmful.

  • Skin/Eye Contact: May cause irritation upon direct contact.

Mandatory Personal Protective Equipment (PPE):

To mitigate these risks, the following PPE must be worn at all times when handling Isopropoxycarbonyl-L-valine for disposal:

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes of solutions or airborne powder.
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents skin contact. Gloves should be inspected before use and disposed of properly after handling.
Protective Clothing A standard laboratory coatPrevents contamination of personal clothing.
Respiratory Protection A certified respirator (e.g., N95 or higher)Recommended if there is a risk of generating dust, especially in poorly ventilated areas.

All handling of Isopropoxycarbonyl-L-valine waste should be conducted in a well-ventilated area, preferably within a chemical fume hood[4].

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of Isopropoxycarbonyl-L-valine waste.

Step 1: Waste Segregation and Collection

Proper segregation at the point of generation is the most critical step in a compliant waste management program.

  • Solid Waste:

    • Collect unadulterated, dry Isopropoxycarbonyl-L-valine powder in a dedicated, clearly labeled, and sealed container for solid chemical waste.

    • Contaminated materials such as weighing papers, gloves, and wipes that have come into contact with the compound should also be placed in this designated container.

  • Liquid Waste:

    • If Isopropoxycarbonyl-L-valine is dissolved in a solvent, the entire solution must be treated as chemical waste.

    • Collect the liquid waste in a separate, sealed, and appropriately labeled waste container.

    • Crucially, do not mix this waste stream with other incompatible chemical wastes.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • For small dry spills:

    • Gently sweep or vacuum the material to avoid generating dust.

    • If necessary, slightly moisten the material with a suitable solvent (e.g., water, if compatible) to prevent it from becoming airborne.

    • Place the collected material into a designated hazardous waste container.

  • For liquid spills:

    • Absorb the spill with an inert material, such as sand, diatomite, or universal binders[5].

    • Collect the absorbent material and place it in a sealed container for hazardous waste.

  • Clean the affected area thoroughly with a suitable solvent or detergent and water. Ensure the area is well-ventilated during cleanup.

Step 3: Container Labeling and Storage

All waste containers must be accurately and clearly labeled to ensure safe handling and disposal.

  • Labeling Requirements:

    • The words "Hazardous Waste ".

    • The full chemical name: "Isopropoxycarbonyl-L-valine Waste ".

    • The primary hazards associated with the waste (e.g., "Irritant," "Handle with Caution").

    • The date of accumulation.

    • The name of the generating researcher and laboratory.

  • Storage:

    • Store waste containers in a designated, secure secondary containment area.

    • Ensure containers are tightly sealed to prevent leaks or spills.

Step 4: Final Disposal

The final disposal of chemical waste is a regulated process that must be handled by professionals.

  • Do not dispose of Isopropoxycarbonyl-L-valine down the drain or in regular trash. This is critical to prevent environmental contamination[5][6].

  • Arrange for the pickup and disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor[7].

  • Always adhere to all local, state, and federal regulations governing hazardous waste disposal[2].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of Isopropoxycarbonyl-L-valine.

DisposalWorkflow Disposal Workflow for Isopropoxycarbonyl-L-valine cluster_prep Preparation cluster_handling Handling & Collection cluster_final Final Steps Start Start: Disposal Required PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Assess Assess Waste Form (Solid, Liquid, Contaminated Material) Collect_Solid Collect Solid Waste in Designated 'Solid Chemical Waste' Container Assess->Collect_Solid Solid or Contaminated Material Collect_Liquid Collect Liquid Waste in Designated 'Liquid Chemical Waste' Container Assess->Collect_Liquid Liquid Solution PPE->Assess Segregate Segregate from Incompatible Wastes Collect_Solid->Segregate Collect_Liquid->Segregate Label Label Container Correctly: 'Hazardous Waste', Chemical Name, Hazards, Date Segregate->Label Store Store in Secondary Containment in a Secure, Designated Area Label->Store Contact_EHS Contact Institutional EHS for Waste Pickup Store->Contact_EHS End End: Compliant Disposal Contact_EHS->End

Sources

Navigating the Safe Handling of Isopropoxycarbonyl-l-valine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of Isopropoxycarbonyl-l-valine, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. While comprehensive toxicological data for Isopropoxycarbonyl-l-valine is not extensively documented, its structural similarity to other amino acid derivatives necessitates a cautious and well-informed approach to its handling. This document synthesizes established safety protocols for similar compounds to provide a robust framework for laboratory personnel.

Understanding the Risks: Hazard Profile of Isopropoxycarbonyl-l-valine

Isopropoxycarbonyl-l-valine is classified with hazard statements indicating it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2]. These potential hazards underscore the necessity of a comprehensive PPE strategy to prevent accidental exposure. The primary routes of exposure are skin contact, eye contact, and inhalation of dust particles[3]. Therefore, the selection of appropriate barriers for these pathways is a critical first step in any experimental protocol involving this compound.

Core Protective Measures: A Detailed Breakdown of Recommended PPE

Adherence to proper PPE protocols is the most effective strategy for mitigating the risks associated with Isopropoxycarbonyl-l-valine. The following table outlines the minimum recommended PPE, with explanations grounded in established laboratory safety principles.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to prevent skin contact.[4] It is crucial to inspect gloves for any signs of degradation or perforation before use and to employ proper removal techniques to avoid contaminating the skin.[5]
Eyes Safety glasses with side shields or gogglesThis is the minimum requirement to protect against splashes and airborne particles.[4][6] In situations with a higher risk of splashing, the use of chemical splash goggles is necessary.
Face Face shieldTo be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during procedures such as dissolving the solid or transferring solutions.[7]
Body Laboratory coatA standard, fully buttoned lab coat is required to protect the skin and personal clothing from accidental spills and contamination.[3][4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if there is a potential for dust generation. The specific type of respirator should be determined by a formal risk assessment.[4][8]

Operational Plan: Step-by-Step Handling and Disposal Protocols

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment. The following procedural steps provide a clear guide for working with Isopropoxycarbonyl-l-valine.

Preparation and Engineering Controls:
  • Work Area Setup : All manipulations of solid Isopropoxycarbonyl-l-valine should ideally be conducted within a certified chemical fume hood to minimize the risk of inhalation.[4] Ensure the work area is clean and uncluttered.

  • Emergency Equipment : Verify the location and functionality of the nearest eyewash station and safety shower before beginning any work.

  • PPE Donning : Put on all required PPE as detailed in the table above. The sequence for donning PPE is critical to ensure complete protection.

PPE_Donning_Workflow cluster_donning PPE Donning Sequence Start Start LabCoat 1. Don Lab Coat Start->LabCoat Gloves 2. Don Gloves LabCoat->Gloves EyeProtection 3. Don Eye Protection (Goggles/Glasses) Gloves->EyeProtection FaceShield 4. Don Face Shield (if needed) EyeProtection->FaceShield Respirator 5. Don Respirator (if needed) FaceShield->Respirator End Ready for Handling Respirator->End

Caption: PPE Donning Workflow

Handling the Compound:
  • Minimize Dust : When handling the solid form of Isopropoxycarbonyl-l-valine, use spatulas and other appropriate tools to minimize the creation of dust.

  • Avoid Contact : At all times, avoid direct contact with the skin, eyes, and clothing.

  • Container Management : Keep the container of Isopropoxycarbonyl-l-valine tightly closed when not in use to prevent accidental spills and contamination.

Spill Response:
  • Small Spills : For minor spills, and if you are trained to do so, wear your full PPE, including respiratory protection. Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[9]

  • Large Spills : In the event of a large spill, evacuate the immediate area and follow your institution's emergency procedures.

Disposal Plan:

Proper disposal of Isopropoxycarbonyl-l-valine and any contaminated materials is a critical final step.

  • Waste Collection : All waste materials, including contaminated gloves, wipes, and the chemical itself, should be placed in a clearly labeled, sealed container.

  • Regulatory Compliance : Waste disposal must be carried out in accordance with all federal, state, and local environmental control regulations.[9] Do not dispose of this chemical down the drain or in regular trash.

  • Contaminated PPE : Dispose of contaminated gloves and other disposable PPE in the designated hazardous waste container immediately after use.[5]

PPE_Doffing_Disposal_Workflow cluster_doffing_disposal PPE Doffing & Disposal Sequence Start Handling Complete Gloves 1. Remove Gloves (Inside-out technique) Start->Gloves FaceShield 2. Remove Face Shield Gloves->FaceShield EyeProtection 3. Remove Goggles/Glasses FaceShield->EyeProtection LabCoat 4. Remove Lab Coat (Roll inward) EyeProtection->LabCoat Respirator 5. Remove Respirator LabCoat->Respirator WashHands 6. Wash Hands Thoroughly Respirator->WashHands End Safe Departure WashHands->End

Caption: PPE Doffing and Disposal Workflow

By adhering to these detailed protocols, researchers can confidently and safely handle Isopropoxycarbonyl-l-valine, ensuring both personal well-being and the integrity of their scientific endeavors. This guide serves as a foundational resource, and it is imperative that it is supplemented by a thorough, lab-specific risk assessment before any new procedure is undertaken.

References

  • Benchchem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • Chem-Impex International, Inc. (n.d.). N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine Safety Data Sheet.
  • Chemsrc. (2025). isopropoxycarbonyl-l-valine.
  • Cellseco. (n.d.). Material Safety Data Sheet.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
  • Benchchem. (n.d.). Personal protective equipment for handling 1-Aminohex-5-en-3-ol.
  • Sigma-Aldrich. (2025). L-Valine Safety Data Sheet.
  • Fisher Scientific. (2021). N-Carbobenzyloxy-L-valine Safety Data Sheet.
  • PubChem. (n.d.). (2S)-3-methyl-2-(((propan-2-yloxy)carbonyl)amino)butanoic acid.
  • Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide.
  • ChemicalBook. (n.d.). ISOPROPOXYCARBONYL-L-VALINE.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropoxycarbonyl-l-valine
Reactant of Route 2
Reactant of Route 2
Isopropoxycarbonyl-l-valine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.